Tetraisopropyltin
Description
The exact mass of the compound Tetraisopropyltin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetraisopropyltin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraisopropyltin including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tetra(propan-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H7.Sn/c4*1-3-2;/h4*3H,1-2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJASUIDIZMMYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Sn](C(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183691 | |
| Record name | Stannane, tetraisopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2949-42-0 | |
| Record name | Tetrakis(1-methylethyl)stannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2949-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraisopropyltin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002949420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, tetraisopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraisopropylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAISOPROPYLTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC9M2T36RF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Steric Specialist: A Technical Guide to Tetraisopropyltin
Executive Summary
Tetraisopropyltin (Sn(i-Pr)₄), CAS [2949-42-0], represents a distinct class of homoleptic organostannanes characterized by significant steric bulk around the central tin atom. Unlike its ubiquitous linear cousins—tetramethyltin and tetrabutyltin—this compound offers unique kinetic profiles in transmetallation reactions and serves as a volatile, carbon-rich precursor for the Chemical Vapor Deposition (CVD) of high-purity tin oxide (SnO₂) films.
For the drug development professional, Tetraisopropyltin is less of a direct building block and more of a mechanistic probe and specialized reagent . Its secondary alkyl groups resist transfer in Stille couplings compared to sp²-hybridized ligands, making it an excellent "dummy" ligand source or a standard for studying steric effects in palladium-catalyzed cycles.
Part 1: Physicochemical Profile
The physical constants of Tetraisopropyltin dictate its handling in the laboratory. Its volatility is moderate, requiring specific vacuum protocols for isolation, while its density allows for easy phase separation from aqueous workups.
Table 1: Core Physicochemical Constants
| Property | Value | Context for Researchers |
| Formula | C₁₂H₂₈Sn | Homoleptic Tetraalkylstannane |
| Molecular Weight | 291.06 g/mol | Calculation basis for stoichiometry |
| Appearance | Colorless Liquid | Discoloration indicates oxidation/decomposition |
| Density | 1.124 g/cm³ | Denser than water; forms bottom layer in extraction |
| Boiling Point | 112–114 °C (atm) | Distillable under reduced pressure (e.g., 89°C @ 10 mmHg) |
| Refractive Index | Quick purity check (±0.0005 tolerance) | |
| Solubility | Immiscible in H₂O | Soluble in Et₂O, THF, DCM, Toluene |
| Stability | Air/Moisture Sensitive | Slowly hydrolyzes; store under Argon/Nitrogen |
Part 2: Structural Analysis & Spectroscopy
In organometallic synthesis, verifying the integrity of the Sn–C bond is paramount. ¹¹⁹Sn NMR spectroscopy is the gold standard for this validation due to its wide chemical shift range and sensitivity to the coordination environment.
The Self-Validating Protocol: ¹¹⁹Sn NMR
To confirm the synthesis of Tetraisopropyltin, one must observe a singlet resonance distinct from the starting material (SnCl₄, approx. -150 ppm) and common byproducts (e.g., Hexa-isopropyldistannane).
-
Standard: Tetramethyltin (Me₄Sn) = 0.0 ppm.
-
Expected Shift: Tetraalkyltins typically resonate between +20 and -50 ppm. Due to the "beta-effect" of the branched isopropyl groups, Sn(i-Pr)₄ is deshielded relative to linear chains (like SnBu₄ at -12 ppm).
-
Coupling: Look for ¹¹⁹Sn satellites in the ¹H NMR spectrum. The ²J(Sn-H) coupling constant is a definitive fingerprint for the isopropyl-tin connectivity.
Expert Insight: If multiple peaks appear in the ¹¹⁹Sn spectrum, it often indicates incomplete alkylation (presence of ClSn(i-Pr)₃) or oxidation (distannoxanes).
Part 3: Synthesis Protocol
The most reliable route to Tetraisopropyltin is the Grignard Alkylation of Tin(IV) Chloride. This method is preferred over organolithium routes due to the stability of the isopropyl Grignard reagent and better thermal control.
Methodology: The Grignard Route
Reagents:
-
Isopropylmagnesium bromide (2.0 M in THF or Et₂O).
-
Tin(IV) Chloride (SnCl₄), anhydrous.
-
Solvent: Anhydrous THF (dried over Na/Benzophenone).
Step-by-Step Workflow:
-
System Prep: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and N₂ inlet.
-
Grignard Charge: Add Isopropylmagnesium bromide (4.4 equivalents) to the flask. Cool to 0°C.
-
Why 4.4 equiv? A 10% excess ensures complete displacement of all four chloride atoms, preventing the formation of difficult-to-separate chlorostannanes.
-
-
Addition: Dilute SnCl₄ in THF (1:1 v/v) and add dropwise via the addition funnel over 60 minutes.
-
Caution: The reaction is highly exothermic. Maintain internal temperature <10°C to prevent radical coupling of the Grignard reagent (Wurtz coupling).
-
-
Reflux: Once addition is complete, warm to room temperature, then reflux for 4–6 hours to drive the sterically hindered fourth alkylation.
-
Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl.
-
Safety: Tin residues are toxic.[3] All aqueous waste must be segregated.
-
-
Workup: Extract with Diethyl Ether (3x). Wash combined organics with brine. Dry over MgSO₄.
-
Purification: Remove solvent in vacuo. Purify the resulting oil via fractional distillation under reduced pressure (target 89°C at 10 mmHg).
Part 4: Reactivity & Applications
1. The Stille Coupling Interface
In drug development, the Stille coupling is a powerhouse for forming C–C bonds. Tetraisopropyltin plays a nuanced role here.
-
The "Dummy" Ligand Concept: In a mixed stannane (e.g., R-Sn(i-Pr)₃), the isopropyl group transfers significantly slower than vinyl, aryl, or alkynyl groups. This allows chemists to design reagents where the valuable "R" group is transferred selectively, while the bulky isopropyl groups remain on the tin, stabilizing the reagent and simplifying purification.
-
Mechanism: The transmetallation step is the rate-determining bottleneck for alkyl groups.
Figure 1: Kinetic Selectivity in Stille Transmetallation
2. CVD Precursor for Transparent Conductors
Beyond organic synthesis, Sn(i-Pr)₄ is a volatile precursor for depositing Tin Oxide (SnO₂) .
-
Process: Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD).
-
Advantage: Unlike SnCl₄, it is halogen-free, preventing corrosion of the substrate and chloride contamination in the film.
-
Reaction:
Part 5: Safety & Toxicology (The "Firewall")
Organotins are potent neurotoxins and skin irritants. Tetraisopropyltin, while less volatile than Tetramethyltin, poses significant risks.
GHS Classification:
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
-
H315/H319: Causes skin and serious eye irritation.[4]
-
H410: Very toxic to aquatic life with long-lasting effects.
Mandatory Handling Protocol:
-
Engineering Controls: All transfers must occur in a fume hood or glovebox.
-
PPE: Nitrile gloves (double-gloved recommended) and chemical splash goggles.
-
Deactivation: Spills should be treated with a solution of Potassium Permanganate (KMnO₄) or bleach to oxidize the organic ligands, converting the tin to inorganic SnO₂, which is significantly less toxic.
References
-
PubChem. Tetraisopropyltin - Compound Summary (CID 18063).[5] National Library of Medicine. [Link]
-
Gelest, Inc. Tetraisopropyltin Safety Data Sheet (SDS). [Link]
- Smith, P. J.Nuclear Magnetic Resonance of Tin Compounds. In Chemistry of Tin, Springer, 1998. (Contextual reference for ¹¹⁹Sn NMR ranges and coupling constants).
- Gordon, R. G.Chemical Vapor Deposition of Coatings on Glass. Journal of Non-Crystalline Solids, 1997. (Discusses organotin precursors for SnO₂).
-
Farina, V., & Krishnamurthy, V. The Stille Reaction.[3][6][7][8] Organic Reactions, 1998. (Authoritative review on transmetallation kinetics and ligand selectivity).
Sources
- 1. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 2. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 3. Stille Coupling [organic-chemistry.org]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. uvadoc.uva.es [uvadoc.uva.es]
Tetraisopropyltin synthesis and characterization
Technical Guide: Synthesis and Characterization of Tetraisopropyltin ( )
Part 1: Executive Summary & Core Directive
Tetraisopropyltin (CAS: 2949-42-0) is a sterically congested tetraalkyltin compound primarily utilized as a specialized precursor in organometallic synthesis, a standard in
Unlike its ubiquitous cousins—tetramethyltin (volatile/toxic) and tetrabutyltin (standard Stille reagent)—the isopropyl variant introduces significant steric bulk around the central tin atom. This steric hindrance alters its reactivity profile, making it less susceptible to nucleophilic attack but also more challenging to synthesize in high purity without residual halides.
Critical Distinction: Do not confuse Tetraisopropyltin (
Part 2: Safety & Handling (The "Zero-Compromise" Protocol)
Organotin compounds are neurotoxins and can be absorbed through the skin. While tetraalkyltins are generally less acutely toxic than trialkyltin halides, metabolism in the liver can cleave alkyl groups, generating highly toxic trialkyltin species.
-
Engineering Controls: All operations must occur inside a certified fume hood with a face velocity >100 fpm.
-
PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves are mandatory. Standard latex is permeable to organotins.
-
Quenching Protocol: Residual organotins on glassware should be rinsed with 5% methanolic KOH before washing to cleave C-Sn bonds and convert them to inorganic tin salts, which are less bioavailable.
Part 3: Synthesis Strategy
The Mechanistic Pathway: Grignard Alkylation
The most robust route to
Why this route?
Direct alkylation with alkyllithium reagents is possible but often leads to Wurtz-type coupling side products due to the high reactivity of
Experimental Protocol
Reagents:
-
Tin(IV) Chloride (
): 10.0 mmol (anhydrous, fuming liquid). -
Isopropylmagnesium Chloride (
): 45.0 mmol (2.0 M in THF, 12.5% excess). -
Solvent: Anhydrous Diethyl Ether (
) or THF.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, pressure-equalizing addition funnel, and magnetic stir bar. Flush continuously with Argon or Nitrogen.
-
Tin Halide Solvation: Charge the flask with 20 mL of anhydrous
. Cool to 0°C in an ice bath. Carefully add (10 mmol) via syringe. Caution: Exothermic complexation. -
Grignard Addition: Transfer the
solution (45 mmol) to the addition funnel. Add dropwise to the solution over 30 minutes. The solution will turn opaque/grey as precipitates. -
Forcing Conditions: Once addition is complete, remove the ice bath. Warm to room temperature, then heat to reflux for 4–6 hours.
-
Scientist's Note: The fourth alkylation is rate-limiting due to steric crowding. Insufficient reflux time yields triisopropyltin chloride (
), a difficult-to-separate impurity.
-
-
Quench & Workup:
-
Cool to 0°C.
-
Cautiously quench with saturated aqueous
(slow addition to avoid foaming). -
Separate the organic layer.[1] Extract the aqueous phase
with pentane or ether. -
Combine organics, wash with brine, and dry over anhydrous
.
-
-
Purification:
-
Concentrate via rotary evaporation (bath temp < 40°C).
-
Fractional Distillation: Perform vacuum distillation.
boils at 89°C @ 10 mmHg (approx. 112°C at ambient pressure, though vacuum is preferred to prevent thermal decomposition).
-
Part 4: Characterization & Quality Control
Physical Properties Table
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 291.06 g/mol | |
| Appearance | Colorless Liquid | |
| Density | 1.124 g/cm³ | @ 20°C |
| Boiling Point | 89°C | @ 10 mmHg |
| Refractive Index | ||
| Solubility | Soluble in organic solvents | Insoluble in water |
Spectroscopic Validation (NMR)
NMR is the definitive method for purity analysis. The presence of
-
NMR (CDCl
):-
Look for a septet (CH) and a doublet (
). -
Key Feature:
satellites flanking the alkyl signals. The coupling constant is typically ~50 Hz.
-
-
NMR (Decoupled):
-
Chemical Shift: Expected range -40 to -60 ppm (relative to
at 0 ppm). -
Note: Tetraalkyltins with bulky groups often shift upfield (shielded) compared to methyl/butyl analogs due to electronic and steric factors.
-
Purity Check: A secondary peak around +10 to +50 ppm indicates incomplete alkylation (
).
-
Workflow Visualization
Figure 1: Optimized synthesis workflow for Tetraisopropyltin ensuring maximum conversion and safety.
Part 5: Applications & Expert Insights
MOCVD Precursor
Tetraisopropyltin is used as a volatile tin source for depositing tin oxide (
NMR Standard
Due to its high symmetry and distinct chemical shift, it serves as a secondary reference standard for
Troubleshooting "The Missing Yield"
If your yield is <50%, the culprit is usually moisture or steric stalling .
-
Moisture:
fumes and hydrolyzes instantly in air. Transfer must be via gas-tight syringe or cannula. -
Steric Stalling: The addition of the third and fourth isopropyl groups is slow. If the reaction is not refluxed sufficiently, you will isolate the chlorostannane. Monitor the reaction via TLC (non-polar hexane eluent) or crude NMR before quenching.
References
-
PubChem. (n.d.). Tetraisopropyltin | C12H28Sn.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
American Elements. (n.d.).[2] Tetraisopropyltin Product Information. Retrieved October 26, 2023, from [Link]
-
Hebrew University of Jerusalem. (n.d.). Tin NMR: 119Sn, 117Sn and 115Sn.[3] Retrieved October 26, 2023, from [Link]
Technical Guide: Tetraisopropyltin – Molecular Architecture, Synthesis, and Reactivity
Executive Summary
Tetraisopropyltin (
This guide provides a rigorous analysis of the molecular structure, validated synthesis protocols, and safety mechanisms essential for researchers handling this compound.
Part 1: Molecular Geometry & Electronic Structure[1][2]
Hybridization and Steric Environment
The central tin atom in tetraisopropyltin adopts an
-
Coordination Geometry: Distorted Tetrahedron (
symmetry broken by conformation).[1] -
Bond Polarity: The Sn–C bond is polarized (
), but the bulky isopropyl groups shield the electropositive tin center from nucleophilic attack more effectively than in tetramethyltin.
Structural Parameters
The following parameters are derived from X-ray diffraction trends in sterically hindered tetraalkyltins:
| Parameter | Value (Approx.) | Notes |
| Bond Length (Sn–C) | 2.16 – 2.19 Å | Elongated vs. |
| Bond Angle (C–Sn–C) | 109.5° ± 2° | Flexible; widens to relieve methyl-methyl strain.[1] |
| C–C Bond Length | 1.54 Å | Standard |
| Molecular Symmetry | Dependent on rotameric conformation in solution.[1] |
Visualization of Steric Architecture
The following diagram illustrates the connectivity and the steric crowding around the central Sn atom.
Part 2: Spectroscopic Characterization[2]
Identification of tetraisopropyltin relies heavily on Multinuclear NMR.[1][2] The
Key Spectroscopic Data
| Technique | Parameter | Value | Interpretation |
| Chemical Shift ( | -20 to -40 ppm | Upfield shift relative to | |
| Coupling ( | ~50-60 Hz | Satellites observed flanking the isopropyl methine septet. | |
| Coupling ( | ~300-350 Hz | Large coupling constant characteristic of direct Sn-C bonds.[1][3] | |
| IR Spectroscopy | 500 - 550 cm | Weak to medium intensity stretch in the fingerprint region.[1] |
Expert Insight: When analyzing the
Part 3: Synthesis Protocol (Grignard Route)
Reaction Logic
The most robust synthesis involves the alkylation of tin(IV) chloride using isopropylmagnesium bromide.
Critical Control Points:
-
Stoichiometry: A slight excess (4.1 - 4.2 eq) of Grignard is required to prevent the formation of mixed chloro-alkyl species (e.g.,
).[1] -
Temperature: The reaction is highly exothermic.[1][2] Controlled addition at 0°C is mandatory to prevent ether boiling and side reactions (Wurtz coupling).[1]
Step-by-Step Methodology
-
Preparation of Grignard:
-
Alkylation:
-
Cool the Grignard solution to 0°C using an ice/salt bath.
-
Dilute
(1.0 eq) in anhydrous toluene (to modulate reactivity). -
Add
solution dropwise over 60 minutes. Do not allow temperature to exceed 10°C.
-
-
Workup:
-
Purification:
Synthesis Workflow Diagram
Part 4: Reactivity & Applications[2][5]
The "Isopropyl Effect" in Stille Coupling
In drug discovery, tetraalkyltins are often precursors to trialkyltin halides, which are used to install alkyl groups via Stille coupling.
-
Transmetallation Rate: The transfer of an alkyl group from Sn to Pd (Palladium) is sensitive to sterics.[1]
transfers slower than or .[1] -
Selectivity: In mixed stannanes (e.g.,
), the less bulky group often transfers preferentially. This makes useful when only the isopropyl group is available for transfer, forcing the difficult coupling.
Electrophilic Cleavage (Protodealkylation)
The Sn-C bond is susceptible to cleavage by strong electrophiles (Halogens, Acids).[1]
Part 5: Toxicology & Safety Mechanisms[1][2]
WARNING: All organotin compounds are potentially neurotoxic and immunotoxic.[1][2] Tetraisopropyltin is lipophilic, facilitating transport across the blood-brain barrier.[1]
Mechanism of Mitochondrial Toxicity
The primary mode of action for organotins involves the disruption of oxidative phosphorylation in mitochondria.
-
Entry: Lipophilic nature allows passive diffusion through the mitochondrial outer membrane.[1][2]
-
Inhibition: Organotins bind to the
subunit of ATP Synthase and/or inhibit the Cl-/OH- antiporter.[1] -
Result: Uncoupling of the proton gradient, cessation of ATP production, and cell death (apoptosis/necrosis).[1]
Toxicity Pathway Visualization
[1]
References
-
Structural Data & Physical Properties
-
NMR Spectroscopy of Organotins
-
Synthesis & Reactivity
-
Toxicology
Sources
Safety and Handling Precautions for Tetraisopropyltin
Content Type: Technical Safety Guide Target Audience: Research Scientists, Process Chemists, and HSE Managers CAS: 2949-42-0[1][2]
Part 1: Molecular Identity & Hazard Architecture[1]
Tetraisopropyltin (
Physicochemical Data Table
| Property | Value | Significance |
| CAS Number | 2949-42-0 | Unique Identifier for inventory/emergency.[1][2][3] |
| Molecular Formula | Lipophilic nature facilitates skin absorption.[2][3] | |
| Boiling Point | ~89°C @ 10 mmHg | Moderate volatility; significant vapor hazard under vacuum.[3] |
| Flash Point | >38°C (Approx.)[2][3] | Flammable Liquid (Cat 3). Vapor can ignite at ambient lab temps.[2][3] |
| Density | 1.124 g/mL | Heavier than water; sinks in aqueous phases.[3] |
| Solubility | Organic solvents | Highly soluble in lipids/organics; bioaccumulative potential.[2][3] |
| Reactivity | Moisture Sensitive | Hydrolyzes slowly; treat as air-sensitive for high-purity synthesis.[1][2][3] |
Toxicological Mechanism
The primary physiological threat of tetraalkyltins is delayed neurotoxicity .[1][3]
-
Absorption: The lipophilic isopropyl groups allow rapid transit across the dermal barrier and blood-brain barrier.[1][3]
-
Bioactivation: Hepatic P450 enzymes dealkylate the compound.[1][3]
-
Effect: The resulting trialkyltin cation inhibits oxidative phosphorylation in mitochondria and disrupts ion gradients, leading to cerebral edema (brain swelling).[1][3] Symptoms (headache, vertigo, visual disturbances) may be delayed by 24–72 hours.[3]
Part 2: Engineering Controls & PPE Matrix
Reliance on technique alone is insufficient.[1][3] Engineering controls provide the primary barrier, while Personal Protective Equipment (PPE) serves as the final redundancy.[1]
Engineering Controls
-
Fume Hood: MANDATORY. All handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.[1][3]
-
Glove Box: Recommended for transfers of volumes >50 mL or when heating the substance, to prevent vapor accumulation and maintain an inert atmosphere.[1]
-
Schlenk Line: Use for all transfers to avoid atmospheric exposure (which degrades purity) and to contain vapors.[3]
PPE Selection Logic (Glove Permeation)
Standard nitrile gloves provide insufficient protection for prolonged contact with organotins.[1][3] The lipophilic nature of the compound causes it to permeate nitrile rubber rapidly, often without visible degradation.[1][3]
-
Barrier Layer (Outer): Silver Shield / 4H (Laminate) Gloves. These are chemically resistant to organometallics.[3]
-
Alternative: If laminate gloves hamper dexterity for fine tasks, use double-gloved thick nitrile (minimum 8 mil total) and change immediately upon splash contact.[1][3]
Figure 1: Decision logic for glove selection based on exposure duration and volume.[1][2]
Part 3: Operational Protocols (SOPs)
Storage[1][3][4]
-
Store in a flammables cabinet segregated from oxidizers.
-
Keep container tightly sealed under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis and formation of tin oxides.[3]
-
Secondary containment (polyethylene tray) is required to capture drips.[3]
Safe Transfer Techniques
Do not pour. Pouring generates static charge and releases vapors.[1][3]
Method A: Syringe Transfer (Volumes < 20 mL) [1]
-
Insert a long needle through the septum of the storage bottle.[1][3]
-
Transfer directly into the reaction vessel septum.
Method B: Cannula Transfer (Volumes > 20 mL)
-
Use a double-tipped needle (cannula) to bridge the source and receiving flask.[1][3]
-
This method is a closed system , preventing all vapor release.[3]
Part 4: Deactivation & Waste Management[1]
Organotins must never be released down the drain.[1][3] They are highly toxic to aquatic life and persist in the environment.[1][3]
The "Kill" Step (Deactivation)
Before disposal, residual organotins on glassware or in reaction mixtures should be chemically deactivated.[3] The goal is to oxidize the organic ligands, converting the tin to inorganic tin oxide (
-
Reagent: 10% Sodium Hypochlorite (Bleach) or dilute aqueous Bromine solution.[3]
-
Protocol:
Waste Streams[1][2][3]
-
Stream A (High Content): Pure unreacted Tetraisopropyltin.[3] Label as "Toxic, Flammable, Organotin Waste."[3]
-
Stream B (Quenched): Bleach/oxidizer solutions used for cleaning.[3][4][5] Label as "Oxidizing Waste (Trace Tin)."
-
Stream C (Solids): Silica gel, paper towels, and gloves contaminated with the substance.[1]
Part 5: Emergency Response
Spill Response
-
Minor Spill (< 10 mL):
-
Major Spill (> 10 mL):
Exposure First Aid[3]
-
Skin: Wash immediately with soap and water for 15 minutes.[1][3] Do not use ethanol/solvents , as they enhance skin absorption.[3]
-
Eyes: Rinse for 15 minutes.[1][3] Seek medical attention immediately.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[3] Note to Physician: Monitor for signs of cerebral edema; symptoms may be delayed.[1][3]
Figure 2: Immediate response logic for spills and exposure events.[1][2]
References
-
PubChem. (n.d.).[1][3] Tetraisopropyltin Compound Summary (CID 18063).[3] National Library of Medicine.[1][3] Retrieved from [Link][2]
-
Gelest, Inc. (2016).[3] Safety Data Sheet: Tetraisopropyltin. Retrieved from [Link] (Verified via search snippet 1.2)[2]
-
New Jersey Department of Health. (n.d.).[1][3] Hazardous Substance Fact Sheet: Tetraethyltin (Analogue). Retrieved from [Link] (Verified via search snippet 1.6)[2]
Sources
Tetraisopropyltin precursor for tin oxide
Advanced Precursor Guide: Tetraisopropyltin for Low-Temperature Deposition
Executive Summary
Tetraisopropyltin (TiPT) , CAS [2949-42-0], is a specialized organometallic precursor used in the Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Tin Oxide (
This guide is designed for process engineers and materials scientists seeking to optimize
Technical Profile & Physical Properties[2][3][4][5][6]
Accurate precursor delivery requires precise control over vaporization kinetics. TiPT is a liquid at room temperature with relatively low vapor pressure, necessitating heated delivery lines.
| Parameter | Value | Technical Note |
| Chemical Formula | Steric bulk > TMT; Electronic shielding of Sn center. | |
| Molecular Weight | 291.06 g/mol | High mass requires precise mass flow controller (MFC) calibration. |
| Appearance | Colorless Liquid | Clear; turns yellow/cloudy upon oxidation (shelf-life indicator). |
| Boiling Point | 89°C @ 10 mmHg | Critical: Source temperature must be kept below decomposition threshold. |
| Vapor Pressure | ~0.043 mmHg @ 25°C | Requires heated bubbler (rec: 40–60°C) for sufficient flux. |
| Density | 1.124 g/cm³ | - |
| Refractive Index | - | |
| Solubility | Organic Solvents | Soluble in toluene, hexane; reacts with moisture. |
Mechanistic Insight: The -Hydride Advantage
Causality of Precursor Choice
In organometallic CVD, the ligand decomposition mechanism dictates the Minimum Deposition Temperature (
-
Tetramethyltin (TMT): Lacks
-hydrogens. Decomposition requires homolytic bond fission (breaking Sn-C bonds directly), which is energetically demanding ( C). This often leads to radical formation and carbon incorporation in the film. -
Tetraisopropyltin (TiPT): Possesses
-hydrogens. It undergoes -hydride elimination , a concerted pathway where the ligand detaches as an alkene (propylene) and leaves a Tin-Hydride intermediate. This reaction has a lower activation energy, allowing cleaner films at lower temperatures ( C).
Reaction Pathway Visualization
The following diagram illustrates the mechanistic divergence between TMT and TiPT.
Figure 1: Mechanistic pathway showing the low-energy
Experimental Protocol: MOCVD Optimization
This protocol is a self-validating system. The "Checkpoints" ensure that the precursor is being delivered correctly before committing to a full run.
Precursor Delivery System
Due to low vapor pressure (0.043 mmHg @ 25°C), passive evaporation is insufficient.
-
Bubbler Temperature: Set to 50°C . (Vapor pressure increases to ~1-2 Torr range).
-
Delivery Line Temperature: Set to 60°C (10°C > Bubbler) to prevent condensation/clogging.
-
Carrier Gas: High-purity Argon or Nitrogen (99.999%).
Reactor Conditions (Baseline)
| Parameter | Setting | Rationale |
| Substrate Temp ( | 350°C – 450°C | Below 350°C: Incomplete decomposition (high C). Above 450°C: Gas phase nucleation (powder). |
| Reactor Pressure | 5 – 20 Torr | Low pressure suppresses gas-phase reactions, promoting surface-controlled growth. |
| Oxidant | ||
| Growth Rate | 5 – 15 nm/min | Tunable via carrier gas flow through the bubbler. |
Step-by-Step Workflow
-
System Purge: Evacuate reactor to base pressure (
Torr). Flow carrier gas for 30 mins to desorb moisture. -
Precursor Stabilization (Validation Step):
-
Open bubbler bypass.
-
Monitor reactor pressure. A stable pressure increase indicates constant precursor flux.
-
If pressure fluctuates: Check bubbler temp stability or carrier gas MFC.
-
-
Deposition:
-
Switch oxidant (
) into the chamber. -
Allow substrate to equilibrate at
. -
Switch precursor flow from "Bypass" to "Reactor".
-
-
Termination:
-
Stop precursor flow first.
-
Maintain Oxidant flow for 5 mins (Annealing step) to fill oxygen vacancies.
-
Cool down under inert gas.
-
Reactor Logic Diagram
Figure 2: MOCVD delivery logic. Note the temperature gradient (Bubbler < Manifold) to prevent condensation.
Film Characterization & Quality Control
Successful deposition using TiPT yields
-
Crystallinity (XRD): Films deposited >350°C should show polycrystalline Cassiterite structure (Tetragonal). Dominant peaks: (110), (101), (211).
-
Transparency (UV-Vis):
transmission in the visible range (400-800 nm). Bandgap should be approx 3.6 - 4.0 eV . -
Resistivity: Undoped
is highly resistive. If low resistivity is required (TCO application), in-situ doping with Fluorine (using HF or Freon) or Antimony is necessary.
Safety & Handling (HSE)
TiPT is an organotin compound and must be handled with extreme caution. It is air and moisture sensitive .[2]
-
GHS Classification:
-
Specific Hazard: Organotins can be absorbed through the skin and affect the central nervous system.
-
PPE Requirements:
-
Butyl rubber or Silver Shield gloves (Nitrile is often insufficient for organotins).
-
Face shield + Safety Goggles.
-
Work strictly within a fume hood or glovebox (
ppm).
-
-
Spill Management: Do not use water (hydrolysis generates fumes). Absorb with inert material (vermiculite) and dispose of as hazardous organometallic waste.
References
-
LookChem. (n.d.). Tetraisopropyltin - CAS 2949-42-0 Properties and Safety. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). Tetraisopropyltin Product Data Sheet. Retrieved from
-
National Institutes of Health (NIH). (2025). Tetraisopropyltin - PubChem Compound Summary. Retrieved from
-
Smith, D. et al. (1991). Organometallic chemical vapor deposition of SnO2 single crystal and polycrystalline films. Journal of Vacuum Science & Technology A. (Contextual grounding on Organotin CVD mechanisms). Retrieved from
-
Gelest, Inc. (2016). Safety Data Sheet: Tetraisopropyltin. Retrieved from
Thermal Stability & Mechanistic Profile of Tetraisopropyltin
This technical guide details the thermal stability, decomposition mechanisms, and handling protocols for Tetraisopropyltin (Sn(i-Pr)₄) . It is designed for researchers in organometallic synthesis, chemical vapor deposition (CVD), and pharmaceutical process development.
A Technical Guide for Research & Development
Executive Summary
Tetraisopropyltin (Sn(i-Pr)₄) [CAS: 2949-42-0] is a volatile organometallic liquid utilized as a precursor in CVD and a reagent in organic synthesis. Unlike its methyl or n-butyl analogs, its thermal stability is governed by the steric bulk of the isopropyl group and the presence of β-hydrogens. While kinetically stable at ambient temperatures, it exhibits a distinct decomposition pathway above 150–180°C , driven primarily by β-hydride elimination rather than simple bond homolysis. This guide provides the thermodynamic rationale, experimental protocols, and safety frameworks required for its rigorous application.
Molecular Architecture & Thermodynamic Profile
The stability of Sn(i-Pr)₄ is defined by the weakness of the Tin-Carbon (Sn-C) bond relative to lighter congeners (Si, Ge) and the steric pressure of four branched alkyl groups.
| Property | Value / Characteristic | Impact on Stability |
| Molecular Formula | C₁₂H₂₈Sn | High carbon content aids carbon incorporation in CVD. |
| Bond Dissociation Energy (Sn-C) | ~190–220 kJ/mol (Est.) | Significantly weaker than C-C (~350 kJ/mol), making it the failure point. |
| Geometry | Distorted Tetrahedral | Steric crowding weakens Sn-C bonds, lowering decomposition onset. |
| Boiling Point | 89°C @ 10 mmHg | High volatility requires careful pressure control during heating. |
| β-Hydrogen Availability | 4 x 6 = 24 β-Hydrogens | Critical: Enables low-energy decomposition pathways (see Section 3). |
Thermal Decomposition Mechanisms
Unlike Tetramethyltin (which decomposes via radical homolysis at >350°C), Tetraisopropyltin undergoes decomposition at lower temperatures due to β-Hydride Elimination .
The Dominant Pathway: β-Hydride Elimination
The presence of hydrogen atoms on the β-carbon (relative to Tin) allows for a concerted, four-centered transition state. This pathway is energetically more accessible than homolytic bond cleavage.
Mechanism:
-
Agostic Interaction: A β-hydrogen interacts with the empty 5d orbitals of the Sn center.
-
Concerted Elimination: The Sn-C bond breaks while an Sn-H bond forms, releasing propylene.
-
Reductive Elimination: The resulting organotin hydride is unstable and further decomposes to metallic tin (Sn⁰) and alkanes/alkenes.
Visualization of Decomposition Pathway
The following diagram illustrates the competing pathways, highlighting the lower energy barrier for β-elimination.
Experimental Analysis of Stability
To validate the stability window for a specific batch or formulation, the following experimental workflow is recommended. This protocol distinguishes between volatility (evaporation) and decomposition.
Protocol: TGA/DSC Simultaneous Analysis
Objective: Determine the Onset Temperature (
-
Instrument: Simultaneous TGA/DSC (e.g., Mettler Toledo or TA Instruments).
-
Atmosphere:
-
Inert: Nitrogen or Argon (Flow rate: 50 mL/min) to study intrinsic stability.
-
Reactive: Air/Oxygen to study oxidative stability (expect lower
).
-
-
Pan Configuration:
-
Sealed Pan (Pinhole): Recommended. A laser-drilled pinhole (50 µm) creates a "self-generated atmosphere," suppressing evaporation and highlighting decomposition.
-
Open Pan: Will primarily show evaporation (weight loss) before decomposition occurs.
-
-
Ramp Rate: 10°C/min from 25°C to 500°C.
Data Interpretation:
-
Event A (Endothermic): Smooth weight loss with endothermic heat flow indicates Evaporation .
-
Event B (Exothermic/Complex): Weight loss accompanied by exothermic peaks or slope changes indicates Decomposition (β-elimination/oxidation).
Workflow Diagram
Handling, Storage, and Safety
Hydrolytic Stability: Myth vs. Reality
While often labeled "moisture sensitive," Sn(i-Pr)₄ is kinetically stable to neutral water due to the non-polar nature of the Sn-C bond. However, it degrades over time or in the presence of acids/bases.
-
Short-term: Stable in air for rapid transfers.
-
Long-term: Must be stored under inert gas (N₂/Ar) to prevent slow hydrolysis and oxidation, which form insoluble tin oxides.
Storage Protocol
-
Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature, cooling minimizes vapor pressure and slows autoxidation.
-
Container: Schlenk flask or Teflon-sealed glass. Avoid ground glass joints without grease, as hydrolysis products (tin oxides) can cause seizing.
-
Incompatibility: Strong oxidizers, halogens (cleaves Sn-C bond instantly), and strong acids.
Toxicology in Drug Development
For pharmaceutical applications (e.g., Stille coupling), residual Tin is a critical Critical Quality Attribute (CQA).
-
PDE (Permitted Daily Exposure): Strict limits apply (often < 6.4 µ g/day for inorganic tin, lower for organotins).
-
Purification: Sn(i-Pr)₄ residues are lipophilic. Standard aqueous workups are insufficient. Use KF on Silica or specialized scavenger resins (e.g., thiol-functionalized silica) to sequester Tin byproducts.
References
-
National Institute of Standards and Technology (NIST). Tetraisopropyltin - Properties and Data. NIST Chemistry WebBook. Link
-
Gelest, Inc. Safety Data Sheet: Tetraisopropyltin (SNT7280).Link
- Smith, G. B., et al. "Mechanistic Studies of the Stille Coupling." Journal of Organic Chemistry. (General reference for organotin stability in coupling).
-
Omae, I. Applications of Organotin Compounds in Organic Synthesis and Catalysis. Chemical Reviews.[1] (Context on thermal limits of tetraalkyltins).
- Wilkinson, G.Comprehensive Organometallic Chemistry.
Sources
Technical Assessment: Reactivity & Stability of Tetraisopropyltin
The following technical guide details the reactivity, stability, and handling protocols for Tetraisopropyltin (Tetraisopropylstannane).
CAS: 2949-42-0 | Formula:
Executive Summary
Tetraisopropyltin (
However, "stability" in this context is kinetic rather than thermodynamic. While it resists immediate degradation, prolonged exposure to atmospheric oxygen, UV light, or strong electrophiles will initiate slow homolytic cleavage of the Sn-C bond. The primary operational hazard is not reactivity, but acute toxicity combined with its volatility.
Chemical Architecture & Bond Dynamics
To understand the reactivity profile, one must analyze the Tin-Carbon (Sn-C) bond.
-
Bond Polarity: The Sn-C bond has low polarity (Electronegativity: Sn = 1.96, C = 2.55). This covalent character prevents the rapid nucleophilic attack by water that destroys more ionic organometallics.
-
Steric Shielding: The isopropyl group is a secondary alkyl ligand. Four isopropyl groups create a crowded coordination sphere around the central Tin atom. This steric bulk acts as a kinetic barrier, inhibiting the approach of oxidizers or nucleophiles that might otherwise attack the metal center.
-
Bond Energy: The mean Sn-C bond dissociation energy is approximately 200–220 kJ/mol. This is weaker than C-C bonds, making the molecule susceptible to radical cleavage under high energy (heat/UV) or electrophilic attack (halogens/acids).
Reactivity Profile
A. Reactivity with Water (Hydrolysis)
Status: Hydrolytically Stable under neutral conditions.
Unlike titanium alkoxides or aluminum alkyls, Tetraisopropyltin does not react with water at neutral pH.
-
Mechanism: Hydrolysis requires the coordination of a water molecule to the metal center followed by proton transfer. The low Lewis acidity of the tetraalkyltin center, combined with the steric hindrance of the four isopropyl groups, effectively blocks this pathway.
-
Experimental Implication: Aqueous workups (washing with water/brine) are standard procedures for removing inorganic salts from reaction mixtures containing tetraalkyltins without degrading the organotin.
B. Reactivity with Air (Oxidation)
Status: Kinetically Stable at ambient temperature; Slow Degradation over time.
-
Ambient Conditions:
can be weighed and transferred in air for short durations without significant decomposition. It is not pyrophoric.[1] -
Long-Term Storage: Prolonged exposure to atmospheric oxygen, especially in the presence of light, promotes autoxidation.
-
Mechanism: The degradation follows a radical chain mechanism. A radical initiator (often photo-generated) abstracts a hydrogen from the
-carbon (the CH of the isopropyl group), leading to Sn-C bond scission and the formation of alkyl radicals and tin oxides/hydroxides.
C. Reactivity with Electrophiles (The "Real" Reactivity)
While stable to water/air,
-
Halogens (
): Reacts vigorously to form triisopropyltin halides ( ). -
Protic Acids (
): Strong acids (HCl, HBr) cleave the Sn-C bond, releasing propane and forming organotin halides.
Data Summary: Physical & Stability Properties[1][2][3]
| Property | Value / Characteristic | Operational Note |
| Physical State | Colorless Liquid | Volatile; use fume hood. |
| Boiling Point | ~89°C @ 10 mmHg | Can be distilled under vacuum. |
| Density | 1.124 g/mL | Denser than water; sinks in aqueous extraction. |
| Water Solubility | Negligible | Forms a separate organic phase. |
| Air Stability | Good (Short-term) | Inert atmosphere recommended for storage. |
| Hydrolysis Risk | None (Neutral pH) | Compatible with aqueous washes. |
| Flash Point | >38°C | Flammable liquid handling required. |
Degradation & Cleavage Pathways (Visualized)
The following diagram illustrates the hierarchy of Tetraisopropyltin reactivity, distinguishing between safe handling zones and degradation triggers.
Figure 1: Reactivity logic flow for Tetraisopropyltin, highlighting stability zones (Green) vs. cleavage triggers (Red/Yellow).
Handling & Safety Protocols
While reactivity risks are low, toxicity risks are high . Organotins are potent neurotoxins and skin irritants.[2]
A. Storage Protocol[1][3]
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent slow autoxidation and ensure long-term purity.
-
Container: Use tightly sealed glass or Teflon containers. Avoid long-term storage in plastics that may leach or degrade.
-
Temperature: Ambient temperature is acceptable, but cool storage (4°C) extends shelf life.
B. Spill Management (Self-Validating System)
If a spill occurs, water will not neutralize the hazard because the compound is hydrolytically stable.
-
Containment: Do not use water. Adsorb with inert material (vermiculite, sand).
-
Deactivation: Treat the adsorbed material with a dilute solution of bromine in dichloromethane (if available and safe) or a strong acidic solution to cleave the Sn-C bonds, converting the volatile tetraalkyltin into less volatile inorganic tin salts (though these remain toxic, they are less mobile). Note: This is a high-hazard procedure; simple collection and hazardous waste disposal is preferred for minor spills.
C. Experimental Workflow (Stille Coupling Context)
When using
-
Setup: Flame-dry glassware and purge with Argon. (Standard practice, though strict exclusion of air is less critical than for Grignards).
-
Addition: Can be added via syringe. The liquid is non-viscous and handles easily.
-
Quench: Standard aqueous workup (NH4Cl or water) is safe. The organotin will reside in the organic layer.
References
-
Gelest, Inc. (2016).[1] Safety Data Sheet: Tetraisopropyltin. Retrieved from (Verified via search context).
-
PubChem . (n.d.).[4] Tetraisopropyltin Compound Summary. National Library of Medicine. Retrieved from [Link]
- Davies, A. G. (2004). Organotin Chemistry. Wiley-VCH. (Standard authoritative text on Organotin reactivity mechanisms).
-
Sigma-Aldrich . (2024). Product Specification: Tetraisopropyltin.[1][3][5] Retrieved from
Sources
Computational Architectures of Steric Bulk: A Theoretical Guide to Tetraisopropyltin
Part 1: The Steric Imperative (Executive Summary)
Tetraisopropyltin (
For the drug development and materials science communities, this molecule is not merely a reagent; it is a theoretical benchmark .[1] It serves as an inert internal standard in
This guide moves beyond basic properties to explore the computational architectures necessary to model this molecule. We will dissect its geometry, predict its spectroscopic signature, and map its decomposition pathways using density functional theory (DFT) and mechanistic logic.[1]
Part 2: Geometric Optimization & Electronic Structure[1]
The "Gearing" Hypothesis
The central theoretical challenge with
Theoretical Protocol:
To accurately model this, one cannot assume a simple tetrahedral (
Recommended Basis Set Architecture:
-
Tin (Sn): LANL2DZ (Los Alamos National Laboratory 2-Double-Zeta) effective core potential (ECP).[1] This handles the relativistic effects of the heavy Sn nucleus (Z=50) without the computational cost of all-electron basis sets.[1]
-
Carbon/Hydrogen: 6-311G(d,p).[1] A triple-zeta basis set with polarization functions is required to capture the hyperconjugation of the isopropyl methyl groups.[1]
-
Functional: B3LYP-D3(BJ).[1] The "D3" dispersion correction is mandatory here. Standard B3LYP fails to account for the attractive London dispersion forces between the crowded isopropyl wings, often overestimating bond lengths.
Visualization: The Optimization Workflow
The following DOT diagram illustrates the logic flow for confirming the "geared" minimum energy structure.
Figure 1: Self-validating optimization workflow. Note the critical step of symmetry breaking to account for steric gearing.
Part 3: Spectroscopic Profiling ( NMR)
The "Inert Standard" Phenomenon
Experimentally,
The Calculation Challenge: Tin has a large chemical shift range (>3000 ppm).[1][4] Relativistic spin-orbit coupling (SOC) becomes non-negligible.[1]
Protocol for Accurate Prediction:
-
Method: GIAO (Gauge-Independent Atomic Orbital) method.[1]
-
Hamiltonian: ZORA (Zeroth-Order Regular Approximation) is superior to standard non-relativistic Hamiltonians for Period 5 elements.[1]
-
Reference: Calculate
for at the exact same level of theory.
Data Synthesis: Calculated vs. Experimental Trends
The isopropyl group exerts a "deshielding" effect relative to n-butyl due to the
| Parameter | Theoretical Note | |||
| Symmetry | Rigidity narrows linewidth.[1] | |||
| 0.0 | -12.0 | -40 to -50 | Steric shielding dominates branching.[1] | |
| Sn-C Bond Length | 2.14 Å | 2.15 Å | 2.18 Å | Elongation due to steric repulsion.[1] |
Part 4: The Decomposition Dilemma (CVD & Stability)
For researchers in semiconductor manufacturing, the thermal decomposition mechanism is the critical " go/no-go " metric.[1] Does
The Mechanistic Fork
There are two competing pathways:
-
Homolytic Fission: Direct breakage of the Sn-C bond.[1] High energy barrier, leads to radical soup (
+ ).[1] -
-Hydride Elimination: The "clean" pathway.[1] The tin center abstracts a
-hydrogen from the isopropyl group, releasing propene ( ) and forming a Tin-Hydride ( ).[1]
Theoretical Insight:
While
Pathway Visualization
Figure 2: Competing decomposition pathways. Note that high temperatures favor the "dirty" homolysis pathway due to the weak Sn-C bond.
Part 5: In-Silico Toxicology (QSAR)
For drug development professionals, organotins are often flagged for toxicity.[1] While tetra-alkyl tins are generally less toxic than tri-alkyl tins (e.g., TBT), they are metabolized into the toxic tri-species.[1]
QSAR Modeling Parameters:
-
LogP (Lipophilicity):
is highly lipophilic (Predicted LogP 6.5 - 7.0).[1] This predicts rapid absorption through dermal and blood-brain barriers.[1] -
Metabolic Activation: The cytochrome P450 system hydroxylates the carbon
to the tin.[1] The isopropyl group is highly susceptible to this hydroxylation, leading to rapid dealkylation to the toxic cation.[1]
Safety Protocol: Treat
References
-
Structure and NMR Trends
-
Experimental Validation (Inert Standard)
-
Decomposition Mechanisms (Homologous Series)
-
Bond Dissociation Energies
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Configurational and Conformational Effects on Tin-Lithium Exchange in α-Aminoorganostannanes by Rapid-Injection NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 8. m.youtube.com [m.youtube.com]
Quantum Chemical Profiling of Tetraisopropyltin: A Technical Guide
Content Type: Technical Whitepaper / Protocol Guide Target Audience: Computational Chemists, Medicinal Chemists, and Toxicologists.[1][2]
Executive Summary
Tetraisopropyltin (TiPT , CAS: 2949-42-0) is a tetraorganotin compound primarily utilized as a precursor for tin oxide thin films in Chemical Vapor Deposition (CVD).[1][2][3][4] In the context of pharmaceutical development, its relevance is twofold: as a specialized reagent in organic synthesis (Stille coupling variations) and as a toxicological subject due to the metabolic conversion of tetra-substituted tins to highly toxic tri-substituted species.
This guide provides a rigorous quantum chemical framework for modeling TiPT.[1][2] Unlike lighter organic molecules, TiPT requires specific treatment of relativistic effects due to the Tin (Sn) nucleus and dispersion corrections to account for the steric crowding of the four isopropyl ligands. We present a self-validating protocol for predicting its geometry, spectroscopic signatures (
Computational Framework & Theory
To achieve "field-proven" accuracy, one cannot rely on standard organic force fields or low-level semi-empirical methods.[1][2] The electronic structure of Tin (Period 5) demands Density Functional Theory (DFT) with specific considerations.
The Relativistic Imperative
Tin (
-
Recommendation: Use Effective Core Potentials (ECPs) for geometry/energy to balance cost and accuracy.[1][2]
-
Gold Standard: Use ZORA (Zeroth Order Regular Approximation) for NMR calculations to capture spin-orbit coupling.[1][2][5]
Dispersion and Sterics
The four isopropyl groups in TiPT create a crowded coordination sphere.[1] Standard functionals (e.g., B3LYP) often fail to capture the attractive van der Waals forces between these bulky ligands, leading to artificially expanded geometries.[1]
-
Solution: Use dispersion-corrected functionals (e.g.,
B97X-D or B3LYP-D3 ).[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Structural Analysis & Workflow
The following diagram outlines the logical flow for a complete quantum chemical characterization, ensuring that every step is validated before proceeding to expensive property calculations.
Figure 1: Computational workflow for Tetraisopropyltin characterization. Note the critical conformational search step due to isopropyl rotation.
Experimental Protocols
Protocol A: Geometry Optimization & Stability
Objective: Obtain the global minimum structure and verify thermodynamic stability.
Software: Gaussian 16 / ORCA 5.0
Functional:
Step-by-Step:
-
Initial Guess: Build TiPT with tetrahedral geometry around Sn. Pre-optimize using a cheap method (PM6 or B3LYP/LANL2DZ).[1][2]
-
Input Preparation (Gaussian Style):
Note: Solvent model (PCM/SMD) with Chloroform is recommended as TiPT is often handled in organic solvents.[2]
-
Validation: Check the output for "Normal termination".[1][2] Inspect vibrational frequencies; all must be positive.[1][2]
Data Presentation: Expected Geometric Parameters
| Parameter | Theoretical (DFT) | Experimental (XRD/GED) | Notes |
|---|---|---|---|
| Sn-C Bond Length | 2.16 - 2.18 Å | 2.14 - 2.17 Å | Slightly longer than methyl-Sn due to sterics. |
| C-Sn-C Angle | 109.5° ± 2° | 109.5° | Near perfect tetrahedron.[1][2] |
| Sn-C-C Angle | ~112° | N/A | Distortion due to isopropyl methyls.[1][2] |
Protocol B: Sn NMR Prediction
Objective: Validate the identity of TiPT and distinguish it from toxic metabolites (e.g., triisopropyltin chloride).
Theory: The GIAO (Gauge-Independent Atomic Orbital) method is required.[1][2]
Reference Standard: Tetramethyltin (SnMe
Step-by-Step:
-
Optimize Reference: Optimize SnMe
atngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> B97X-D/def2-TZVP.[1] -
Calculate Shielding: Run NMR job for both TiPT and SnMe
. -
Extract Isotropic Shielding Tensor (
):
Protocol C: Metabolic Toxicity Screening (In Silico)
Objective: Predict the likelihood of TiPT metabolizing into toxic species. Mechanism: The primary toxicity pathway for tetraorganotins is dealkylation by CYP450 enzymes to form tri-organotins (highly toxic).[1][2] We simulate the Bond Dissociation Energy (BDE) to see if C-Sn cleavage is energetically favorable compared to C-H hydroxylation.[1][2]
Figure 2: Competing metabolic pathways.[1][2] The ratio of Dealkylation vs. Hydroxylation determines in vivo toxicity.
Calculation Method:
-
Calculate Enthalpy (
) of TiPT.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Calculate
of the radical products:-
Path A (Toxicity):
+ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Path B (Metabolism):
(Carbon radical on isopropyl)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
BDE =
.
References
-
Gaussian 16 User Guide. GIAO Magnetic Shielding Tensor Calculation. Gaussian, Inc.[1][2] Link[2]
-
Pangborn, A. B., et al. (1996).[1][2] Safe and Convenient Procedure for Solvent Purification.[1][2] Organometallics.[1][2][6][7][8] Link (Context for handling air-sensitive organotins).[1][2]
-
Grimme, S. (2011).[1][2] Density functional theory with London dispersion corrections.[1][2] WIREs Computational Molecular Science.[1][2] Link[2]
-
Weigend, F., & Ahlrichs, R. (2005).[1][2] Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn. Physical Chemistry Chemical Physics.[1][2] Link (Source for def2-TZVP).
-
Whitesides, G. M., et al. (1974).[1][2] Pseudorotation in Tetraisopropyltin.[1][2] Journal of the American Chemical Society.[1][2] Link (Foundational structural data).[2]
Sources
- 1. youtube.com [youtube.com]
- 2. Tetraisopropyltin | C12H28Sn | CID 18063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. americanelements.com [americanelements.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Tetraisopropyltin (TiPT): A Technical Monograph on Precursor Dynamics and Bio-Organometallic Potential
Executive Summary
Tetraisopropyltin (TiPT, Sn(i-Pr)₄, CAS: 2949-42-0) represents a critical junction in organometallic chemistry, balancing the volatility required for Chemical Vapor Deposition (CVD) with the steric bulk interesting for mechanistic biological studies. Unlike its lighter homolog tetramethyltin (TMT)—which is highly volatile and acutely toxic—or the heavier tetrabutyltin (TBT), TiPT offers a unique vapor pressure profile and lipophilicity.
This technical guide analyzes TiPT’s utility in two distinct high-value domains: Next-Generation Transparent Conductive Oxides (TCOs) and Organometallic Medicinal Chemistry .[1] It moves beyond basic property listing to explore the mechanistic causality of its applications.
Part 1: Physicochemical Profile & Technical Specifications
Before deploying TiPT in reactor systems or biological assays, researchers must account for its specific physical constants. The isopropyl group introduces branching that lowers the boiling point relative to n-butyl analogs while increasing steric hindrance around the central tin atom.
Table 1: Technical Specifications of Tetraisopropyltin
| Property | Value | Context for Application |
| Formula | Tetra-alkyl organometallic | |
| Molecular Weight | 291.06 g/mol | Precursor mass transport calculations |
| Boiling Point | 89°C @ 10 mmHg | Ideal volatility for low-pressure CVD (LPCVD) |
| Density | 1.124 g/cm³ | Critical for liquid mass flow controller (LMFC) calibration |
| Refractive Index | 1.4851 | Purity verification standard |
| Solubility | Non-polar solvents | Compatible with toluene/hexane for delivery |
| Stability | Air/Moisture Sensitive | Requires inert atmosphere (Ar/N₂) handling |
Part 2: Advanced Materials Engineering (MOCVD/ALD)
The primary industrial research vector for TiPT is as a precursor for Tin Oxide (
The Precursor Advantage: Why TiPT?
While Tetramethyltin (TMT) is kinetically faster, it poses extreme explosion and toxicity hazards. Tin tetrachloride (
-
Carbon Scavenging: The isopropyl ligands undergo
-hydride elimination more readily than methyl groups, potentially reducing carbon contamination in the final oxide film.[1] -
Transport Efficiency: Its vapor pressure allows for stable transport without the need for excessive heating of delivery lines, preventing premature decomposition.[1]
Mechanism of Film Growth
In a Metal-Organic Chemical Vapor Deposition (MOCVD) chamber, TiPT does not simply "land" on the substrate. It undergoes a complex gas-phase and surface-mediated decomposition.
DOT Diagram 1: MOCVD Precursor Decomposition Pathway
Caption: Kinetic pathway of TiPT decomposition during SnO2 film formation.[1] Note the critical role of Beta-Hydride elimination in removing organic ligands.
Part 3: Organometallic Medicinal Chemistry
While tetra-organotins like TiPT are generally considered "pro-drugs" or precursors in pharmacology, they are vital for establishing Structure-Activity Relationships (SAR). The biological activity of organotins is driven by the number and nature of organic groups attached to the tin.
The Metabolic Activation Hypothesis
TiPT itself is lipophilic and membrane-permeable but lacks the Lewis acidity required to bind biological targets (like cysteine residues in proteins). Research indicates that Cytochrome P450 enzymes in the liver dealkylate tetra-substituted tins into the biologically active tri- and di-substituted forms.
-
Research Directive: Investigate TiPT as a slow-release delivery system for triisopropyltin (TriPT), which acts as a potent mitochondrial toxin (inhibiting oxidative phosphorylation) or an antiproliferative agent against tumor cells.[1]
DOT Diagram 2: Bio-Activation & Cytotoxicity Pathway
Caption: Metabolic conversion of TiPT to its active cytotoxic form.[1] Research focuses on the kinetics of this dealkylation to control therapeutic windows.
Part 4: Experimental Protocol – Synthesis of TiPT
Objective: Synthesize high-purity Tetraisopropyltin for CVD or biological testing using a Grignard route. Safety Warning: Organotins are toxic. Work in a fume hood. Grignard reagents are pyrophoric.
Reagents:
-
Tin(IV) chloride (
), anhydrous. -
Isopropylmagnesium chloride (
) or bromide, 2.0M in THF/Ether. -
Anhydrous Diethyl Ether or THF.
-
Nitrogen/Argon atmosphere.
Step-by-Step Methodology:
-
Setup: Assemble a 3-neck round-bottom flask with a reflux condenser, addition funnel, and inert gas inlet. Flame-dry the glassware under vacuum and backfill with Argon.
-
Solvent Charge: Add anhydrous ether (200 mL) to the flask. Cool to 0°C using an ice bath.
-
Precursor Addition: Cannulate
(0.1 mol) into the flask. Note: fumes in air; handle with strict exclusion of moisture. -
Grignard Addition: Slowly add Isopropylmagnesium chloride (0.44 mol, 10% excess) via the addition funnel dropwise over 60 minutes.
-
Mechanistic Insight: The excess Grignard drives the reaction to completion (
), preventing the isolation of mixed chloro-stannanes.
-
-
Reflux: Once addition is complete, remove the ice bath and heat to gentle reflux for 4–6 hours to ensure steric crowding does not prevent the final substitution.
-
Quench: Cool to 0°C. Cautiously quench excess Grignard with saturated ammonium chloride (
) solution. -
Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with ether. Combine organics and dry over anhydrous
. -
Purification: Remove solvent via rotary evaporation.[1] Purify the crude oil via vacuum distillation (Expect fraction ~89°C at 10 mmHg).
References
-
PubChem. (2025).[1] Tetraisopropyltin | C12H28Sn | CID 18063.[1][2] National Library of Medicine. [Link]
-
Dhere, R. G., et al. (1998).[3] Characterization of SnO2 Films Prepared Using Tin Tetrachloride and Tetra Methyl Tin Precursors. National Renewable Energy Laboratory (NREL) / OSTI. [Link]
-
Guengerich, F. P. (2008). Cytochrome P450 and Chemical Toxicology. Chemical Research in Toxicology. [Link]
-
Hadjikakou, S. K., & Hadjiliadis, N. (2009).[1][4] Antiproliferative and antitumor activity of organotin compounds. Coordination Chemistry Reviews. [Link]
-
LookChem. (2025). Tetraisopropyltin Physical Properties and Safety Data. [Link][1]
Sources
- 1. Tetraisopropyltin | C12H28Sn | CID 18063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Characterization of SnO2 Films Prepared Using Tin Tetrachloride and Tetra Methyl Tin Precursors (Conference) | OSTI.GOV [osti.gov]
- 4. Anti-proliferative and antitumor activity of organotin(IV) compounds. An overview of the last decade and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Tetraisopropyltin as a precursor for SnO2 thin films
Application Note: High-Purity SnO₂ Thin Film Deposition via Tetraisopropyltin (TiPT)
Executive Summary
This guide details the protocol for utilizing Tetraisopropyltin (TiPT) as a metal-organic precursor for the deposition of Tin Dioxide (SnO₂) thin films. While Tetramethyltin (TMT) and Tin Tetrachloride (SnCl₄) are traditional standards, they suffer from high toxicity and corrosive byproducts (Cl⁻), respectively. TiPT offers a superior theoretical advantage: the presence of
Precursor Chemistry & Advantage
Physical Properties
-
IUPAC Name: Tetrakis(1-methylethyl)stannane
-
Formula: Sn(CH(CH₃)₂₎₄
-
CAS: 2949-42-0
-
Appearance: Colorless to pale yellow liquid
-
Boiling Point: 89°C @ 10 mmHg (Estimated atmospheric BP: ~220°C)
-
Vapor Pressure: Moderate; requires heated bubbler delivery.
Mechanistic Superiority: The -Hydride Elimination
The critical advantage of TiPT over Tetramethyltin (TMT) lies in its decomposition kinetics.
-
TMT (Tetramethyltin): Lacks
-hydrogens. Decomposition requires high energy to break the Sn-C bond homolytically, generating methyl radicals ( ) that often recombine or trap within the film, leading to carbon contamination. -
TiPT (Tetraisopropyltin): Contains
-hydrogens.[1][2] Under thermal stress, the isopropyl group can undergo a concerted rearrangement where the -hydrogen transfers to the tin center, releasing propylene (a stable alkene) and leaving a Sn-H bond which rapidly oxidizes. This pathway is kinetically accessible at lower temperatures and produces volatile, non-radical byproducts.
Figure 1: Comparison of decomposition pathways. TiPT avoids radical formation via clean alkene elimination.
Experimental Protocol
Disclaimer: TiPT is air-sensitive and toxic. All operations must be performed in a ventilated fume hood or glovebox.
MOCVD System Configuration
-
Reactor Type: Cold-wall vertical or horizontal quartz reactor (Cold-wall prevents pre-reaction in the gas phase).
-
Carrier Gas: Ultra-High Purity (UHP) Nitrogen or Argon (99.999%).
-
Oxidant: UHP Oxygen (O₂) for standard CVD; Ozone (O₃) or Water Vapor for ALD-like low-temp growth.
Process Parameters
| Parameter | Setting | Rationale |
| Bubbler Temperature | 50°C - 60°C | TiPT has a lower vapor pressure than TMT. Heating is required to generate sufficient flux. |
| Delivery Line Temp | 70°C - 80°C | Must be >10°C above bubbler temp to prevent condensation in lines. |
| Substrate Temp ( | 350°C - 450°C | Window for crystalline Cassiterite SnO₂. <300°C yields amorphous; >500°C increases pre-reaction risk. |
| Chamber Pressure | 5 - 20 Torr | Low pressure ensures laminar flow and uniform boundary layer diffusion. |
| O₂/Precursor Ratio | > 50:1 | High oxygen overpressure ensures complete oxidation and stoichiometry. |
Step-by-Step Deposition Workflow
-
Substrate Prep: Clean substrates (Si wafers, Quartz, or Sapphire) using standard RCA-1 process. Rinse with DI water and blow dry with N₂.
-
System Purge: Load substrate. Pump down reactor to base pressure (<10⁻³ Torr). Purge with N₂ carrier gas (500 sccm) for 10 minutes.
-
Precursor Stabilization:
-
Open TiPT bubbler bypass line.
-
Stabilize bubbler flow (e.g., 50 sccm N₂ through bubbler) for 5 minutes to ensure steady vapor concentration.
-
-
Deposition:
-
Heat substrate to
(e.g., 400°C). -
Introduce Oxidant flow (e.g., 200 sccm O₂).
-
Switch TiPT flow from bypass to reactor chamber.
-
Note: Monitor pressure to ensure no spikes occur during switching.
-
-
Termination:
-
Switch TiPT flow back to bypass.
-
Maintain O₂ flow for 5 minutes (Annealing step) to fill oxygen vacancies.
-
Cool down in N₂ atmosphere to <100°C before venting.
-
Figure 2: MOCVD process workflow for TiPT deposition.
Characterization & Validation
To ensure the protocol was successful, the following data metrics must be met:
-
X-Ray Diffraction (XRD):
-
Target: Polycrystalline Cassiterite structure.
-
Validation: Peaks at (110), (101), and (211). Absence of metallic Sn peaks indicates complete oxidation.
-
-
Hall Effect Measurement:
-
Target: n-type conductivity.
-
Validation: Carrier concentration
(depending on O-vacancies). Mobility .
-
-
X-Ray Photoelectron Spectroscopy (XPS):
-
Target: Stoichiometric Sn:O ratio near 1:2.
-
Critical Check: Carbon 1s peak should be negligible (at surface) and non-existent after sputtering (bulk). This validates the clean
-elimination mechanism.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Carbon Content | Increase | |
| Hazy/Rough Film | Gas phase pre-reaction. | Lower reactor pressure; Increase carrier gas velocity to reduce residence time. |
| Low Growth Rate | Insufficient precursor transport. | Increase bubbler temperature (max 70°C); Ensure lines are not clogged/condensed. |
| Metallic Sn Residue | Incomplete oxidation. | Check O₂ line integrity; Increase O₂ flow; Ensure no leaks in vacuum system. |
References
-
Dhere, R. G., et al. "Characterization of SnO₂ Films Prepared Using Tin Tetrachloride and Tetra Methyl Tin Precursors." National Renewable Energy Laboratory (NREL), 1998. Link
-
Gordon, R. G. "Criteria for Choosing Transparent Conductors." MRS Bulletin, vol. 25, no. 8, 2000, pp. 52–57. Link
-
Elam, J. W., et al. "Atomic Layer Deposition of Tin Oxide Films using Tetrakis(dimethylamino)tin." Journal of Vacuum Science & Technology A, vol. 26, 2008, p. 244. Link
-
PubChem. "Tetraisopropyltin Compound Summary." National Library of Medicine, 2023. Link
- Smith, R. C., et al. "CVD of Tin Oxide from a New Organometallic Precursor." Journal of The Electrochemical Society, vol. 146, no. 4, 1999. (Contextual reference for alkyl-tin CVD mechanisms).
Sources
Metal-Organic Chemical Vapor Deposition (MOCVD) using Tetraisopropyltin
High-Fidelity Deposition of Tin Oxide ( ) via Tetraisopropyltin (TiPT)
Executive Summary
This technical guide details the protocol for using Tetraisopropyltin (
Target Audience: Process Engineers, Materials Scientists, and Device Physicists in Biomedical Sensor Development.[1]
Part 1: Precursor Chemistry & Thermodynamics
The Physicochemical Advantage
The choice of Tetraisopropyltin over methyl- or butyl- analogs is governed by steric chemistry and decomposition kinetics.[1] TMT decomposes via radical homolysis (bond breaking), requiring high energy.[1] TiPT, possessing
| Property | Tetraisopropyltin (TiPT) | Tetramethyltin (TMT) | Operational Impact |
| Formula | TiPT is bulkier; higher steric hindrance.[1] | ||
| Boiling Point | 89°C @ 10 mmHg | 78°C @ 760 mmHg | TiPT requires vacuum or heated delivery .[1] |
| Vapor Pressure | ~0.04 mmHg @ 25°C | ~90 mmHg @ 25°C | TiPT must be heated in the bubbler.[1] |
| Decomposition | Radical Homolysis | TiPT deposits at lower T ( | |
| Toxicity | Moderate (Organotin) | Extreme (Neurotoxin) | TiPT improves lab safety profiles.[1] |
Reaction Mechanism
Understanding the mechanism is vital for tuning film quality.[1] TiPT decomposes by releasing propene, leaving a clean Tin-Hydride intermediate that rapidly oxidizes.[1]
Primary Reaction:
Mechanistic Visualization: The following diagram illustrates the kinetic pathway differences between TMT and TiPT.
Figure 1: Comparative decomposition pathways.[1] TiPT utilizes a cleaner elimination pathway yielding volatile propene, whereas TMT generates reactive methyl radicals that can trap carbon in the film.
Part 2: Experimental Hardware Setup
Due to the low vapor pressure of TiPT (0.04 mmHg @ 25°C), a standard room-temperature bubbler will yield insufficient growth rates.[1] A Heated Bubbler Delivery System is mandatory.
Delivery System Specifications
-
Bubbler Temperature (
): .-
Note: Do not exceed 70°C in the bubbler to prevent pre-decomposition.[1]
-
-
Delivery Line Temperature (
): .[1]-
Rule:
must always be to prevent condensation and clogging.[1]
-
-
Carrier Gas: High-purity Argon (Ar) or Nitrogen (
), 99.999%.[1] -
Mass Flow Controller (MFC): Calibrated for heavy organics (low vapor pressure correction factor required).
Reactor Configuration
-
Type: Low-Pressure CVD (LPCVD) or Cold-Wall Vertical Reactor.[1]
-
Pressure Regime: 10 - 50 Torr.[1]
-
Substrate Holder: Graphite susceptor (RF heated) or resistive heater.[1]
Figure 2: Process flow diagram emphasizing the thermal gradient required to transport TiPT vapor without condensation.
Part 3: Deposition Protocol (Step-by-Step)
Substrate Preparation
Cleanliness is critical for nucleation uniformity.[1]
-
Sonicate substrates (Glass, Quartz, or Silicon) in Acetone (10 min), then Isopropanol (10 min).
-
Rinse with DI Water (18
). -
Dry with
gun.[1] -
UV-Ozone Clean: 15 minutes immediately prior to loading.[1] This removes organic residues and improves surface wettability.[1]
Process Parameters (Baseline Recipe)
| Parameter | Setting | Notes |
| Bubbler Temp ( | Generates approx. 2-3 mmHg vapor pressure.[1] | |
| Line Temp ( | Prevents cold spots.[1] | |
| Carrier Flow (Ar) | 100 - 200 sccm | Adjust to control growth rate. |
| Oxidant Flow ( | 200 - 500 sccm | Ensure Oxygen-rich environment ( |
| Chamber Pressure | 20 Torr | Lower pressure improves uniformity.[1] |
| Substrate Temp ( | Critical Window. <350°C = Amorphous; >450°C = Roughness.[1] | |
| Deposition Rate | ~5 - 15 nm/min | Dependent on carrier flow and |
Execution Steps
-
System Bake-out: Heat lines and reactor walls to setpoints. Purge with
for 30 mins to remove moisture. -
Precursor Stabilization: Open bubbler bypass. Flow Ar through the bubbler for 10 mins to stabilize vapor concentration without depositing on the substrate.
-
Deposition:
-
Switch gas flow from "Bypass" to "Reactor".
-
Introduce
flow simultaneously.[1] -
Maintain conditions for calculated time (e.g., 20 mins for ~200nm film).
-
-
Cool Down:
-
Stop TiPT flow (switch to bypass/close bubbler).[1]
-
Maintain
flow during cool down (until ). Why? This prevents the reduction of the surface oxide, maintaining stoichiometry ( vs ).
-
Part 4: Quality Control & Troubleshooting
Validation Metrics
Every run must be validated against these standards:
-
Resistivity: Target
(if doped) or high resistivity for dielectrics.[1] -
Transparency:
transmission in the visible spectrum (400-700nm).[1] -
Crystallinity: XRD should show dominant (110), (101), and (211) peaks of the Cassiterite phase.[1]
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Hazy / Milky Film | Gas phase reaction (nucleation in air).[1] | Reduce Pressure or Decrease |
| High Carbon Content | Incomplete oxidation.[1] | Increase |
| Low Growth Rate | Insufficient precursor flux.[1] | Increase Bubbler Temp ( |
| Brown/Yellow Tint | Oxygen deficiency ( | Increase |
Part 5: Safety & Handling
WARNING: Organotin compounds are toxic.[1]
-
Exposure: TiPT is harmful if inhaled or absorbed through skin.[1] It is a skin and eye irritant.[1]
-
Engineering Controls: All bubbler filling and handling must occur inside a Glovebox (
or Ar atmosphere). The MOCVD exhaust must be routed through a thermal scrubber or wet scrubber capable of handling organometallics.[1] -
Spill Response: Use an inert absorbent (Vermiculite).[1] Do not use water.[1]
References
-
Precursor Properties & Safety
-
Mechanistic Insight (
-Hydride Elimination): -
Comparative MOCVD Studies (Alkyl Tins)
-
Application Context (Transparent Conductive Oxides)
Sources
- 1. Tetraisopropyltin | C12H28Sn | CID 18063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. Tin(II) Hydrides as Intermediates in Rearrangements of Tin(II) Alkyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sol-Gel Synthesis of Nanoparticles using Tetraisopropyltin
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of Sol-Gel Synthesis with Tetraisopropyltin
The sol-gel process offers a versatile and elegant chemical route for the synthesis of high-purity, homogeneous metal oxide nanoparticles at mild temperatures.[1] This method, which involves the transition from a colloidal suspension (sol) to a solid network (gel), provides exceptional control over the final material's properties, including particle size, morphology, and surface area.[1] Among the various precursors available for the synthesis of tin oxide (SnO₂) nanoparticles, organometallic compounds, particularly tin alkoxides like tetraisopropyltin (Sn(O-i-Pr)₄), present distinct advantages over inorganic salts such as tin chlorides. The use of an alkoxide precursor can lead to a more controlled hydrolysis and condensation process, yielding nanoparticles with higher purity and more uniform characteristics. This application note provides a comprehensive guide to the sol-gel synthesis of tin oxide nanoparticles using tetraisopropyltin, detailing the underlying chemical principles, a step-by-step experimental protocol, and the influence of key reaction parameters on the final product.
The Chemical Pathway: From Precursor to Nanoparticle
The sol-gel synthesis of tin oxide nanoparticles from tetraisopropyltin is fundamentally a two-step process: hydrolysis and condensation. The causality behind the experimental choices lies in controlling the rates of these two competing reactions to tailor the final nanoparticle characteristics.
1. Hydrolysis: In this initial step, the tin alkoxide precursor, tetraisopropyltin, reacts with water, leading to the replacement of its isopropoxide (-O-i-Pr) groups with hydroxyl (-OH) groups. This reaction is catalyzed by either an acid or a base.
Sn(O-i-Pr)₄ + 4H₂O → Sn(OH)₄ + 4(i-PrOH)
The rate of hydrolysis is a critical parameter that influences the subsequent condensation and, ultimately, the nanoparticle morphology.
2. Condensation: Following hydrolysis, the newly formed tin hydroxide monomers undergo condensation reactions to form a three-dimensional network of Sn-O-Sn bonds. This process can occur through two primary pathways:
-
Water Condensation: Two hydroxylated tin species react to form a tin-oxygen-tin bridge and a water molecule. (OH)₃Sn-OH + HO-Sn(OH)₃ → (OH)₃Sn-O-Sn(OH)₃ + H₂O
-
Alcohol Condensation: A hydroxylated tin species reacts with a partially hydrolyzed tin alkoxide to form a tin-oxygen-tin bridge and an alcohol molecule. (OH)₃Sn-OH + (i-PrO)-Sn(OH)₃ → (OH)₃Sn-O-Sn(OH)₃ + i-PrOH
The relative rates of hydrolysis and condensation determine the structure of the resulting gel and, consequently, the properties of the final tin oxide nanoparticles.
Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages in the sol-gel synthesis of tin oxide nanoparticles from tetraisopropyltin.
Caption: Experimental workflow for the sol-gel synthesis of SnO₂ nanoparticles.
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis of tin oxide nanoparticles. Researchers are encouraged to systematically vary the parameters outlined in the subsequent section to optimize the nanoparticle characteristics for their specific application.
Materials:
-
Tetraisopropyltin (Sn(O-i-Pr)₄)
-
Anhydrous Ethanol (or Isopropanol)
-
Deionized Water
-
Nitric Acid (HNO₃) or Ammonium Hydroxide (NH₄OH) as a catalyst
-
Beakers, magnetic stirrer, and stir bars
-
Dropping funnel
-
Drying oven
-
Tube furnace for calcination
Procedure:
-
Precursor Solution Preparation:
-
In a clean, dry beaker, dissolve a specific molar concentration of tetraisopropyltin in anhydrous ethanol under vigorous stirring. A typical starting concentration is 0.1 M. The choice of alcohol as a solvent is crucial as it is miscible with both the alkoxide precursor and water.
-
-
Hydrolysis and Gelation:
-
Prepare a separate solution of deionized water, ethanol, and the chosen catalyst. The molar ratio of water to the tin precursor is a critical parameter to control the hydrolysis rate. A common starting point is a 4:1 molar ratio of water to tetraisopropyltin.
-
Slowly add the water-ethanol-catalyst solution to the precursor solution dropwise using a dropping funnel while maintaining vigorous stirring. The rate of addition directly impacts the nucleation and growth of the nanoparticles.
-
Continue stirring the mixture for a designated period (e.g., 1-2 hours) at room temperature. A transparent sol will initially form, which will gradually transform into a viscous gel.
-
-
Aging:
-
Allow the gel to age in a sealed container for a period of 24-48 hours at room temperature. During aging, the polycondensation reactions continue, strengthening the gel network.
-
-
Drying:
-
Dry the aged gel in an oven at a controlled temperature (e.g., 80-100 °C) for several hours to remove the solvent and residual water, resulting in a xerogel.
-
-
Calcination:
-
Calcine the dried xerogel in a tube furnace at a specific temperature (e.g., 400-600 °C) for a defined duration (e.g., 2-4 hours) in an air atmosphere. The calcination step removes organic residues and promotes the crystallization of the amorphous tin oxide into the desired crystalline phase (typically tetragonal rutile). The resulting product is a fine powder of tin oxide nanoparticles.
-
Influence of Synthesis Parameters on Nanoparticle Properties
The ability to tune the properties of the synthesized tin oxide nanoparticles is a key advantage of the sol-gel method. The following table summarizes the causal relationships between key experimental parameters and the resulting nanoparticle characteristics.
| Parameter | Effect on Nanoparticle Properties | Rationale |
| Precursor Concentration | Higher concentrations can lead to larger particle sizes and increased agglomeration. | A higher concentration of precursor molecules increases the probability of intermolecular collisions and subsequent condensation, favoring particle growth over nucleation. |
| Water-to-Precursor Molar Ratio (R) | A higher R-value generally leads to faster hydrolysis and can result in smaller, more uniform nanoparticles up to a certain point. | Sufficient water ensures complete hydrolysis of the alkoxide precursor. However, an excessively high water concentration can lead to uncontrolled precipitation. |
| pH (Catalyst) | Acidic conditions (e.g., HNO₃): Promotes slower hydrolysis and faster condensation, leading to a more cross-linked, polymeric gel structure and potentially smaller nanoparticles.[2] Basic conditions (e.g., NH₄OH): Results in rapid hydrolysis and slower condensation, favoring the formation of larger, more spherical particles.[2] | The catalyst influences the reaction mechanism at the molecular level. Protons in acidic conditions protonate the alkoxide groups, making them more susceptible to nucleophilic attack by water. In basic conditions, hydroxide ions are more effective nucleophiles for attacking the tin center. |
| Solvent | The choice of solvent can influence the hydrolysis and condensation rates and, consequently, the particle size and morphology. | The polarity and viscosity of the solvent can affect the solubility of the precursor and the diffusion of reactants. |
| Aging Time and Temperature | Longer aging times and higher temperatures can lead to a more densified gel network and potentially affect the final porosity of the material. | Continued condensation and structural rearrangement (Ostwald ripening) occur during the aging process. |
| Calcination Temperature and Duration | Higher calcination temperatures generally lead to an increase in crystallite size and improved crystallinity.[3] The duration of calcination also plays a role in the extent of crystal growth. | Thermal energy promotes the diffusion of atoms and the growth of crystalline domains. Higher temperatures provide more energy for this process, leading to larger crystals.[3] |
Characterization of Synthesized Tin Oxide Nanoparticles
To validate the successful synthesis and to understand the properties of the obtained tin oxide nanoparticles, a suite of characterization techniques should be employed:
-
X-ray Diffraction (XRD): To determine the crystalline phase (e.g., rutile, anatase), crystallite size, and lattice parameters of the nanoparticles.[4]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of Sn-O-Sn bonds and the removal of organic residues after calcination.
-
UV-Vis Spectroscopy: To determine the optical band gap of the synthesized tin oxide nanoparticles.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution of the nanoparticle powder.
Applications in Research and Drug Development
The tin oxide nanoparticles synthesized via this sol-gel method using tetraisopropyltin exhibit properties that make them highly valuable for a range of applications, including:
-
Gas Sensing: Their high surface-to-volume ratio makes them excellent candidates for detecting various gases.
-
Catalysis: They can serve as catalysts or catalyst supports in various chemical reactions.
-
Optoelectronics: Their transparency and conductivity are beneficial for applications in solar cells and transparent conducting films.
-
Drug Delivery and Biomedical Imaging: Functionalized tin oxide nanoparticles are being explored for targeted drug delivery and as contrast agents in biomedical imaging, leveraging their unique optical and electronic properties.
Conclusion
The sol-gel synthesis of tin oxide nanoparticles using tetraisopropyltin offers a powerful and controllable method for producing high-quality nanomaterials. By carefully manipulating the experimental parameters as detailed in this guide, researchers can tailor the nanoparticle properties to meet the specific demands of their applications, from advanced materials science to innovative biomedical technologies. This self-validating protocol, grounded in the fundamental principles of sol-gel chemistry, provides a reliable foundation for the reproducible synthesis of tin oxide nanoparticles with desired characteristics.
References
-
Suryakant, et al. (2023). Sol-gel synthesis of Tin oxide nanoparticles and their characterizations. Materials Today: Proceedings. [Link]
-
Duduman, C. N. (2018). Synthesis of SnO2 by Sol-Gel Method. ResearchGate. [Link]
- Periathai, R. S., et al. (2013). Influence of pH on the Properties of SnO2 Nanoparticles Synthesized by Sol-Gel Process. Asian Journal of Chemistry.
-
Influence of heat treatment on the properties of tin oxide nanoparticles: A potential material for environmental remediation applications. (2023). Environment Conservation Journal. [Link]
Sources
Application Note: High-Performance Fabrication of Tin Oxide (SnO₂) Thin Films via Tetraisopropyltin (TiPT) MOCVD
The following Application Note and Protocol is designed for researchers and process engineers specializing in thin-film deposition. It addresses the specific physicochemical properties of Tetraisopropyltin (TiPT) , a distinct organometallic precursor often overshadowed by tin amides or alkoxides, yet offering unique stability profiles for specific MOCVD (Metal-Organic Chemical Vapor Deposition) applications.
Part 1: Executive Summary & Precursor Chemistry
The TiPT Advantage
In the landscape of tin precursors, Tetraisopropyltin (TiPT) occupies a critical niche between the highly volatile but toxic Tetramethyltin (TMT) and the moisture-sensitive Tin(IV) isopropoxide. Unlike alkoxides (Sn-O-C bonds) which hydrolyze instantly upon air exposure, TiPT features direct Sn-C bonds. This renders it hydrolytically stable , simplifying storage and handling.
However, this stability demands higher activation energy for decomposition. While amides (e.g., TDMASn) deposit at <200°C, TiPT typically requires 400°C–600°C for oxidative decomposition. This makes TiPT ideal for high-temperature crystalline growth (e.g., rutile SnO₂) where carbon contamination must be minimized through complete oxidation.
Physicochemical Profile
| Property | Value | Implication for Protocol |
| Formula | Sn(CH(CH₃)₂)₄ | High steric bulk compared to TMT; potential for |
| Molecular Weight | 291.06 g/mol | Moderate mass transport rates. |
| Boiling Point | 89°C @ 10 mmHg | Requires heated bubbler (Source Temp > 40°C). |
| Vapor Pressure | < 1 mmHg @ 20°C | Critical: Carrier gas flow must be optimized for low volatility. |
| Stability | Air/Water Stable | No glovebox required for loading; long shelf life. |
| Toxicity | High (Neurotoxin) | Closed-loop exhaust and scrubber required. |
Part 2: Safety & Handling (The "Zero-Exposure" Standard)
WARNING: Organotins are potent neurotoxins and skin irritants. They can penetrate nitrile gloves.
-
Primary Barrier: Use Silver Shield® (Laminate) gloves under standard nitrile gloves.
-
Respiratory: All transfers must occur in a Class II Fume Hood or Glovebox.
-
Quenching: Residual precursor in bubblers should be quenched with a 10% HCl solution, not just water, to ensure cleavage of Sn-C bonds for disposal.
Part 3: Experimental Configuration (MOCVD)
The low vapor pressure of TiPT necessitates a Hot-Wall Low-Pressure CVD (LPCVD) or a Cold-Wall MOCVD with heated delivery lines. The following diagram illustrates the required flow logic to prevent condensation and ensure uniform deposition.
Reactor Flow Diagram
Caption: Schematic of the TiPT MOCVD delivery system. Note the heated lines (orange path) are critical to prevent precursor condensation before the reaction zone.
Part 4: Fabrication Protocol
Phase 1: Precursor Delivery Optimization
Rationale: TiPT has a low vapor pressure. Standard room-temperature bubbling will yield negligible growth rates.
-
Bubbler Heating: Set TiPT bubbler bath to 50°C ± 2°C .
-
Line Tracing: Wrap all delivery lines from bubbler to reactor with heating tape set to 100°C .
-
Check: Use a contact thermocouple to verify no cold spots exist (cold spots = condensation = particulates).
-
-
Carrier Gas: Flow Nitrogen (N₂) at 200 sccm through the bubbler.
Phase 2: Substrate Preparation
Target: Silicon (100) or Quartz glass.
-
Cleaning: Standard RCA-1 clean (NH₄OH:H₂O₂:H₂O, 1:1:5) at 75°C for 10 min.
-
Drying: N₂ blow dry followed by a 150°C bake for 5 min to remove physisorbed water.
Phase 3: Deposition Process (Standard Operating Procedure)
This protocol targets a Polycrystalline Rutile SnO₂ film.
| Parameter | Setpoint | Notes |
| Reactor Pressure | 5 – 10 Torr | Low pressure enhances uniformity and diffusion. |
| Substrate Temp | 500°C | <450°C yields amorphous/high-carbon films; >600°C causes gas-phase nucleation (dust). |
| Oxidant | O₂ (Pure) | Flow rate: 100 sccm. |
| Precursor/Oxidant Ratio | 1 : 20 | High O₂ overpressure ensures complete removal of isopropyl ligands as CO₂/H₂O. |
| Deposition Time | 30 – 60 min | Typical growth rate: ~5–10 nm/min (highly dependent on bubbler temp). |
Step-by-Step Execution:
-
Stabilization: Flow N₂ and O₂ into the reactor while heating the substrate to 500°C. Allow 15 min for thermal equilibrium.
-
Bypass: Flow N₂ through the TiPT bubbler but divert to exhaust (Bypass Mode) for 5 min to stabilize vapor flux.
-
Deposition: Switch TiPT flow into the reactor.
-
Termination: Switch TiPT back to bypass. Stop O₂ flow. Cool down under N₂ purge.
Part 5: Mechanism & Troubleshooting
Decomposition Pathway
Unlike simple alkyls (like Tetramethyltin) which decompose mainly via homolytic bond fission, the isopropyl group in TiPT allows for
Caption: The
Troubleshooting Guide (Self-Validating)
| Observation | Root Cause | Corrective Action |
| Film Haze / Powdery | Gas-phase reaction | Decrease Reactor Pressure or Decrease Substrate Temp. |
| High Carbon Content (>2%) | Incomplete Oxidation | Increase O₂ flow or Increase Substrate Temp. |
| Non-uniform Thickness | Mass-transport limited | Increase Carrier Gas flow; Check showerhead distribution. |
| No Deposition | Cold line condensation | Verify all delivery lines are >90°C (Hotter than bubbler). |
References
-
Gelest, Inc. (2020). Tetraisopropyltin - Product Specification and Physical Properties. Gelest Catalog. Link
-
Smith, R. C., et al. (2008). "Chemical Vapor Deposition of Tin Oxide from Tetrakis(dimethylamino)tin." Journal of The Electrochemical Society, 155(11). (Cited for comparative organotin decomposition mechanisms). Link
-
Gordon, R. G. (2000). "Criteria for Choosing MOCVD Precursors." Inorganic Materials Chemistry Desk Reference. (General principles of alkyl-tin stability and volatility). Link
-
PubChem. (2023). Tetraisopropyltin Compound Summary. National Library of Medicine. Link
Application Note: High-Purity Deposition of Tin Oxide TCOs using Tetraisopropyltin (TiPT)
Executive Summary & Strategic Rationale
This guide details the use of Tetraisopropyltin (TiPT) as a superior organometallic precursor for the Chemical Vapor Deposition (CVD) of Transparent Conducting Oxides (TCOs), specifically Fluorine-doped Tin Oxide (FTO) and Indium Tin Oxide (ITO).
While Monobutyltin Trichloride (MBTC) remains the industrial standard for glass coating, it introduces corrosive chlorine byproducts. Tetramethyltin (TMT) offers high volatility but poses extreme neurotoxicity and carbon-trapping risks. TiPT (
-
Halogen-Free: Eliminates HCl formation, preventing corrosion of sensitive substrates (e.g., silicon wafers, flexible polymers).
-
Clean Decomposition: The isopropyl ligand undergoes
-hydride elimination more readily than methyl or butyl groups, significantly reducing carbon contamination in the final film. -
Manageable Volatility: Vapor pressure characteristics allow for precise mass transport control without the extreme hazards of high-pressure cylinders.
Physicochemical Profile
Successful CVD requires precise control over precursor delivery. The following data must be used to calibrate mass flow controllers and bubbler temperatures.
Table 1: Critical Properties of Tetraisopropyltin
| Property | Value | Operational Implication |
| CAS Number | 2949-42-0 | Verification standard.[1][2] |
| Formula | Precursor stoichiometry. | |
| Molar Mass | 291.06 g/mol | Yield calculations. |
| Boiling Point | 112–114°C (Atm) | Bubbler temperature ceiling (do not exceed). |
| Vapor Pressure | ~0.04 mmHg @ 25°C | Requires heating. Bubbler must be >50°C for effective transport. |
| Density | 1.124 g/mL | Volume-to-mass conversion. |
| Appearance | Colorless Liquid | Yellowing indicates oxidation/contamination. |
| Stability | Air/Moisture Sensitive | Strict inert handling (Ar/N2) required. |
Precursor Chemistry & Mechanism
Understanding the decomposition pathway is vital for optimizing substrate temperature. Unlike methyl-tin precursors which require high energy to fracture Sn-C bonds (often trapping carbon), TiPT utilizes a lower-energy
Mechanism Description
-
Adsorption: TiPT absorbs onto the heated substrate.
-
-Elimination: The
-hydrogen on the isopropyl group interacts with the Tin center. -
Release: Propene (
) is released as a stable gas, leaving a Tin-Hydride intermediate. -
Oxidation: The reactive Sn-H species reacts rapidly with the oxidant (
or ) to form the lattice.
Figure 1: Reaction pathway for TiPT showing the clean ejection of propene ligands via
Experimental Protocol: APCVD Synthesis
Safety Warning: Organotins are neurotoxic. All operations must be performed in a vented fume hood with appropriate PPE (nitrile gloves, face shield, respirator if outside containment).
Phase A: Precursor Delivery Setup
The low vapor pressure of TiPT requires a heated bubbler system.
-
Bubbler Loading: Load 50mL of TiPT into a stainless steel or quartz bubbler within a glovebox (
ppm). -
Temperature Control: Set bubbler heating jacket to 65°C .
-
Note: Ensure all downstream lines are heat-traced to 75°C to prevent condensation (cold spots = clogging).
-
-
Carrier Gas: Use ultra-high purity Argon (99.999%).
-
Flow Rate: 200–500 sccm (Standard Cubic Centimeters per Minute).
-
Phase B: Reactor Configuration (Atmospheric Pressure CVD)
-
Substrate: Borosilicate glass or Quartz (cleaning: Acetone -> Isopropanol -> UV-Ozone).
-
Substrate Temperature: Heat to 450°C – 500°C .
-
Why? Below 400°C, decomposition is incomplete (high carbon). Above 550°C, pre-reaction in the gas phase may cause "dusting" (white powder formation).
-
-
Oxidant: Oxygen (
) or Water Vapor.-
Flow Rate: 1000 sccm (Maintain high O2:Sn ratio, typically >20:1).
-
Phase C: Deposition Workflow
Figure 2: Step-by-step operational workflow for APCVD deposition.
Characterization & Validation
To ensure the protocol was successful, the resulting film must meet specific criteria.
Table 2: Quality Control Metrics
| Parameter | Method | Target Specification | Troubleshooting |
| Thickness | Ellipsometry / Profilometry | 200 – 500 nm | If too thin: Increase bubbler temp or time. |
| Resistivity ( | 4-Point Probe | High | |
| Transmittance | UV-Vis Spectroscopy | Low T% indicates metallic Sn clusters (need more | |
| Haze | Diffuse Scattering | High haze = surface roughness (Temp too high). | |
| Crystallinity | XRD | Cassiterite ( | Amorphous peaks = Temp too low. |
Applications in Drug Development & Bio-Interfaces
While TCOs are traditionally materials science, TiPT-derived films are critical in Bio-MEMS and Lab-on-Chip devices used in drug discovery:
-
Transparent Heaters: For maintaining physiological temperatures (37°C) during live-cell microscopy.
-
Electrochemical Sensors:
surfaces can be functionalized with silanes to tether antibodies or DNA aptamers for label-free detection of drug binding. -
Advantage of TiPT: The halogen-free synthesis ensures no residual chloride ions leach into biological media, which could otherwise denature sensitive proteins or skew assay results.
References
-
PubChem. (2025).[1] Tetraisopropyltin Compound Summary. National Library of Medicine. [Link][3]
-
Ereztech. (n.d.).[3] Tetraisopropyltin Product Specifications and Safety. [Link]
-
Fraunhofer ISC. (n.d.). Transparent Conductive Oxides (TCO) Overview. [Link]
-
American Elements. (n.d.). Tetraisopropyltin Properties. [Link][4]
-
MDPI. (2018). A Brief Review of Transparent Conducting Oxides. [Link][5]
Sources
Using Tetraisopropyltin as a catalyst in organic reactions
Application Note: Tetraisopropyltin ( ) in Catalytic Systems
CAS No: 2949-42-0 | Formula:
Executive Summary & Core Distinction
Tetraisopropyltin is a tetraalkylstannane primarily utilized as an alkylating agent and catalyst precursor. Unlike the widely used Titanium Tetraisopropoxide (a hydrolysis-prone Lewis acid used in esterification), Tetraisopropyltin is a stable organometallic reagent that requires activation to function as a catalyst.
Its primary utility in high-value synthesis lies in two domains:
-
Olefin Metathesis Co-Catalysis: It acts as an alkylating activator for high-oxidation-state transition metals (
, , ), generating active metal-carbene species in situ. -
Lewis Acid Generation (Kocheshkov Redistribution): It serves as the parent source for synthesizing isopropyltin halides (
), which are potent, tunable Lewis acid catalysts for transesterification and polyurethane synthesis.
Mechanism of Action
A. Metathesis Activation (The "Chauvin" Precursor)
In classical heterogeneous or homogeneous metathesis systems (e.g.,
Pathway:
-
Transmetallation:
-
-Elimination:
-
Propagation: The resulting Tungsten-Isopropylidene complex enters the catalytic cycle.
B. Lewis Acid Redistribution
Tetraisopropyltin is chemically inert towards most organic substrates but reacts quantitatively with Tin(IV) Chloride (
Reaction:
Experimental Protocols
Protocol A: In-Situ Activation of Tungsten Hexachloride for Olefin Metathesis
Application: Polymerization of substituted acetylenes or Ring-Opening Metathesis Polymerization (ROMP) of cycloolefins. Scope: Creates a robust, cost-effective catalyst system tolerant of steric bulk.
Reagents:
-
Catalyst Precursor: Tungsten Hexachloride (
), 99.9% (Resublimed). -
Co-Catalyst: Tetraisopropyltin (
). -
Solvent: Toluene or Chlorobenzene (Anhydrous, degassed).
-
Substrate: e.g., Norbornene or Phenylacetylene derivative.
Step-by-Step Methodology:
-
Catalyst Solution Preparation (Glovebox/Schlenk Line):
-
Dissolve
(0.1 mmol) in 10 mL of anhydrous toluene. The solution should be dark blue/purple. -
Critical:
is extremely moisture-sensitive. Handle strictly under Argon/Nitrogen.
-
-
Activation:
-
Add Tetraisopropyltin (0.2 mmol) dropwise to the
solution. -
Observation: The color will shift (often to brown or reddish-brown), indicating the formation of the active tungsten-carbene species.
-
Aging: Stir at room temperature for 15 minutes to ensure complete alkylation and
-elimination.
-
-
Polymerization:
-
Add the monomer substrate (dissolved in toluene) to the activated catalyst mixture.
-
Ratio: Typical Monomer:
ratio is 100:1 to 500:1.
-
-
Termination:
-
Quench the reaction with a mixture of Methanol/HCl (50:1).
-
Precipitate the polymer into excess methanol.
-
Data Summary: Activation Parameters
| Parameter | Recommendation | Reason |
|---|---|---|
| Sn:W Ratio | 2:1 | Ensures full alkylation of W; excess Sn scavenges trace HCl. |
| Temperature | 25°C - 60°C | Higher temp accelerates
Protocol B: Synthesis of Isopropyltin Trichloride (Lewis Acid Catalyst)
Application: Generating a mild, hydrolytically stable Lewis acid for transesterification or acetalization. Mechanism: Kocheshkov Redistribution.[1]
Reagents:
-
Tetraisopropyltin (
) -
Tin(IV) Chloride (
)
Step-by-Step Methodology:
-
Stoichiometry Calculation:
-
To produce Isopropyltin Trichloride (
) : Mix 1 eq. with 3 eq. . -
To produce Diisopropyltin Dichloride (
) : Mix 1 eq. with 1 eq. .
-
-
Reaction:
-
Combine reagents in a sealed tube or pressure vessel (neat, no solvent required).
-
Heat to 100°C for 2-4 hours .
-
-
Purification:
-
The reaction is quantitative.[1] Products can be used directly or purified via vacuum distillation.
- is a moisture-sensitive solid/liquid; store under inert gas.
-
-
Catalytic Use:
-
Add 1-5 mol% of the resulting organotin halide to the esterification reaction.
-
Visualization of Pathways
The following diagram illustrates the dual utility of Tetraisopropyltin: activating transition metals for metathesis and redistributing to form Lewis acids.
Caption: Figure 1. Divergent catalytic activation pathways for Tetraisopropyltin: Alkylation of Tungsten for Metathesis vs. Redistribution for Lewis Acid synthesis.
Safety & Handling (E-E-A-T)
Hazard Classification: Acute Toxin (Oral/Dermal/Inhalation), Marine Pollutant.
-
Neurotoxicity: Organotin compounds, particularly tri- and di-alkyl species generated during reactions, are neurotoxic.
is lipophilic and can penetrate skin.-
Control: Double-glove (Nitrile under Laminate) and work strictly within a fume hood.
-
-
Incompatibility:
-
Violent reaction with strong oxidizers.
-
Compatible with standard organic solvents (DCM, Toluene, THF).
-
-
Waste Disposal:
-
Do NOT mix with general organic waste. Segregate into "Heavy Metal / Organotin" waste streams.
-
Quench active catalyst residues with methanol before disposal to deactivate reactive metal-carbenes.
-
References
-
Olefin Metathesis Activation: Grubbs, R. H., & Tumas, W. (1989). Polymer synthesis and organotransition metal chemistry. Science. Link (Context: Historical development of WCl6/SnR4 systems).
-
Kocheshkov Redistribution: Thoonen, S. H. L., et al. (2004).[1] Synthetic aspects of tetraorganotins and organotin(IV) halides. Journal of Organometallic Chemistry. Link
-
Stille Coupling Mechanisms: Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition.[2][3] Link
-
Toxicity Data: Gelest Inc. Safety Data Sheet: Tetraisopropyltin.Link
Application Note: High-Mobility SnO₂ Film Deposition via Tetraisopropyltin (TIPT) Precursor Systems
Executive Summary
This application note details the protocol for depositing high-quality Tin Dioxide (
This guide focuses on Atmospheric Pressure Chemical Vapor Deposition (APCVD) workflows, specifically addressing the introduction of co-precursors (dopants) such as Trifluoroacetic Acid (TFAA) for Fluorine doping (FTO) and Triphenylantimony (TPS) for Antimony doping (ATO).
Precursor Chemistry & Thermodynamics
Why Tetraisopropyltin (TIPT)?
Unlike Tetramethyltin (TMT), which requires high bond-dissociation energy to cleave the Sn-C bond, TIPT possesses isopropyl ligands. These ligands facilitate decomposition via
Key Advantages:
-
Lower Thermal Budget: Effective deposition starts at ~350°C (vs. >500°C for TMT).
-
Reduced Toxicity: While still hazardous, TIPT has a lower vapor pressure and higher
than the highly volatile and neurotoxic TMT. -
Carbon Contamination Control: The clean "leaving group" mechanism (propylene gas) reduces carbon incorporation into the lattice compared to butyl-tin precursors.
Physical Properties Table
| Property | Tetraisopropyltin (TIPT) | Tetramethyltin (TMT) | Relevance |
| Formula | Ligand structure determines kinetics | ||
| Molar Mass | 291.06 g/mol | 178.83 g/mol | Mass transport calculations |
| Boiling Point | 89°C @ 10 mmHg | 74°C (Atm) | TIPT requires heated lines/bubblers |
| State (RT) | Liquid | Liquid | Bubbler delivery compatible |
| Decomp. Mechanism | Homolytic Fission | TIPT allows lower T deposition |
Doping Mechanisms & Co-Precursors
Undoped
Fluorine Doping (F:SnO2 / FTO)
-
Co-Precursor: Trifluoroacetic Acid (TFAA) -
-
Mechanism: Substitution of
sites with . -
Delivery: Liquid bubbler. TFAA is highly volatile; precise temperature control is critical to prevent "blow-through."
Antimony Doping (Sb:SnO2 / ATO)
-
Co-Precursor: Triphenylantimony (TPS) -
or Trimethylantimony (TMSb). -
Mechanism: Substitution of
sites with . -
Delivery: Solid sublimer (TPS) or liquid bubbler (TMSb).
Experimental Protocol: APCVD Workflow
Reactor Setup (Graphviz Visualization)
The following diagram illustrates the required dual-bubbler APCVD configuration.
Figure 1: Dual-line APCVD setup for TIPT and Dopant co-injection. Note the heated mixing zone to prevent pre-reaction condensation.
Step-by-Step Deposition Protocol
Safety Warning: Organotin compounds are toxic.[1] All operations must be performed in a vented enclosure or glovebox. Exhaust must be scrubbed.
Step 1: Precursor Preparation
-
Fill the TIPT bubbler in an inert glovebox (
ppm). -
Fill the TFAA bubbler (for F-doping).
-
Install bubblers into the CVD gas manifold.
-
Heat TIPT bubbler to 60°C to generate sufficient vapor pressure. Keep lines heated to 80°C .
Step 2: Substrate Pre-treatment
-
Substrate: Borosilicate glass or Fused Silica.
-
Clean: Acetone -> Isopropanol -> DI Water -> UV-Ozone (20 min).
-
Load into reactor and heat to 425°C (Process Temperature).
Step 3: Deposition (Standard Run)
-
Purge: Flow
(2 slm) for 10 mins to remove atmospheric moisture. -
Oxidant Flow: Introduce
at 1.5 slm. -
Precursor Injection:
-
Open TIPT carrier gas (
) at 300 sccm . -
Wait 30 seconds for flow stabilization.
-
Open TFAA carrier gas (
) at 25 sccm (Adjust based on desired doping level).
-
-
Growth: Maintain flow for 15-30 minutes (Growth rate approx. 15-20 nm/min).
Step 4: Cool Down
-
Stop TIPT and TFAA flows immediately.
-
Maintain
flow during cool-down to 200°C to ensure full stoichiometry (fill oxygen vacancies). -
Switch to
purge until room temperature.
Reaction Mechanism Logic
Understanding the surface chemistry is vital for troubleshooting haze and adhesion issues.
Figure 2: Surface reaction pathway highlighting the beta-hydride elimination advantage of isopropyl ligands.
Characterization & Validation
To validate the quality of the doped films, the following metrics should be met:
| Test | Method | Target Specification (FTO) | Troubleshooting |
| Resistivity | 4-Point Probe | If high: Increase TFAA flow or Anneal in | |
| Transmittance | UV-Vis Spec | If low: Reduce film thickness or check for carbon contamination (raise | |
| Crystallinity | XRD | Cassiterite (110) Peak | If amorphous: Increase substrate temp. |
| Mobility | Hall Effect | If low: Reduce grain boundaries (slower growth rate). |
References
-
Dhere, R. G., et al. (1998).[2] Characterization of SnO2 Films Prepared Using Tin Tetrachloride and Tetra Methyl Tin Precursors. National Renewable Energy Laboratory (NREL).[2] Available at: [Link]
-
Gelest, Inc. (2016). Tetraisopropyltin Safety Data Sheet (SDS). Available at: [Link]
-
Mol, van, A.M.B., et al. (1998). Vapor pressures of precursors for the CVD of titanium nitride and tin oxide. Eindhoven University of Technology. Available at: [Link]
-
Bhawna, et al. (2024). Synergistic N, F codoping of SnO2 nanoparticles. International Workshop on Advanced Materials (IWAM).[3] Available at: [Link]
-
PubChem. (2025).[1] Tetraisopropyltin Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Experimental setup for Tetraisopropyltin CVD process
Application Note: Precision CVD of Tin Oxide ( ) using Tetraisopropyltin
Executive Summary
This guide details the experimental configuration for the Chemical Vapor Deposition (CVD) of Tin Oxide (
Target Applications: Transparent Conductive Oxides (TCOs) for photovoltaics, gas sensors (ethanol/CO detection), and optoelectronic devices.
Physicochemical Properties & Precursor Handling
Understanding the thermal behavior of TiPT is the foundation of this protocol. Unlike high-volatility precursors, TiPT requires active heating to generate sufficient flux.
Table 1: Tetraisopropyltin (TiPT) Specifications
| Parameter | Value | Operational Implication |
| Formula | High carbon content requires optimized oxidant ratio to prevent carbon contamination. | |
| Molecular Weight | 291.04 g/mol | Heavy molecule; mass transport limitations occur at lower flows. |
| Boiling Point | 89°C @ 10 mmHg | CRITICAL: Bubbler must be heated ( |
| Vapor Pressure | Low volatility.[1] Heated delivery lines ( | |
| Appearance | Clear/Straw Liquid | Inspect for turbidity (hydrolysis) before use. |
| Stability | Moisture Sensitive | Load in glovebox or using Schlenk line techniques. |
Safety Note: While TiPT is less toxic than TMT, it causes severe skin/eye irritation and is harmful if inhaled. All exhaust must pass through a thermal scrubber or wet scrubber to trap organotin byproducts.
Experimental Configuration
Delivery System Architecture
The low vapor pressure of TiPT dictates a Bubbler-based delivery system with active thermal tracing. A Direct Liquid Injection (DLI) system is an alternative for industrial scales, but for experimental setups, the bubbler provides better flux stability at lower deposition rates.
Key Design Rules:
-
The Thermal Gradient: Establish a positive temperature gradient:
.-
Example: Bubbler (
) Lines ( ) Reactor Inlet ( ).
-
-
Carrier Gas: High-purity Nitrogen (
) or Argon (Ar) (5N purity). -
Oxidant: Oxygen (
) is standard. Water vapor can be added to lower the crystallization temperature but increases growth rate complexity.
Reactor Design
A Cold-Wall Reactor (e.g., quartz tube with induction or IR lamp heating) is recommended over Hot-Wall systems.
-
Reasoning: TiPT decomposes around
. In a hot-wall reactor, the precursor may deplete on the reactor walls before reaching the substrate, causing poor uniformity. Cold-wall ensures reaction occurs only at the heated substrate surface.
Schematic Visualization
The following diagram illustrates the required flow logic and thermal zones.
Figure 1: Schematic of the TiPT CVD setup highlighting the critical thermal zones (Yellow/Red) required to prevent precursor condensation.
Deposition Protocol (Standard Operating Procedure)
Objective: Deposit 100nm
Phase 1: System Preparation
-
Substrate Cleaning: Ultrasonicate glass in Acetone (10 min)
IPA (10 min) DI Water. Blow dry with . -
Loading: Place substrate on the susceptor. Close reactor.
-
Leak Check: Pump down to base pressure (
Torr). Isolate pump and verify leak rate is mTorr/min. -
Thermal Stabilization:
-
Set Bubbler Bath: 50°C .
-
Set Line Heaters: 75°C .
-
Set Substrate Heater: 450°C .
-
Wait 30 minutes for equilibrium.
-
Phase 2: Precursor Saturation
Why this matters: TiPT is a heavy liquid. Initial carrier gas flow may not be fully saturated.
-
Open
carrier to Bubbler (Flow: 50 sccm). -
Set Bubbler outlet to Bypass/Vent (do not send to reactor yet).
-
Allow flow for 5 minutes to stabilize vapor pressure head.
Phase 3: Deposition[2]
-
Introduce Oxidant: Open
line to reactor (Flow: 200 sccm). -
Pressure Control: Adjust throttle valve to achieve process pressure (e.g., 10 Torr for LPCVD or Open for APCVD).
-
Start Growth: Switch TiPT Bubbler outlet from Bypass to Reactor .
-
Monitor: Observe interference fringes (if visible) or run for calculated time based on growth rate (typically 5-15 nm/min depending on temp).
Phase 4: Termination
-
Stop Precursor: Switch TiPT outlet back to Bypass . Close
carrier to bubbler. -
Purge: Maintain
flow and increase purge line (if available) to flush reactor for 10 mins. -
Cool Down: Turn off substrate heater. Allow to cool to
in atmosphere before venting.
Process Optimization Logic
The quality of the film depends heavily on the Substrate Temperature (
Table 2: Temperature Regimes & Film Characteristics
| Temperature ( | Growth Regime | Film Characteristic | Mechanism |
| < 350°C | Kinetic Limited | Amorphous / High Carbon | Reaction rate is too slow; incomplete decomposition of organic ligands. |
| 350°C - 500°C | Mixed Regime | Polycrystalline (Rutilet) | Optimal Window. Balance of surface mobility and reaction rate. |
| > 550°C | Mass Transport | Rough / Porous | Precursor reacts in gas phase (dusting) before reaching surface. |
Process Logic Diagram
Figure 2: Decision tree for optimizing deposition parameters based on growth rate behavior.
References
-
Gelest, Inc. (2016).[1] Tetraisopropyltin Safety Data Sheet (SDS). Retrieved from [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18063, Tetraisopropyltin. Retrieved from
-
Dhere, R.G., et al. (1998). Characterization of SnO2 Films Prepared Using Tin Tetrachloride and Tetra Methyl Tin Precursors. National Renewable Energy Laboratory (NREL).[2] Retrieved from
-
Shewale, P.S., et al. (2010). An economic CVD technique for pure SnO2 thin films deposition: Temperature effects. Journal of Experimental Nanoscience. Retrieved from
Deposition of tin oxide films for gas sensor applications
Advanced Protocol: Fabrication of Nanostructured Thin Films for High-Sensitivity Gas Sensors
Executive Summary
Tin oxide (
This Application Note provides two distinct, field-validated protocols for depositing
-
Ultrasonic Spray Pyrolysis (USP): Optimized for high porosity and maximum surface-area-to-volume ratio (ideal for high-sensitivity discrete sensors).
-
RF Magnetron Sputtering: Optimized for uniformity, adhesion, and integration into MEMS/CMOS architectures.
Theoretical Grounding: The Grain Boundary Barrier Model
To engineer a better sensor, one must understand the signal origin. The sensitivity of
Mechanism of Action[2][3][4][5]
-
In Air (Baseline): Oxygen molecules adsorb onto the
surface, trapping free electrons from the conduction band to form ionic species ( , ). This creates an electron-depleted region (space charge layer) and a potential barrier between grains, resulting in High Resistance ( ) . -
In Target Gas (Response): When a reducing gas (e.g., CO,
, ) is introduced, it reacts with the adsorbed oxygen. This reaction releases trapped electrons back into the conduction band, lowering the potential barrier and reducing the depletion layer width. This results in Low Resistance ( ) .
Visualization: Signal Generation Pathway
The following diagram illustrates the causality between gas interaction and electrical signal.
Figure 1: The Grain Boundary Barrier Model showing the transition from high resistance (air) to low resistance (gas exposure).
Experimental Protocols
Protocol A: Ultrasonic Spray Pyrolysis (USP)
Best for: Rapid prototyping, high porosity, low cost. Critical Parameter: Substrate temperature controls the pore size.
Materials
-
Precursor: Tin (II) Chloride Dihydrate (
) or Tin (IV) Chloride ( ). -
Solvent: Ethanol (Absolute) and Deionized Water (1:1 vol ratio).
-
Substrate: Glass or Alumina ceramic (cleaned via sonication in acetone/isopropanol).
Step-by-Step Methodology
-
Precursor Preparation: Dissolve
in the solvent mixture to achieve a 0.1 M concentration . Stir magnetically for 30 minutes at room temperature until clear.-
Note: Add 1-2 drops of HCl if the solution appears turbid to prevent premature hydrolysis.
-
-
Atomization: Load solution into an ultrasonic nebulizer (frequency ~1.7 MHz) to generate fine droplets (mist).
-
Deposition:
-
Heat substrate to
. (Temperatures result in amorphous, insulating films; causes excessive evaporation before impact). -
Spray nozzle distance: 25-30 cm .
-
Flow rate: 2-5 mL/min using compressed air or
as the carrier gas.
-
-
Annealing: Post-deposition, anneal the film at
for 1 hour in air to ensure full oxidation and stabilize the rutile phase.
Protocol B: RF Magnetron Sputtering
Best for: MEMS integration, thickness precision (<10 nm control), high reproducibility. Critical Parameter: Oxygen partial pressure during deposition.
Materials
-
Target: Ceramic
target (99.99% purity). -
Gases: Argon (Sputtering gas), Oxygen (Reactive gas).
-
Substrate: Silicon wafer (with
isolation layer) or Quartz.
Step-by-Step Methodology
-
Chamber Conditioning: Evacuate chamber to a base pressure of
Torr ( Pa) to remove residual water vapor. -
Sputtering Conditions:
-
Power: 150W - 200W (RF).
-
Working Pressure: 5 mTorr (0.6 Pa).
-
Gas Ratio: Ar:
= 90:10. (Pure Ar leads to oxygen-deficient, metallic films; too much reduces deposition rate).
-
-
Deposition: Sputter for 30-60 minutes depending on desired thickness (Target: 100-200 nm). Rotate substrate at 10 RPM for uniformity.
-
Crystallization (Critical Step): As-deposited sputtered films are often amorphous.
-
Anneal: Furnace anneal at
for 2 hours in ambient air. -
Why: This step induces grain growth.[2] Larger grains (approximating twice the Debye length,
) maximize sensitivity.
-
Characterization & Validation Workflow
A sensor is only as good as its validation. Use the following workflow to certify the device.
Figure 2: Standard validation workflow from physical characterization to functional testing.
Key Metrics for Validation
| Metric | Protocol A (Spray Pyrolysis) | Protocol B (RF Sputtering) | Validation Method |
| Crystallinity | Polycrystalline (Rutile) | Highly Oriented (Rutile) | XRD (Peaks at |
| Morphology | Porous, rough surface | Compact, smooth surface | SEM (Top-down & Cross-section) |
| Grain Size | 20 - 50 nm | 10 - 30 nm | Scherrer Equation (via XRD) |
| Sensitivity ( | High ( | Moderate ( | Gas Chamber Test |
| Response Time | Slower (~30-60s) | Faster (~10-20s) | Time to 90% signal change ( |
Sensitivity Calculation
For reducing gases (CO,
Troubleshooting & Optimization
-
Issue: Low Sensitivity.
-
Cause: Film is too thick or grains are too large (bulk conduction dominates over surface depletion).
-
Fix: Reduce deposition time or lower annealing temperature slightly to prevent excessive grain growth.
-
-
Issue: Baseline Drift.
-
Cause: Humidity interference or incomplete desorption of gases.
-
Fix: Operate sensor at higher temperature (
) or add a filter (e.g., zeolite) to block moisture.
-
-
Issue: Poor Adhesion (Spray Pyrolysis).
-
Cause: Substrate too cold during spraying; droplets pool rather than vaporize.
-
Fix: Increase substrate temperature to
.
-
References
-
Spray Pyrolysis Parameters: "Preparation of SnO2 Thin Film Nanostructure for CO Gas Sensor Using Ultrasonic Spray Pyrolysis." Biblioteka Nauki. 3[4]
-
Sputtering Optimization: "Optimizing Sputtered SnO2:Dy Thin Films for NO2 Gas Detection." MDPI Sensors. 5
-
Sensing Mechanism: "Gas sensing mechanism of SnO2 thick film sensor (Model of inter-grain potential barrier)." ResearchGate.[6] 6[2][4][7][8]
-
RF Sputtering for NO2: "An MWCNT-doped SnO2 thin film NO2 gas sensor by RF reactive magnetron sputtering." Journal of Semiconductors. 8
-
Room Temperature Sensing: "SnO2-Based NO2 Gas Sensor with Outstanding Sensing Performance at Room Temperature." National Institutes of Health (PMC). 4
Sources
- 1. nepjol.info [nepjol.info]
- 2. m.youtube.com [m.youtube.com]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. SnO2-Based NO2 Gas Sensor with Outstanding Sensing Performance at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Sputtered SnO2:Dy Thin Films for NO2 Gas Detection [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An MWCNT-doped SnO<sub>2</sub> thin film NO<sub>2</sub> gas sensor by RF reactive magnetron sputtering [jos.ac.cn]
High-Purity Synthesis of SnO₂-Based Core-Shell Nanostructures Using Tetraisopropyltin (TiPT)
Executive Summary
This Application Note details the protocol for synthesizing Core@Shell nanoparticles (specifically Silica@SnO₂ and Carbon@SnO₂ ) using Tetraisopropyltin (TiPT) as a high-purity, halide-free organometallic precursor. Unlike traditional tin chlorides (
We present two distinct methodologies:
-
Fluidized Bed Chemical Vapor Deposition (FB-CVD): For industrial-scale, conformal coating of dry powders.
-
Surface-Controlled Sol-Gel Hydrolysis: For precise, laboratory-scale shell thickness tuning in the liquid phase.
Precursor Chemistry & Material Context
Tetraisopropyltin (
Key Physicochemical Properties
| Property | Value | Critical Experimental Implication |
| CAS Number | 2949-42-0 | Verification for procurement. |
| Boiling Point | ~112–114°C | Ideal for low-temp vapor delivery (bubbler systems). |
| Vapor Pressure | ~0.04 mmHg (25°C) | Requires carrier gas (Ar/N₂) bubbling for CVD transport. |
| Purity Constraint | Halide-Free | Eliminates |
| Reactivity | Moisture Sensitive | Enables sol-gel synthesis via controlled hydrolysis. |
Method A: Fluidized Bed Chemical Vapor Deposition (FB-CVD)
Best for: Large-scale synthesis of SnO₂ shells on Carbon or Silica microspheres.
The Mechanism
In this process, the core particles are suspended in a gas stream (fluidized). TiPT vapor is transported into the reactor where it undergoes thermal oxidative decomposition at the surface of the core particles.
Reaction:
Experimental Setup (Diagram)
Figure 1: Schematic of the Fluidized Bed CVD setup for coating core particles with SnO₂ using TiPT.
Step-by-Step Protocol
Prerequisites:
-
Core Material: 500 mg Silica spheres (
, 200 nm diameter) or Carbon spheres. -
Reactor: Vertical quartz tube fluidized bed reactor.
-
Core Loading: Load the core particles into the reactor bed on top of the porous distributor plate.
-
Drying/Activation: Flush with Argon (200 sccm) and heat to 150°C for 1 hour to remove adsorbed moisture from the cores.
-
Precursor Preparation: Fill the bubbler with Tetraisopropyltin under an inert atmosphere (Glovebox). Heat bubbler to 60°C to increase vapor pressure.
-
Deposition Phase:
-
Increase reactor temperature to 380–420°C (Decomposition window).
-
Flow Argon through the TiPT bubbler (50 sccm).
-
Introduce Oxygen (
) via a separate line (100 sccm) to mix directly in the reaction zone. -
Note: Maintain a high total flow rate to keep particles fluidized (suspended).
-
-
Termination: Stop TiPT flow after 30–60 minutes (depending on desired shell thickness).
-
Annealing: Switch to pure Air flow at 500°C for 1 hour to crystallize the amorphous
shell into Cassiterite .
Method B: Surface-Controlled Sol-Gel Hydrolysis
Best for: Lab-scale, ultra-thin shells (<10 nm), and temperature-sensitive cores.
The Mechanism
Unlike CVD, this method uses the moisture sensitivity of TiPT. By controlling the water injection rate, TiPT hydrolyzes strictly on the surface of the core particles (heterogeneous nucleation) rather than forming free particles in solution.
Pathway:
Reaction Pathway Diagram
Figure 2: Step-wise mechanism of surface-controlled hydrolysis for shell formation.
Step-by-Step Protocol
Reagents:
-
Solvent: Anhydrous Isopropanol (IPA) or Toluene.
-
Surfactant: Hydroxypropyl cellulose (HPC) or PVP (to prevent core aggregation).
-
Catalyst: Trace ammonia (
).
-
Core Dispersion: Disperse 100 mg of core particles in 50 mL anhydrous IPA using ultrasonication (30 mins). Add 0.1 g PVP.
-
Precursor Addition: Under vigorous stirring (800 RPM), inject 100 µL of Tetraisopropyltin .
-
Critical: The system must be dry initially to allow TiPT to adsorb onto the core surface.
-
-
Controlled Hydrolysis:
-
Prepare a solution of IPA + 1% Deionized Water.
-
Use a syringe pump to add the water solution at a rate of 0.5 mL/min .
-
Why? Slow addition ensures hydrolysis happens on the particle (where TiPT is adsorbed) and not in the bulk solvent.
-
-
Aging: Stir for 4 hours at 40°C.
-
Washing: Centrifuge (8000 RPM, 10 min), discard supernatant, and wash 3x with Ethanol to remove residual organics.
-
Calcination: Dry the powder and calcine at 450°C in air for 2 hours to convert tin hydroxides to crystalline
.
Critical Quality Attributes (CQA) & Characterization
To validate the Core@Shell structure, the following data must be acquired:
| Technique | Purpose | Expected Observation |
| TEM / HR-TEM | Morphology | Distinct contrast between Core (light/dark) and Shell. Verification of shell thickness uniformity. |
| EDX / EELS | Elemental Mapping | Sn signal confined to the outer ring; Core signal (Si or C) confined to the center. |
| XRD | Crystallinity | Presence of Cassiterite |
| FTIR | Surface Chemistry | Disappearance of C-H bands (from isopropyl) and appearance of Sn-O-Sn bands (~600 cm⁻¹). |
Troubleshooting & Safety
Common Failure Modes
-
Issue: "Dust" formation (Free SnO₂ particles separate from cores).
-
Cause: Hydrolysis/Oxidation was too fast or temperature was too high, causing homogeneous nucleation.
-
Fix: Reduce reaction temperature (CVD) or slow down water injection rate (Sol-Gel).
-
-
Issue: Incomplete Shell.
-
Cause: Poor surface functionalization of the core.
-
Fix: Treat cores with mild acid (HCl) or plasma to increase surface hydroxyl (-OH) groups before synthesis.
-
Safety Warning (Organotins)
Tetraisopropyltin is neurotoxic and can be absorbed through the skin.
-
Handling: Always use double nitrile gloves and work inside a certified fume hood.
-
Waste: All liquid waste must be segregated as "Heavy Metal / Organometallic Waste." Do not pour down the drain.
-
Spill: Absorb with inert material (vermiculite) and dispose of as hazardous waste.
References
-
Properties of Tetraisopropyltin (CAS 2949-42-0). LookChem Chemical Database. Retrieved from [Link]
-
Fluidized-bed atomic layer deposition reactor for the synthesis of core-shell nanoparticles. Review of Scientific Instruments, 85, 023904 (2014). Retrieved from [Link]
-
Rapid preparation of SnO2/C nanospheres by using organotin as building blocks. RSC Advances, 2017. Retrieved from [Link]
-
Organotin Compounds: Toxicology and Safety. Centers for Disease Control and Prevention (CDC). Retrieved from [Link]
-
CVD Synthesis of SnO2 Nanostructures. Key Engineering Materials, Vol. 701, pp 55-59. Retrieved from [Link]
Sources
Optimization of Tetraisopropyltin (TiPT) Flow Kinetics for High-Mobility SnO₂ MOCVD
Executive Summary
This application note details the protocol for optimizing the mass transport and reaction kinetics of Tetraisopropyltin (TiPT) during the Metal-Organic Chemical Vapor Deposition (MOCVD) of Tin Oxide (SnO₂) thin films. While Tetramethyltin (TMT) offers high volatility, its extreme toxicity necessitates safer alternatives. TiPT (
Target Audience: Materials Scientists, Process Engineers, and Drug Development Professionals utilizing CVD for passivation layers.
Physicochemical Basis & Precursor Selection
Why Tetraisopropyltin (TiPT)?
The choice of precursor dictates the impurity profile and growth rate.
-
Safety: TiPT has significantly lower vapor toxicity compared to TMT.
-
Stability: Unlike amido-tins (e.g., TDMASn), TiPT is less sensitive to moisture, simplifying handling.
-
The Challenge: The bulky isopropyl ligands increase the steric hindrance and boiling point (
C), making the "Bubbler Efficiency" the critical variable.
The Governing Physics (The Bubbler Equation)
To control the deposition rate, one must control the molar flux of TiPT (
Where:
- : Mass flow of inert gas (N₂ or Ar) through the bubbler (sccm).
-
: Vapor pressure of TiPT at bubbler temperature
. - : Total pressure inside the bubbler (controlled by the downstream throttle valve).
Critical Insight: Many researchers fail to account for the "Saturation Efficiency" (
). At high carrier flows, the gas residence time in the liquid decreases, preventing full saturation ().
Experimental Configuration
The following diagram illustrates the optimized delivery line required for TiPT. Note the "Double-Dilution" architecture to decouple total flow from precursor flux.
Figure 1: MOCVD Delivery System for TiPT. Note the heated zone (yellow dashed line) is critical for TiPT due to its lower vapor pressure compared to TMT.
Protocol A: Saturation Efficiency Validation
Objective: To determine the maximum carrier flow rate before precursor saturation drops below 95%.
Prerequisites:
-
TiPT Bubbler Temperature:
C (Stable). -
Bubbler Pressure: 200 Torr (Constant).
Step-by-Step Procedure:
-
Baseline Massing: Weigh the TiPT bubbler (
) with high precision (±0.01g). -
Flow Run: Set carrier gas flow (
) to 50 sccm . Bypass the reactor (vent to scrubber) for exactly 60 minutes. -
Post-Massing: Weigh the bubbler (
). Calculate mass transport ( ). -
Increment: Repeat steps 1-3 for
= 100, 150, 200, 300, 500 sccm. -
Analysis: Plot
vs. .-
Linear Region: Saturation is 100%.
-
Sub-linear Deviation: Saturation efficiency is dropping.
-
Expected Outcome:
For TiPT in a standard 500mL bubbler, deviation usually occurs >200 sccm. Operational Setpoint: Set
Protocol B: Growth Regime Mapping (Arrhenius Plot)
Objective: To identify the Mass Transport Limited regime (ideal for uniformity) vs. the Kinetic Limited regime (ideal for conformal coating).
Logic: MOCVD processes shift regimes based on temperature.[1][2]
-
Low T: Surface reaction rate limits growth (Exponential dependence on T).
-
High T: Diffusion of TiPT to surface limits growth (Independent of T, dependent on Flow).
Figure 2: Decision logic for determining the operational process window.
Data Table: Typical TiPT Process Window
| Parameter | Kinetic Regime | Mass Transport Regime | Parasitic Regime |
| Temp Range (°C) | 300 - 375 | 375 - 475 | > 500 |
| Limiting Factor | Surface Reaction | Precursor Flux (Flow Rate) | Gas Phase Pre-reaction |
| Growth Rate | Exponential Rise | Constant / Linear with Flow | Decreasing (Dust formation) |
| Use Case | Conformal Step Coverage | Wafer Uniformity | Avoid |
Critical Process Control: The Oxygen/TiPT Ratio
TiPT requires significant oxidation to remove the isopropyl ligands as isopropanol/acetone byproducts.
-
Defect Control: Low
flow leads to carbon incorporation (brown/black films). -
Ratio: Maintain an
molar ratio > 50:1.
Calculation:
If
Troubleshooting & Pitfalls
| Symptom | Probable Cause | Corrective Action |
| Haze / Powder on Wafer | Gas Phase Pre-reaction | Reduce Chamber Pressure (< 10 Torr) or reduce Total Flow residence time. |
| Liquid in Lines | Cold Spots | Ensure all lines downstream of bubbler are heated to |
| Non-conductive Film | Incomplete Oxidation (Carbon) | Increase |
| Thickness Gradient | Depletion | Increase Total Flow (Carrier + Dilution) to improve boundary layer uniformity. |
References
-
Gordon, R. G. (2000). "Criteria for Selecting MOCVD Precursors." Chemical Vapor Deposition.[1][2][3][4][5] Link
-
Smith, R. C., et al. (2010). "Organometallic Chemical Vapor Deposition of Tin Oxide Thin Films." Journal of The Electrochemical Society. Link
-
NIST Chemistry WebBook. "Tin, tetraisopropyl- Thermochemical Data." National Institute of Standards and Technology.[6] Link
-
Alicat Scientific. "Mass Flow Controller Operating Principles for Low Vapor Pressure Precursors." Technical Application Notes. Link
Sources
- 1. ds7-backend.ndl.gov.in:8443 [ds7-backend.ndl.gov.in:8443]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. labunlimited.com [labunlimited.com]
- 5. Principles and Application Analysis of MoCVD Precursor Vaporization Technology - Oreate AI Blog [oreateai.com]
- 6. tin [webbook.nist.gov]
Substrate preparation for Tetraisopropyltin deposition
Application Note: High-Purity Substrate Engineering for Tetraisopropyltin (TiPT) Deposition
Abstract
This technical guide outlines the rigorous substrate preparation protocols required for the deposition of Tin Oxide (
Introduction & Precursor Chemistry
Tetraisopropyltin (
Critical Material Physics:
-
Steric Hindrance: The four isopropyl groups create significant steric bulk around the central Tin atom. Without a high density of reactive surface sites, the molecule will sterically block neighboring sites, leading to low growth per cycle (GPC) in ALD.
-
Reactivity Profile: The
bond is thermodynamically more stable than the bond found in amides. Consequently, TiPT requires higher thermal activation energy or strong oxidants (Ozone/Plasma) to ensure complete ligand removal.
| Property | Value | Implication for Protocol |
| Physical State | Colorless Liquid | Requires bubbler/vapor draw system. |
| Boiling Point | ~110°C (at 10 Torr) | Lines must be heated >120°C to prevent condensation. |
| Stability | Moisture/Air Sensitive | Substrate must be dehydrated in-situ before pulse. |
| Ligand Type | Alkyl (Isopropyl) | Requires surface -OH for proton transfer (ALD). |
Safety & Handling (The "Zero-Exposure" Rule)
WARNING: Organotin compounds are neurotoxic and severe skin irritants.
-
Engineering Controls: All substrate loading must occur within a Class 100 cleanroom environment inside a laminar flow hood or nitrogen-purged glovebox.
-
PPE: Double nitrile gloves, chemically resistant apron, and face shield are mandatory during bubbler exchange.
-
Waste: All effluents containing TiPT byproducts must be segregated into heavy metal waste streams, not general organic waste.
Substrate Preparation Protocols
The objective is twofold: (1) Remove organic/particulate contaminants that act as nucleation inhibitors, and (2) Maximize surface hydroxyl (-OH) density to facilitate the initial chemisorption of TiPT.
Phase 1: Macro-Cleaning (Solvent Wash)
Target: Gross organic residues (oils, fingerprints).
-
Ultrasonic Bath (Acetone): 10 minutes at 40°C.
-
Ultrasonic Bath (Isopropanol - IPA): 10 minutes at 40°C.
-
Nitrogen Dry: Blow dry with 99.999%
to prevent evaporative spotting.
Phase 2: Deep Cleaning (Organic Oxidation)
Target: Trace organics and carbonaceous layers.
-
Option A (Silicon/Glass - Aggressive): Piranha Etch
-
Mix
(96%) and (30%) in a 3:1 ratio. -
Exothermic Reaction: Allow solution to stabilize (approx. 110°C).
-
Immerse substrate for 15 minutes.
-
Rinse: Cascade DI water rinse (18.2 MΩ·cm) for 10 minutes.
-
-
Option B (Polymers/Flexible - Gentle): UV-Ozone
-
Expose substrate to UV-Ozone cleaner for 20 minutes.
-
Mechanism: Generates atomic oxygen to volatilize surface carbon as
.
-
Phase 3: Surface Activation (The Critical Step)
Target: Hydroxylation (-OH generation). For TiPT, a hydrophobic (H-terminated) surface will result in zero growth or severe islanding. You must create a hydrophilic surface.
-
SC-1 (Standard Clean 1):
-
Mix
: : (1:1:5). -
Heat to 75°C.
-
Immerse for 10 minutes.
-
Result: This leaves a chemical oxide on Silicon rich in -OH groups.
-
-
Validation (Water Contact Angle):
-
Pass: < 5° (Super-hydrophilic).
-
Fail: > 15° (Re-process immediately).
-
Deposition Logic & Mechanism
The following diagram illustrates the workflow and the chemical mechanism occurring at the surface.
Caption: Workflow for TiPT deposition. The "Activation" step is the gatekeeper for high-quality nucleation.
Mechanistic Insight: Why Hydroxylation Matters
When TiPT approaches the surface, the reaction is driven by proton transfer from the surface hydroxyl to the isopropyl ligand:
If the surface is hydrogen-terminated (e.g., after HF dip without SC-1), there are no protons available to "crack" the stable alkyl ligand, resulting in non-wetting and poor adhesion.
Troubleshooting & Quality Control
| Defect Observation | Probable Cause | Corrective Action |
| Delamination / Peeling | Poor Nucleation | Increase SC-1 time; verify Water Contact Angle < 5° before loading. |
| High Carbon Content (XPS) | Incomplete Ligand Removal | Increase Oxidant Pulse time; switch from |
| Hazy Film | Gas Phase Reaction (CVD mode) | Lower reactor pressure; Increase Purge times to prevent precursor mixing. |
| Low Growth Rate | Steric Hindrance | Increase deposition temperature (up to 300°C) to promote thermal ligand decomposition. |
References
-
Elam, J. W., et al. (2008). "Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin." Journal of Vacuum Science & Technology A. (Provides comparative baseline for organotin ALD mechanisms). [3]
-
Mullings, M. N., et al. (2014). "Thin Film Characterization of SnO2 Deposited by ALD." Journal of Vacuum Science & Technology. (Discusses hydroxylation requirements for Tin precursors).
-
Gelest, Inc. (2016).[4] "Tetraisopropyltin Safety Data Sheet (SDS)." (Critical safety and physical property data).
-
George, S. M. (2010). "Atomic Layer Deposition: An Overview." Chemical Reviews. (Foundational text on surface ligand exchange mechanisms).
-
Sundqvist, J., et al. (2013). "Atomic Layer Deposition of SnO2 using Ozone." Thin Solid Films. (Highlights the necessity of strong oxidants for alkyl-tin precursors).
Sources
Advanced Characterization of Tetraisopropyltin (TiPT)-Derived Films
From Precursor to Functional Interface: A Comprehensive Guide
Abstract
This application note details the rigorous characterization of tin oxide (
Introduction & Strategic Context
Tetraisopropyltin (
Why this matters for Drug Development & Research:
-
Biosensors: High-quality
surfaces provide abundant hydroxyl groups for immobilizing enzymes (e.g., Glucose Oxidase) or antibodies. -
Process Analytical Technology (PAT): TiPT-derived gas sensors are critical for detecting volatile organic compounds (VOCs) in pharmaceutical manufacturing environments.
Characterization Workflow
The following diagram illustrates the logical flow of characterization, moving from bulk structural analysis to surface-sensitive functional testing.
Figure 1: Sequential workflow for validating TiPT-derived films, ensuring structural integrity before functional deployment.
Protocol 1: Chemical & Structural Analysis
Objective: Determine the oxidation state of Tin (
A. X-ray Photoelectron Spectroscopy (XPS)
Rationale: TiPT leaves carbon residues if oxidation is incomplete. XPS is the only technique sensitive enough to distinguish lattice oxygen (
Experimental Steps:
-
Sample Prep: Deposit TiPT film on Si(100) or Quartz. Do not clean with solvents post-deposition to preserve surface chemistry.
-
Etching: Perform mild
sputtering (1-2 nm depth) to remove adventitious carbon, but retain a non-sputtered control to analyze surface functional groups. -
Scan Parameters:
-
Sn 3d: Look for doublet peaks (
and ). -
O 1s: Deconvolute into three peaks:
-
~530.5 eV: Lattice Oxygen (
in ) -
~531.5 eV: Oxygen vacancies / Hydroxyls (
/ ) -
~532.5 eV: Adsorbed
or Carbonates
-
-
-
Validation Criteria:
-
Stoichiometry: Target
ratio of ~1.8–2.0 for conductive TCOs. -
Carbon Content: Must be <2 at% for high-performance sensors.
-
B. X-ray Diffraction (XRD)
Rationale: Determines if the film is amorphous (common at
Experimental Steps:
-
Configuration: Grazing Incidence XRD (GIXRD) at 0.5°–1.0° incidence angle is required for thin films (<100 nm) to minimize substrate signal.
-
Scan Range:
. -
Key Peaks (Cassiterite
):-
(110) at
-
(101) at
-
(211) at
-
-
Grain Size Calculation: Use the Scherrer Equation on the (110) peak:
Where is crystallite size, is X-ray wavelength (1.5406 Å for Cu K ), and is FWHM.
Protocol 2: Morphological & Optical Profiling
Objective: Correlate surface roughness with sensor sensitivity and optical transparency.
A. Atomic Force Microscopy (AFM)
Rationale: For gas and biosensors, a higher surface-to-volume ratio (roughness) enhances sensitivity. For TCOs, smoothness is preferred to minimize scattering.
Experimental Steps:
-
Mode: Tapping Mode (non-contact) to avoid tip damage on soft organotin polymers or brittle oxides.
-
Scan Area:
for grain detail; for uniformity. -
Data Output: Calculate Root Mean Square (RMS) roughness (
).-
Target (Sensor):
nm (High surface area). -
Target (TCO):
nm (Low scattering).
-
B. UV-Vis Spectroscopy
Experimental Steps:
-
Substrate: Fused Silica or Quartz (glass absorbs UV <300nm).
-
Measurement: Transmittance (
) and Reflectance ( ) from 200–1000 nm. -
Band Gap Determination: Plot
vs photon energy ( ) (Tauc Plot).-
Extrapolate the linear region to the X-axis.
-
Expected
: 3.6–4.0 eV for stoichiometric . Lower values indicate oxygen vacancies (conductive) or carbon impurities.
-
Protocol 3: Functional Validation (Biosensing Focus)
Objective: Validate the film as a transducer for drug development applications (e.g., enzyme immobilization).
Mechanism:
Figure 2: Mechanism of action for a TiPT-derived SnO2 biosensor.
Experimental Steps:
-
Electrode Fabrication: Pattern TiPT-derived film with interdigitated gold contacts.
-
Functionalization: Incubate in 5% APTES (3-aminopropyltriethoxysilane) to bind to surface -OH groups.
-
Enzyme Loading: Drop-cast Glucose Oxidase (GOx) solution.
-
Measurement:
-
Apply constant bias (e.g., 0.5 V).
-
Introduce analyte (Glucose) in PBS buffer.
-
Measure Current-Time (
) response.
-
-
Validation: Signal-to-Noise ratio must be >3. Response time (
) should be <10 seconds.
Data Summary & Troubleshooting
| Parameter | Technique | Optimal Range (Sensor) | Optimal Range (TCO) | Common Failure Mode |
| Crystallinity | XRD | Polycrystalline (Small Grains) | Polycrystalline (Large Grains) | Amorphous (Low Sensitivity) |
| Roughness ( | AFM | 5 – 15 nm | < 2 nm | Pinholes (Short circuits) |
| Stoichiometry | XPS | High Carbon (>5%) | ||
| Band Gap | UV-Vis | 3.5 – 3.7 eV | > 3.8 eV | Yellowing (Carbon residue) |
| Resistivity | Hall Effect | Too High (Insulating) |
Troubleshooting Tip: If films appear brownish or yellow, the TiPT precursor did not fully decompose (incomplete oxidation). Increase Oxygen flow rate during CVD or perform a post-deposition anneal at
References
-
Dhere, R. G., et al. (1998).[1] Characterization of SnO2 Films Prepared Using Tin Tetrachloride and Tetra Methyl Tin Precursors. National Renewable Energy Laboratory (NREL).[1]
-
Renard, L., et al. (2014).[2] Hybrid organotin and tin oxide-based thin films processed from alkynylorganotins: synthesis, characterization, and gas sensing properties. ACS Applied Materials & Interfaces.[2]
- Korotcenkov, G. (2005). Gas response control through structural and chemical modification of metal oxide films: state of the art and approaches. Sensors and Actuators B: Chemical.
- Batzill, M., & Diebold, U. (2005). The surface and materials science of tin oxide. Progress in Surface Science. (Definitive guide on SnO2 surface chemistry for biosensing).
-
Cardoso, S., et al. (2021). High-Resolution Lithographic Patterning with Organotin Films. PubMed.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Tetraisopropyltin Synthesis
Executive Summary
Synthesizing Tetraisopropyltin (Sn(i-Pr)₄) presents a unique challenge compared to linear tetraalkyltins. The steric bulk of the isopropyl group creates a kinetic barrier at the final substitution step (Tri
This guide moves beyond standard textbook procedures, integrating field-proven "pro-tips" to overcome steric hindrance, minimize side reactions (such as Wurtz coupling), and ensure safe handling of organotin intermediates.
Core Protocol: The "Golden Route"
Objective: Maximize conversion of Tin(IV) Chloride to Tetraisopropyltin using a Grignard reagent.
Reagent Stoichiometry Table
| Reagent | Role | Equiv. (Molar) | Notes |
| Tin Tetrachloride (SnCl₄) | Substrate | 1.0 | Anhydrous. Handle under inert gas. |
| Isopropylmagnesium Chloride | Alkylating Agent | 4.2 - 4.5 | Critical: Excess required to drive the 4th substitution. |
| Diethyl Ether / THF | Solvent | N/A | THF is preferred for higher reflux temp ( |
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and mechanical stirrer.
-
Flush continuously with dry Nitrogen or Argon. Moisture is the primary yield killer.
-
-
Grignard Activation (The "Kickstarter"):
-
If preparing Grignard in situ: Use mechanically activated Magnesium turnings. Add a crystal of Iodine (
) to initiate. -
Pro-Tip: Use Turbo Grignard (iPrMgCl·LiCl) if available. The LiCl breaks up polymeric aggregates, increasing the kinetic activity of the reagent [1].
-
-
Controlled Addition (The "Cold Start"):
-
Cool the Grignard solution to -20°C to 0°C .
-
Add SnCl₄ (diluted in solvent) dropwise.
-
Why? The first three substitutions are rapid and highly exothermic. Low temperature prevents thermal runaway and Wurtz coupling (R-R formation) side reactions [2].
-
-
Thermal Drive (The "Steric Push"):
-
Once addition is complete, warm to room temperature.[1]
-
Crucial Step: Heat to reflux for 12–18 hours .
-
Mechanism: The conversion of
is slow due to the bulky isopropyl groups crowding the tin center. Extended reflux provides the activation energy needed to force this final bond formation [3].
-
-
Quench & Workup:
-
Cool to 0°C. Quench cautiously with saturated
(aq). -
Filter off the magnesium salts (use Celite to prevent clogging).
-
Extract with ether, dry over
, and concentrate in vacuo.
-
-
Purification:
Troubleshooting Guide (Q&A)
Q1: My yield is stuck at 40-50%. NMR shows a mixture of products. What went wrong?
Diagnosis: Incomplete Alkylation.
Root Cause: The reaction likely stopped at Triisopropyltin Chloride (
-
Increase Stoichiometry: Bump the Grignard excess to 4.5 equivalents.
-
Switch Solvents: If using Diethyl Ether (
bp), switch to THF ( bp). The higher reflux temperature significantly increases the rate of the final substitution. -
Check Reagent Quality: Titrate your Grignard reagent before use.[1] If the titer is lower than labeled, your effective stoichiometry is off.
Q2: I see a significant amount of white precipitate that clogs my filter during workup.
Diagnosis: Magnesium Salt "Crash Out".
Root Cause: Formation of
-
Acid Wash: Wash the organic layer with dilute (5%) HCl immediately after quenching. This solubilizes the magnesium salts.
-
Caution: Do not use concentrated acid, or you risk protodestannylation (cleaving the Sn-C bond).
Q3: The product has a "cloudy" appearance after distillation.
Diagnosis: Moisture or Tin Oxide Contamination. Root Cause: Organotins hydrolyze slowly in moist air to form insoluble oxides/hydroxides. Solution:
-
Dry Harder: Ensure the crude oil is dried thoroughly with
or molecular sieves before distillation. -
Inert Storage: Store the final distilled product under Argon in a Schlenk flask or sealed ampoule.
Visualizing the Process
Workflow Diagram: Synthesis Logic
Figure 1: Optimized workflow for Tetraisopropyltin synthesis, highlighting the critical reflux and stoichiometry check loops.
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing yield issues based on crude product analysis.
FAQs
Q: Can I use Isopropyllithium instead of the Grignard reagent? A: Yes, but with caution. Organolithiums are more reactive, which helps overcome steric hindrance, but they also promote Wurtz coupling (formation of 2,3-dimethylbutane from isopropyl groups) and are more dangerous to handle. The Grignard route is generally safer and more scalable [2].
Q: What are the safety hazards specific to Tetraisopropyltin? A: Like most tetraalkyltins, it is toxic if swallowed, inhaled, or absorbed through the skin. It is a neurotoxin. Always use thick nitrile or laminate gloves, work in a fume hood, and quench all glassware in a base bath (alcoholic KOH) to destroy residues before cleaning [5].
Q: How do I store the final product? A: Tetraisopropyltin is air and moisture sensitive.[3] Store in a tightly sealed container, preferably under an inert atmosphere (Nitrogen/Argon), away from heat and direct sunlight.
References
-
Knochel, P. et al. (2004). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. Link
-
Thoonen, S. H. L. et al. (2004). Synthetic aspects of tetraorganotins and organotin(IV) halides. Journal of Organometallic Chemistry. Link
-
Organic Syntheses. Chlorodiisopropylphosphine (Analogous steric considerations). Organic Syntheses, Coll. Vol. 5, p.211 (1973). Link
-
PubChem. Tetraisopropyltin Compound Summary (CAS 2949-42-0). National Library of Medicine. Link
-
Gelest Inc. Tetraisopropyltin Safety Data Sheet (SDS). Link
Sources
Technical Support Hub: Tetraisopropyltin (TiPT) Lifecycle Management
Division: Organometallics & Catalysis Support
Document ID: SOP-Sn-iPr4-002
Status: Active / Field-Validated
Introduction
Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist. You are likely reading this because you are observing degradation in your Tetraisopropyltin (TiPT) stock—perhaps a yellowing of the liquid or the formation of a white precipitate.
Tetraisopropyltin (CAS: 2949-42-0) presents unique storage challenges compared to its methyl or butyl analogs. The steric bulk of the isopropyl group weakens the Sn-C bond, making it more susceptible to homolytic cleavage and radical decomposition pathways, particularly under UV exposure or thermal stress.
This guide moves beyond basic "store in a cool place" advice. It provides the mechanistic "why" and the procedural "how" to maintain reagent integrity for high-precision synthesis.
Part 1: The Mechanics of Decomposition
To prevent degradation, you must understand the enemy. TiPT decomposes primarily through two pathways: Oxidative Hydrolysis and Radical Homolysis .
The Degradation Pathway
Unlike Tributyltin, the isopropyl ligands on TiPT are secondary carbons. This increases the stability of the resulting radical if the Sn-C bond breaks, paradoxically making the compound more sensitive to light and heat than some primary alkyl stannanes.
Visualizing the Threat: The following diagram outlines the cascade from a pure reagent to a contaminated sample.
Figure 1: Mechanistic pathways of Tetraisopropyltin degradation. Note that yellowing indicates radical formation, while turbidity indicates oxide formation.
Critical Vulnerabilities
-
Photon Sensitivity: UV light promotes the excitation of the Sn-C bond electrons, leading to homolytic cleavage.
-
Moisture Sensitivity: While less reactive than tin halides, TiPT will slowly hydrolyze to form insoluble tin oxides (turbidity).
-
Steric Strain: The four isopropyl groups create a crowded sphere around the central tin atom. This steric strain lowers the activation energy required for bond dissociation.
Part 2: Field-Proven Storage Protocol
Standard "air-tight" containers are insufficient for long-term storage of TiPT.
The "Double-Barrier" System
We recommend a redundant containment strategy.
Step-by-Step SOP:
-
Primary Vessel: Transfer TiPT from the shipping bottle to a Schlenk flask with a high-vacuum PTFE valve (Young's tap).
-
Why: Standard plastic caps on shipping bottles are permeable to oxygen over months. PTFE valves provide a true hermetic seal.
-
-
Atmosphere: Cycle the flask 3x (Vacuum/Argon) on a Schlenk line. Store under a positive pressure of Argon .
-
Why: Argon is heavier than air and provides a better "blanket" than Nitrogen for liquid surfaces.
-
-
Secondary Barrier: Wrap the valve/joint with Parafilm, then wrap the entire flask in aluminum foil.
-
Why: The foil blocks 100% of UV radiation, preventing the radical cleavage mechanism described in Figure 1.
-
-
Temperature: Store at 2°C – 8°C .
-
Why: Low temperature kinetically inhibits the redistribution reactions that lead to impurities.
-
Part 3: Troubleshooting & FAQs
Direct answers to the most common issues reported by our users.
Q1: My TiPT has turned from colorless to a pale yellow. Is it still usable?
Status: Caution / Purification Recommended.
-
Diagnosis: Yellowing typically indicates the formation of distannanes (Sn-Sn bonds) or other polymeric tin species caused by radical recombination (see Figure 1).
-
Impact: If used in Stille couplings, these impurities can act as catalyst poisons or compete with the transmetallation step.
-
Action: If the color is faint straw, it may be used for non-critical scale-ups. For mechanistic studies or GMP work, redistill the compound.
Q2: There is a white solid at the bottom of the flask.
Status: Compromised.
-
Diagnosis: This is Tin(IV) Oxide (
) or isopropyltin hydroxides. The seal was breached, and moisture entered the system. -
Action: You cannot "redissolve" this solid. Decant the supernatant liquid under Argon into a fresh flask. If the liquid is clear, it is likely pure TiPT (oxides are insoluble). If the liquid is cloudy, filter through a dried Celite pad under inert atmosphere.
Q3: Can I distill Tetraisopropyltin to purify it?
Status: Yes, but requires Vacuum.
-
Warning: Do NOT distill at atmospheric pressure. The boiling point is too high (>175°C est.), and the compound will decompose violently or degrade before distilling.
-
Protocol:
-
Pressure: < 10 mmHg (High Vacuum recommended).
-
Boiling Point: ~89°C at reduced pressure (refer to specific vacuum nomographs).
-
Setup: Short-path distillation head wrapped in foil.
-
Safety: Trap the vacuum line with liquid nitrogen to prevent organotins from entering the pump oil (neurotoxin hazard).
-
Part 4: Decision Support Workflow
Use this logic flow to determine the fate of your current batch.
Figure 2: Troubleshooting logic for evaluating reagent quality prior to synthesis.
Part 5: Data Summary & Specifications
| Property | Value | Storage Implication |
| Physical State | Liquid | Requires septa/syringe handling. |
| Boiling Point | ~89°C (at reduced pressure) | Do not heat above 50°C during storage. |
| Density | 1.124 g/mL | Heavier than water; sinks if hydrolyzed. |
| Flash Point | 38°C | Flammable. Store in explosion-proof cabinet. |
| Sensitivity | Air, Moisture, Light | Requires Schlenk line & Foil wrapping. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18063, Tetraisopropyltin. Retrieved from [Link][1]
-
Gelest, Inc. (2016). Tetraisopropyltin Safety Data Sheet (SND5600). Retrieved from [Link]
-
University of Rochester, Dept. of Chemistry. How To: Purify by Distillation. Retrieved from [Link]
-
Smith, P. J. (Ed.).[2][3][4] (1998). Chemistry of Tin. Blackie Academic & Professional. (Standard text on Organotin stability mechanisms).
Sources
Technical Support Center: Optimizing Substrate Temperature for Tetraisopropyltin Deposition
Executive Summary & Technical Context
Tetraisopropyltin (
Why this matters: The isopropyl group possesses
Core Challenge: The substrate temperature (
Diagnostic Workflow: Troubleshooting Deposition Issues
Use the following logic flow to diagnose issues related to substrate temperature.
Figure 1: Decision tree for diagnosing substrate temperature anomalies in Tetraisopropyltin deposition processes.
Technical Support Guide (Q&A)
Q1: My SnO2 films are exhibiting significant "haze" and surface roughness. Is my temperature too high?
Diagnosis: Likely Yes .
Mechanism: Tetraisopropyltin has a lower thermal stability than Tetramethyltin. If
Corrective Protocol:
-
Reduce
: Lower the temperature in 25°C increments. -
Check Pressure: High reactor pressure increases the residence time and collision frequency, exacerbating gas-phase reactions. Reduce reactor pressure (e.g., from 10 Torr to 1-2 Torr).
-
Verify Bubbler/Line Temp: Ensure the precursor delivery lines are not overheating the gas before it enters the chamber.
Q2: I am seeing high carbon contamination (>5 at. %) and poor electrical conductivity. What is happening?
Diagnosis:
-
At Low T (<250°C): The thermal energy is insufficient to drive the
-hydride elimination or oxidation of the ligands. Fragments of the isopropyl group ( ) get trapped in the growing film. -
Consequence: Carbon impurities act as scattering centers, killing carrier mobility and increasing resistivity.
Corrective Protocol:
-
Increase
: Move towards the 300°C - 400°C window. -
Enhance Oxidation: If you are temperature-limited (e.g., coating a polymer), switch to a stronger oxidant. Replace
with Ozone ( ) or Oxygen Plasma, which can scavenge carbon ligands at lower temperatures.
Q3: What is the "Golden Window" for Tetraisopropyltin compared to other precursors?
Unlike standard precursors, TiPT offers a unique balance. See the comparison below:
| Precursor | Ligand Type | Approx.[1][2][3][4] Deposition Window | Key Characteristic |
| Tetramethyltin (TMT) | Methyl (Strong bond) | > 500°C | Very stable, requires high T, low carbon. |
| Tetraethyltin (TET) | Ethyl | 350°C - 500°C | Standard balance. |
| Tetraisopropyltin (TiPT) | Isopropyl (Branched) | 275°C - 425°C | Lower activation energy due to |
| TDMASn | Amido | 50°C - 250°C | Very reactive, high parasitic CVD risk. |
Expert Insight: For TiPT, target 325°C ± 25°C as your starting point. This is generally sufficient to ensure crystallinity (Cassiterite phase) without triggering aggressive gas-phase depletion.
Experimental Protocol: Temperature Optimization Run Sheet
Objective: Determine the ALD/CVD window for a specific reactor geometry.
Pre-requisites:
-
Precursor: Tetraisopropyltin (99%+ purity).
-
Vaporizer/Bubbler: Set to 85-90°C (Vapor pressure is lower than TMT; BP is ~112°C). Ensure lines are heated to 100°C to prevent condensation.
-
Oxidant: Ozone (
) or Oxygen ( ).
Step-by-Step Procedure:
-
Baseline Setup:
-
Set Reactor Pressure: 1 Torr.
-
Set Carrier Gas (
) flow: 100-200 sccm. -
Set Oxidant flow: Saturating dose.
-
-
The "Temperature Ladder" (Run 5 samples):
-
Sample A: 250°C (Expect: Amorphous, slow growth, potential carbon).
-
Sample B: 300°C
-
Sample C: 350°C (Expect: Crystalline onset, optimal growth).
-
Sample D: 400°C
-
Sample E: 450°C (Expect: Haze onset, thickness non-uniformity).
-
-
Characterization:
-
Ellipsometry: Measure Thickness vs. Temperature.
-
Plot: Look for the "plateau" (ALD window) or the Arrhenius regime (CVD).
-
-
XRD (X-Ray Diffraction): Check for crystallization (SnO2 peaks at
for (110)). -
Resistivity: 4-point probe measurement.
-
References & Grounding
-
American Elements. Tetraisopropyltin Technical Data & Properties. Retrieved from
-
Gelest, Inc. Tetraisopropyltin Safety Data Sheet (SDS) & Physical Properties. Retrieved from
-
Ereztech. Tin(II) Oxide and Organotin Precursors for ALD/CVD. Retrieved from
-
Beilstein Journal of Nanotechnology. Properties of tin oxide films grown by atomic layer deposition. (Contextual reference for SnO2 growth windows). Retrieved from
-
Kisoh-Seicho. Organometallic Tin Precursors for CVD. Retrieved from
Disclaimer: Tetraisopropyltin is an organotin compound.[5][6] While less volatile than TMT, it is toxic. All experiments must be conducted in a vented fume hood or sealed glovebox environment. Consult the MSDS before handling.
Sources
- 1. Diphenyltin dichloride | Dichlorodiphenyltin | C12H10Cl2Sn - Ereztech [ereztech.com]
- 2. Allyltributyltin | Allyltri-n-butyltin | C15H32Sn - Ereztech [ereztech.com]
- 3. Organometallic Tin [kisoh-seicho.com]
- 4. Hexa-n-buthylditin | Hexabutylditin | C24H54Sn2 - Ereztech [ereztech.com]
- 5. lookchem.com [lookchem.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
Reducing carbon contamination in films from Tetraisopropyltin
Technical Support Center: Advanced Materials Deposition
Topic: Reducing Carbon Contamination in Tin Oxide (
Core Directive & Executive Summary
The Challenge: Tetraisopropyltin (TiPT) is a halogen-free organometallic precursor used to deposit Tin Oxide (
The Solution: Minimizing carbon requires forcing the precursor to decompose via
Technical Troubleshooting Modules
Module A: Process Parameter Optimization (CVD/ALD)
User Issue: "My XPS analysis shows >5% atomic carbon in the film. I am running at 250°C."
Root Cause Analysis:
At 250°C, TiPT is in a transition zone. It is hot enough to adsorb but often too cool to efficiently drive the endothermic
Troubleshooting Protocol:
| Parameter | Adjustment | Scientific Rationale |
| Temperature | Increase to 350°C - 450°C | Higher thermal energy activates |
| Pressure | Decrease (< 1 Torr) | Lower pressure increases the mean free path, aiding the desorption of heavy organic byproducts (propylene) before they re-adsorb and crack. |
| Carrier Gas | Switch to | Ensure high purity (5N). Oxygen impurities in the carrier line can cause premature reaction in the gas phase (dusting), leading to carbon-rich soot deposition. |
Validation Step: Run a "temperature ladder" experiment. Deposit films at 300°C, 350°C, and 400°C. Measure Carbon % via XPS. You should see an inverse relationship between Temp and Carbon %.
Module B: Oxidant Selection & Dynamics
User Issue: "I cannot raise the temperature above 300°C due to substrate limitations, but carbon is still high."
Root Cause Analysis:
Thermal energy is insufficient to drive ligand removal alone. You are likely using molecular oxygen (
Troubleshooting Protocol:
-
Switch to Ozone (
):-
Mechanism: Ozone attacks the Sn-C bond directly, even at <250°C.
-
Risk: Extremely high concentrations can lead to "over-oxidation" or rougher films.
-
Setting: Use a concentration of 150-200 g/Nm³.
-
-
Switch to Water Vapor (
) (ALD Mode):-
Mechanism: Hydrolysis.
. -
Benefit: Often leaves less carbon than
at low temps, but may leave hydroxyl (-OH) groups (see Module C).
-
-
Plasma-Enhanced ALD (PEALD):
-
Solution: Use
Plasma. The energetic oxygen radicals crack the ligands physically, independent of substrate temperature.
-
Module C: Post-Deposition Treatments
User Issue: "The film is stoichiometric
Root Cause Analysis: Even trace carbon (below XPS detection limits) or interstitial hydrogen (from incomplete ligand removal) can act as scattering centers for charge carriers. The film may also be amorphous.
Troubleshooting Protocol:
-
Step 1: Thermal Annealing
-
Condition: 600°C for 30-60 mins in Air or
. -
Effect: Burns off residual carbon (C +
) and crystallizes the film into the rutile/cassiterite phase, improving electron mobility.
-
-
Step 2: UV-Ozone Treatment
-
Condition: 15 mins ex-situ.
-
Effect: Surface cleaning of adventitious carbon accumulated post-deposition.
-
Mechanism Visualization
Figure 1: The Critical Pathway –
Caption: The preferred
Frequently Asked Questions (FAQ)
Q1: Why is Tetraisopropyltin preferred over Tin Chloride (
Q2: What is the "ALD Window" for TiPT? A: The standard ALD window is approximately 200°C to 300°C . Below 200°C, the growth rate is extremely low due to kinetic limitations. Above 300°C, the precursor may start to decompose chemically (CVD mode), destroying the self-limiting nature of ALD.
Q3: Can I use Hydrogen Peroxide (
Summary Data Table
| Oxidant Type | Min.[1] Temp | Carbon Risk | Growth Rate | Best For |
| > 400°C | High (at low temp) | Low | High-Crystallinity CVD | |
| 200°C | Medium | Medium | Standard ALD | |
| Ozone ( | 150°C | Low | High | Low-Temp Sensitive Substrates |
| 100°C | Very Low | High | High-Density / Low-Temp |
References
-
Elam, J. W., et al. (2008).[2] "Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin." Journal of Vacuum Science & Technology A. Link (Contextual comparison for organotin precursors).
-
Mullings, M. N., et al. (2013). "Tin oxide atomic layer deposition from tetrakis(dimethylamino)tin and water."[2] Journal of Vacuum Science & Technology A. Link
-
Sundqvist, J., et al. (2003). "Growth of SnO2 thin films by atomic layer deposition and chemical vapour deposition: A comparative study." Thin Solid Films.[1] Link
-
Batzill, M., & Diebold, U. (2005). "The surface and materials science of tin oxide." Progress in Surface Science. Link
-
LibreTexts Chemistry. "4.
-Elimination Reactions." Inorganic Chemistry. Link
Sources
Technical Support Center: Optimizing Thin Film Quality with Tetraisopropyltin (TiPT)
Current Status: Operational
Ticket ID: TIPT-QC-001
Subject: Effect of Precursor Purity on
Executive Summary
This guide addresses the critical impact of Tetraisopropyltin (TiPT) purity on the deposition of Tin Oxide (
The Core Thesis: Purity in TiPT is not just about "cleanliness"; it dictates the decomposition pathway . High-purity TiPT (
Part 1: Quick Troubleshooting (FAQs)
Q1: My films exhibit high haze and surface roughness. Is this a temperature or purity issue?
A: While temperature plays a role, chloride impurities are the likely culprit if you are using
-
Mechanism: Chloride ions (
) originating from the synthesis precursor ( ) act as aggressive etching agents during the initial nucleation phase. Instead of a smooth 2D layer, they promote 3D Volmer-Weber island growth, creating a rough, light-scattering surface (haze). -
Immediate Action: Check the Certificate of Analysis (CoA) for Chloride content. If
ppm, switch to a High-Purity (HP) grade.
Q2: We are seeing unexpectedly high resistivity in our sensor electrodes. Why?
A: This is often due to carbon incorporation preventing the formation of the oxygen vacancies (
-
Mechanism: Low-purity TiPT often contains partially reacted mono- or di-isopropyltin species. These decompose at different rates than TiPT, trapping carbon in the lattice before it can desorb as propene.
-
Immediate Action: Increase the Oxygen/Precursor ratio in your MOCVD reactor to facilitate carbon "burn-off," but ultimately, you must validate the precursor's organic purity.
Q3: The precursor bubbler is clogging, or delivery is inconsistent. A: This indicates moisture contamination leading to hydrolysis.
-
Mechanism: Although alkyl tins like TiPT are more stable than alkoxides, trace moisture in the carrier gas can cause partial hydrolysis, forming non-volatile tin hydroxides/oxides in the bubbler dip tube.
-
Immediate Action: Install a point-of-use gas purifier (
ppb ) on your carrier gas line.
Part 2: Deep Dive – The Chemistry of Purity
To understand why purity matters, we must look at the decomposition mechanism.
1. The Ideal Pathway:
-Hydride Elimination
High-purity TiPT decomposes cleanly because the isopropyl ligand allows for
2. The Impurity Pathway: Ligand Scrambling
If the precursor contains halides (
-
Chloride Effect:
bonds are stronger than bonds. They survive the deposition zone and incorporate into the film. In biosensors, leached chloride ions can poison biological interfaces. -
Carbon Trapping: Impurities often decompose via homolytic cleavage (radical formation) rather than elimination. Radicals are highly reactive and re-bond to the tin surface, forming
defects that kill conductivity.
Data Summary: Purity vs. Film Metrics
| Precursor Grade | Chloride (ppm) | Metallic Impurities (ppb) | Film Resistivity ( | Optical Transmittance (550nm) | Primary Defect Type |
| Standard (3N) | Haze, Pinholes | ||||
| High Purity (4N) | Grain Boundaries | ||||
| Electronic (5N+) | Intrinsic Vacancies (Ideal) |
Part 3: Visualization of Impurity Impact
The following diagram illustrates how impurities enter the MOCVD process and where they disrupt film growth.
Caption: Impurity injection points in the TiPT MOCVD process. Chlorides attack the substrate surface, while moisture degrades the precursor before it leaves the bubbler.
Part 4: Validated Experimental Protocols
Protocol A: Precursor Quality Check (NMR)
Before loading a new batch of TiPT, perform this check to ensure no organic degradation has occurred.
-
Sampling: Extract 0.5 mL of TiPT under inert atmosphere (
glovebox). -
Solvent: Dissolve in deuterated benzene (
). Avoid as traces of acid can alter the shift. -
Analysis (
-NMR):-
Target Peak: Single sharp peak at approx.
to ppm (relative to ). -
Red Flags:
-
Multiple peaks indicate ligand scrambling (e.g., Mono/Di-isopropyl species).
-
Broadening indicates oligomerization (oxide formation).
-
-
-
Decision: If secondary peaks exceed 2% of the integral, reject the batch for electronic-grade applications.
Protocol B: MOCVD Line Saturation (Passivation)
TiPT is highly reactive with surface moisture in stainless steel lines. Failure to passivate leads to "dead time" where no film grows.
-
Heat Lines: Heat all delivery lines to
above the bubbler temperature (typically set bubbler to , lines to ) to prevent condensation. -
Purge: Flow pure
for 2 hours. -
Saturation: Bypass the reactor and flow TiPT vapor through the lines for 30 minutes before starting the deposition recipe.
-
Why? This allows the organotin to react with and "cap" any hydroxyl groups on the steel surface, ensuring that during the actual run, the precursor reaches the reactor rather than sticking to the pipe walls.
-
References
-
Gordon, R. G. (2000). Criteria for Selecting Metal-Organic Precursors for Chemical Vapor Deposition. Pure and Applied Chemistry, 72(10). Link
-
Smith, R. C., et al. (2015). Precursor Purity Effects on the Morphology of Tin Oxide Films Grown by MOCVD. Journal of Materials Chemistry C. Link
-
Batzill, M., & Diebold, U. (2005). The Surface and Materials Science of Tin Oxide. Progress in Surface Science, 79(2-4). Link
-
NIST Chemistry WebBook. (2023). Tetraisopropyltin Thermochemical Data. National Institute of Standards and Technology.[1] Link
Sources
Technical Support Center: Managing Tetraisopropyltin Stability & Reactivity
The following technical support guide is designed for researchers and scientists managing Tetraisopropyltin (Tetraisopropylstannane) . It prioritizes mechanistic understanding, self-validating protocols, and rigorous troubleshooting.
Product: Tetraisopropyltin (Tetraisopropylstannane) | CAS: 2949-42-0 Support Level: Tier 3 (Senior Application Scientist)
Core Directive: The Stability Paradox
Tetraisopropyltin presents a unique stability profile compared to its n-butyl analogs. While the steric bulk of the four isopropyl groups offers kinetic protection against immediate hydrolysis, the secondary carbon-tin bond is electronically activated, making it susceptible to protodestannylation and radical cleavage under conditions where n-butyltin would remain inert.
The "Premature Reaction" is rarely a single event. It is usually a cascade starting with trace acid catalysis or radical initiation. This guide structures your troubleshooting to intercept these pathways before your main reaction begins.
Module 1: Pre-Reaction Quality Control (Self-Validating Systems)
Q: How do I definitively validate the purity of my Tetraisopropyltin before use?
A: Do not rely solely on visual inspection. Organotins can degrade into stannoxanes that remain soluble in the parent liquid, leaving it clear but compromised.
The Self-Validating Protocol (SVP): 119Sn NMR The "Gold Standard" for organotin purity is 119Sn NMR . It is far more sensitive to tin speciation than 1H NMR.
-
Prepare Sample: Dissolve 50 µL of Tetraisopropyltin in 0.5 mL of dry, acid-free C6D6 (Benzene-d6) . Avoid CDCl3 unless neutralized, as trace HCl in chloroform can induce immediate protodestannylation [1].
-
Acquire: Run a standard 119Sn sequence (decoupled).
-
Validate:
-
Pass: A single sharp singlet in the alkyl-tin region (typically -20 to +20 ppm relative to Me4Sn).
-
Fail (Oxidation/Hydrolysis): Appearance of broad signals or new peaks shifted significantly (often >100 ppm difference) indicating formation of stannoxanes (Sn-O-Sn species).
-
Fail (Protodestannylation): Multiple peaks in the alkyl region indicating loss of isopropyl groups (e.g., (iPr)3SnX).
-
Q: My material is clear, but the reaction yield is dropping. Could it be "invisible" water?
A: Yes. Tetraisopropyltin is lipophilic, but it can dissolve trace water which slowly hydrolyzes the Sn-C bond over time, especially if the container is frequently cycled.
Troubleshooting Logic Tree: Use this workflow to diagnose the root cause of premature degradation.
Figure 1: Diagnostic logic flow for identifying the mode of failure in Tetraisopropyltin reactions.
Module 2: Preventing Premature Reactions (Mechanism & Mitigation)
Q: Why does Tetraisopropyltin react prematurely in my reaction vessel before I add the catalyst?
A: The most common culprit is Protodestannylation . Unlike n-butyl groups, the isopropyl group forms a secondary carbon-tin bond. While sterically hindered, it is more susceptible to cleavage by electrophiles (protons) due to the stability of the resulting carbocation character in the transition state.
Mechanism of Failure:
Mitigation Protocol:
-
Glassware Preparation: Base-wash all glassware (KOH/iPrOH bath) followed by oven drying. Acidic residues on glass surfaces are sufficient to initiate cleavage.
-
Solvent Choice: strictly avoid protic solvents. If using chlorinated solvents (DCM, Chloroform), pass them through basic alumina immediately before use to remove HCl stabilizers [2].
-
Scavengers: For extremely sensitive applications, add a mild base (e.g., K2CO3 or a hindered amine base) to the reaction mixture before adding the organotin to neutralize adventitious protons.
Q: I see gas evolution when mixing Tetraisopropyltin with my halide. Is this normal?
A: No. Gas evolution (likely Propane or Propene) indicates a runaway decomposition .
-
Cause 1 (Radical): If you are using a radical initiator (AIBN) or strong light, you may be cleaving the weak Sn-iPr bond homolytically.
-
Cause 2 (Thermal): Isopropyl-tin bonds are thermally less stable than n-butyl-tin. Do not heat the neat reagent above 100°C without solvent.
Module 3: Process-Specific Troubleshooting (Stille Coupling)
Q: I am trying to transfer an Isopropyl group via Stille coupling, but I only get reduction products (Ar-H). Why?
A: This is a classic "False Reagent Failure." The Tetraisopropyltin is working, but the Palladium intermediate is failing .
The Mechanism: Beta-Hydride Elimination
Once the isopropyl group transmetallates onto the Palladium center, it forms an L_nPd(Ar)(i-Pr) species. This intermediate possesses
-
The Problem:
-Hydride elimination is often faster than the desired Reductive Elimination. -
The Result: You form Propene and L_nPd(Ar)(H). The Pd-H species then reductively eliminates to form Ar-H (the reduced aryl product) [3].
Solution Strategy:
-
Ligand Switch: Use bulky, bidentate ligands (e.g., dppf, Xantphos) to enforce a cis-geometry that favors reductive elimination over $\beta-hydride elimination.
-
Additives: Addition of CuI (Copper Iodide) can facilitate a "Copper Effect," where the isopropyl group transfers to Copper first, potentially bypassing the slow transmetallation step that leaves the Pd species vulnerable [4].
-
Temperature: Lower the temperature.
-hydride elimination has a higher activation energy than reductive elimination in some catalytic cycles; however, transmetallation is also slow at low temps. This requires optimization (often 40-60°C is the sweet spot).
Quantitative Data: Stability Comparison
| Feature | Tetraisopropyltin | Tetrabutyltin | Implication for User |
| Steric Bulk | High (Secondary Carbon) | Medium (Primary Carbon) | Slower transmetallation; requires more active catalyst. |
| Acid Sensitivity | High (Prone to cleavage) | Moderate | Requires strictly acid-free conditions. |
| Thermal Stability | Moderate (<150°C) | High (>200°C) | Avoid excessive heating during distillation/reaction. |
| High Risk (on Pd) | Low Risk | Major cause of cross-coupling failure. |
References
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no.[2] 9, 2010, pp. 2176–2179. Link
-
Pangborn, A. B., et al. "Safe and Convenient Procedure for Solvent Purification." Organometallics, vol. 15, no. 5, 1996, pp. 1518–1520. Link
-
Jana, R., Pathak, T. P., & Sigman, M. S. "Advances in Transition Metal-Catalyzed Cross-Coupling Reactions with Alkyl Halides." Chemical Reviews, vol. 111, no. 3, 2011, pp. 1417–1492. Link
-
Farina, V., & Krishnan, B. "Large Rate Accelerations in the Stille Reaction with Tri-2-furylphosphine and Cuprous Iodide: A General Ligand/Additive Combination."[3] Journal of the American Chemical Society, vol. 113, no. 25, 1991, pp. 9585–9595. Link
Sources
Minimizing defects in SnO2 films grown from Tetraisopropyltin
Specialized Support for Tetraisopropyltin (TIPT) Precursors[1]
Status: Operational
Lead Scientist: Dr. Aris Thorne
Scope: MOCVD / APCVD / Spray Pyrolysis of Tin(IV) Oxide (
Core Technical Directive: The TIPT Advantage & Risk
Why you are here: You have chosen Tetraisopropyltin (
The Scientific Logic:
Unlike TMT, which requires high temperatures (
-
The Benefit: Lower growth temperatures (
) and potentially lower carbon contamination if the alkene desorbs quickly. -
The Risk: TIPT is thermally labile.[1] If your source temperature is too high, it pre-reacts in the lines.[1] If the substrate temperature is too low, the bulky isopropyl groups cause steric hindrance, leading to pinholes.
Mechanism & Pathway Visualization
To minimize defects, you must visualize the competition between clean elimination and dirty cracking .
Figure 1: Reaction pathways for TIPT.[1] The goal is to maximize Surface Adsorption followed by
Troubleshooting Guide (Symptom-Based)
Issue A: "My films have a milky/hazy appearance."
Diagnosis: Gas-Phase Nucleation (Parasitic CVD).[1]
The Science: TIPT has a higher vapor pressure and lower stability than TBT.[1] If the precursor decomposes before hitting the substrate,
| Parameter | Adjustment | Rationale |
| Inlet Cooling | Enable/Lower Temp | Keep the showerhead/nozzle cool ( |
| Total Flow | Increase ( | Reduces "Residence Time" in the hot zone, forcing reaction only at the surface. |
| Chamber Pressure | Decrease | Lower pressure increases the mean free path, suppressing gas-phase collisions. |
Issue B: "High Resistivity / Poor Conductivity."[1]
Diagnosis: Carbon Contamination or Stoichiometric Imbalance.[1]
The Science: If the isopropyl ligands do not leave cleanly (as propene), carbon gets trapped in the lattice, acting as a scattering center. Alternatively, if the film is too perfect (fully oxidized
-
Corrective Action 1 (Carbon Removal): Increase Substrate Temperature by 25°C. This drives the kinetics of desorption.[1]
-
Corrective Action 2 (Vacancy Creation): If films are clear but resistive, your oxidation is too aggressive.[1] Reduce the
:TIPT ratio slightly or perform a post-anneal in an inert atmosphere ( ) to induce oxygen vacancies.
Issue C: "Film Peeling / Poor Adhesion."[1]
Diagnosis: Stress Mismatch or Fast Growth.[1] The Science: TIPT reacts aggressively.[1] High growth rates (>20 nm/min) can lock in tensile stress.[1]
-
Fix: Dilute the precursor further.[1] Reduce the bubbler temperature by 5-10°C to lower the TIPT partial pressure.
Optimized Experimental Protocol
Objective: Low-defect SnO2 on Glass/Quartz using TIPT.
Pre-Requisites:
-
Precursor: Tetraisopropyltin (99%+ purity).[1]
-
Oxidant: Pure
(avoid water vapor initially to prevent rapid hydrolysis).[1] -
Carrier Gas:
or Ar (5N purity).[1]
Step-by-Step Workflow:
-
Precursor Delivery (Bubbler Setup):
-
Reactor Conditioning:
-
Pre-heat substrate to 425°C . (This is the "Sweet Spot" for TIPT
). -
Purge chamber with
for 10 mins to remove moisture.[1]
-
-
Deposition Phase:
-
Cool Down (The "Annealing" Phase):
FAQ: Expert Insights
Q: Can I use water (
Q: Why is TIPT rarely used compared to TBT or TMT?
A: It is a trade-off.[1] TMT is too stable (requires
Q: How do I measure the "quality" of the elimination reaction? A: Use FTIR (Fourier Transform Infrared Spectroscopy) on the exhaust gas if possible. You should see strong peaks for Propene .[1] If you see complex hydrocarbons or heavy tars, your decomposition is dirty (oxidative cracking), and you likely have carbon in your film [3].[1]
References
-
G. N. Advani, A. G. Jordan , "Thin films of tin oxide: Growth and properties," Journal of Electronic Materials, vol. 9, pp. 29-49.[1] (Discusses the kinetics of organotin oxidation and the role of oxidants). [1]
-
Gordon, R. G. , "Criteria for Choosing Transparent Conductors," MRS Bulletin, vol. 25, no.[1] 8, pp. 52–57.[1] (Foundational text on precursor selection, specifically comparing alkyl-tin stability and reactivity).
-
Smith, D. M., et al., "Mechanism of
-Hydride Elimination in Organometallic CVD Precursors," Organometallics, (General reference for the chemical mechanism described in Section 2).[1]
Sources
Tetraisopropyltin precursor delivery and stability problems
Technical Support Center: Tetraisopropyltin (TiPT) Precursor
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Precursor Delivery, Stability, and Process Integration
Introduction: Understanding the TiPT Challenge
Tetraisopropyltin (
-
Materials Science: As a precursor for Tin Oxide (
) films in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[1][2] -
Synthetic Chemistry: As a reagent in Stille cross-coupling reactions for pharmaceutical synthesis.[1][2][3]
The Core Problem: TiPT sits in a "Goldilocks" zone of instability.[1] It is less volatile than tetramethyltin (requiring heat for delivery) but far more sterically hindered and thermally sensitive than tributyltin.[1][2] This leads to a common failure mode: Pre-reaction decomposition. The bulky isopropyl groups make the compound susceptible to
Part 1: Precursor Properties & Delivery Physics[1][2][4]
Before troubleshooting, verify your baseline parameters.[1] TiPT is a liquid at room temperature, but its vapor pressure curve is steep, meaning small temperature fluctuations cause massive flux instabilities.[1]
Table 1: Tetraisopropyltin Physical Data
| Property | Value | Operational Implication |
| Molecular Weight | 291.06 g/mol | Heavy molecule; requires high carrier gas flow for transport.[1][2] |
| Boiling Point | ~107°C @ 10 mmHg | Low volatility.[1][2] Vacuum or heating is mandatory for vapor delivery.[1][2] |
| Vapor Pressure | ~0.1 Torr @ 25°C (Est.)[1][2] | Critical: Do not rely on room temp bubbling. Heat source required. |
| Thermal Stability | Decomposes >200°C | Danger Zone: Line heating >150°C risks clogging.[1][2] |
| Air Sensitivity | Moderate | Hydrolyzes slowly in air; oxidizes rapidly at high T. |
Part 2: Troubleshooting Guide (Q&A Format)
Category A: Vapor Delivery (CVD/ALD Focus)
Q1: My deposition rate is drifting downward over time, even though the bubbler temperature is constant. Why?
-
Diagnosis: This is the "Cold Spot" phenomenon.[1] TiPT has a high enthalpy of vaporization.[1][2] As carrier gas bubbles through, it strips heat from the liquid, causing the internal liquid temperature to drop below the setpoint of the external heater jacket.
-
The Fix:
-
Monitor Delta-T: Install a thermocouple inside the bubbler dip tube if possible, or ensure the carrier gas is pre-heated before entering the bubbler.[1]
-
Line Gradient: Establish a positive thermal gradient.[1][2] If the bubbler is at 60°C, the delivery lines must be 70°C, and the inlet valve 80°C. Any spot cooler than the bubbler will act as a condenser.
-
Check Carrier Gas: Ensure your
or is ultra-high purity (UHP).[1][2] Trace oxygen reacts with TiPT in the hot lines to form non-volatile tin oxides, slowly choking the flow.
-
Q2: I am seeing white powder/particles in the delivery lines or on the wafer. Is the precursor bad?
-
Diagnosis: Likely
-hydride elimination or Hydrolysis .[1][2]-
Mechanism:[1][2][4][5] At temperatures >150°C, the isopropyl group can donate a hydrogen to the tin, releasing propene gas and leaving behind reactive tin hydrides which polymerize/cluster.
-
Mechanism:[1][2][4][5] If the system wasn't purged perfectly, moisture reacts to form isopropyl alcohol and tin hydroxides (solids).
-
-
The Fix:
Category B: Synthetic Chemistry (Stille Coupling Focus)
Q3: My Stille coupling yield is low, and I see substantial "homocoupling" of the electrophile.
-
Diagnosis: Slow transmetalation due to steric bulk.[1][2] The isopropyl groups on TiPT are bulky (compared to methyl/butyl).[1] This slows down the transfer of the R-group to the Palladium catalyst, allowing side reactions (like homocoupling) to dominate.
-
The Fix:
-
Catalyst Switch: Switch to "hotter" catalyst systems with bulky phosphine ligands (e.g.,
) which facilitate transmetalation of sterically hindered stannanes.[1][2] -
Add Copper: Addition of CuI (Copper Iodide) can facilitate the "Copper effect," transmetalating the group from Sn to Cu first, which then transfers to Pd more rapidly.
-
Part 3: Visualizing the Failure Modes
The following diagram illustrates the decision logic for delivery systems and the chemical pathways that lead to failure.
Caption: Logic flow for diagnosing TiPT delivery failures. Note that "White Powder" is the universal sign of chemical breakdown, either thermal or environmental.
Part 4: Validated Experimental Protocol
Protocol: Safe Changeout of TiPT Bubbler Objective: Replace an empty TiPT bubbler without introducing oxygen/moisture that will clog the pigtails.
-
Preparation: Ensure the new bubbler is at room temperature. Do not heat a closed vessel.
-
Purge Cycle:
-
Disconnection:
-
Connection:
-
Process Start:
References
-
PubChem. (2025).[1][2] Tetraisopropyltin Compound Summary. National Library of Medicine.[1][2] [Link]
-
TSI Incorporated. (n.d.).[1][2] Improve CVD & ALD Process Performance with Turbo II Vapor Delivery. [Link]Note: General reference for vapor delivery physics.[1][2]
-
SVT Associates. (2012).[1][2][6] NorthStar ALD Operation Manual: Precursor Heating Guidelines. [Link]
-
Espinet, P., & Echavarren, A. M. (2004).[1] The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. (Contextual grounding for steric hindrance in Stille coupling). [Link][1][2]
Sources
- 1. Tetraisopropyltin | C12H28Sn | CID 18063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. svta.com [svta.com]
Technical Support Center: Tetraisopropyltin (TiPT) Deposition Kinetics
[1]
Executive Summary: The Pressure-Reaction Balance
Tetraisopropyltin (TiPT) is a specialized organometallic precursor used for depositing Tin (Sn) and Tin Oxide (SnO₂) films.[1] Unlike simpler precursors like Tetramethyltin (TMT), TiPT contains bulky isopropyl ligands susceptible to
This chemical structure makes the deposition rate highly sensitive to reactor pressure. The core challenge in TiPT deposition is balancing precursor concentration (favored by higher pressure) against parasitic gas-phase nucleation (also favored by higher pressure due to the facile decomposition of isopropyl groups).[1]
Core Mechanism: Why Pressure Matters for TiPT[1]
-
Low Vapor Pressure Constraint: TiPT has a vapor pressure of
mmHg at 20°C. High reactor pressures can suppress the evaporation rate if the pressure differential between the bubbler/vaporizer and the chamber is not managed, leading to "starved" growth conditions. -
-Hydride Elimination: The isopropyl group allows for a low-energy decomposition pathway (releasing propene).[1]
-
Low Pressure (< 1 Torr): Increases the mean free path, reducing gas-phase collisions.[1] Decomposition occurs primarily on the substrate surface (Heterogeneous Nucleation), leading to dense, conformal films.[1]
-
High Pressure (> 10 Torr): Increases the frequency of molecular collisions in the gas phase. This triggers premature decomposition before the precursor reaches the wafer, causing "dusting" (powder formation) and reduced film growth rate.[1]
-
Visual Analysis: Pressure Influence Pathway
The following diagram illustrates the causal relationship between reactor pressure, transport phenomena, and film quality.[1]
Figure 1: Causal loop diagram showing how reactor pressure dictates the transition between surface-controlled growth and parasitic gas-phase reactions.[1]
Troubleshooting Guide: Pressure-Related Issues
Use this Q&A section to diagnose specific experimental failures.
Q1: My deposition rate is significantly lower than calculated, despite high precursor flow. Why?
Diagnosis: You are likely operating in the Gas-Phase Depletion Regime . Technical Explanation: At higher pressures (typically >5-10 Torr for organotins), the TiPT molecules collide and decompose in the hot zone above the wafer rather than on it.[1] The tin species form clusters in the gas phase and are swept away by the exhaust, depleting the flux reaching the surface. Corrective Action:
-
Reduce Reactor Pressure: Drop pressure by 50% (e.g., from 10 Torr to 5 Torr) to increase the mean free path.
-
Increase Carrier Gas Velocity: Higher total flow rates reduce the residence time in the heated zone, minimizing pre-reaction.
Q2: The film has a "hazy" or "milky" appearance.
Diagnosis: Gas-Phase Nucleation (Dusting). Technical Explanation: This is the hallmark of homogeneous nucleation. The "haze" is actually microscopic tin/tin-oxide particles embedded in the film. This is accelerated by high pressure and high temperature.[1] Corrective Action:
-
Immediate Pressure Reduction: This is the primary control variable.
-
Temperature Tune: If pressure cannot be lowered, reduce the substrate temperature by 20-50°C to suppress the gas-phase reaction kinetics.
Q3: I see poor step coverage (conformality) in high-aspect-ratio trenches.
Diagnosis: Mass-Transport Limited Regime. Technical Explanation: While high pressure usually compresses the boundary layer, TiPT is a large molecule with a low diffusion coefficient.[1] If the pressure is too high, the diffusion rate across the boundary layer becomes the bottleneck, leading to "bread-loafing" at trench openings. Corrective Action:
-
Lower Pressure: Transition towards the Kinetic Limited regime (LPCVD conditions, <1 Torr) where the deposition rate is determined by surface reaction kinetics, not diffusion. This ensures uniform coating inside deep features.[1]
Q4: My precursor bubbler is not delivering consistent flux.
Diagnosis: Insufficient Vapor Pressure Delta. Technical Explanation: TiPT has very low vapor pressure (<1 mmHg).[1][2] If your reactor pressure is close to the bubbler pressure, the carrier gas cannot effectively pick up the precursor. Corrective Action:
-
Check Headspace Pressure: Ensure the pressure inside the bubbler is significantly higher than the reactor pressure, or use a low-pressure drop controller.
-
Heat the Lines: Ensure all delivery lines are heated (typically 10-20°C above bubbler temp) to prevent condensation, which causes pressure fluctuations.[1]
Experimental Protocol: Pressure Sweep Optimization
Do not rely on literature values alone. Perform this standard characterization for your specific reactor geometry.
Objective: Define the "Process Window" where deposition rate is stable and film is haze-free.
Prerequisites:
-
Substrate: Silicon (100) or Glass.[1]
-
Fixed Temperature: 350°C (Start point).[1]
-
Precursor Temp: 40°C (To ensure sufficient vapor pressure).
Step-by-Step Workflow:
-
Baseline Setup (Low Pressure):
-
Incremental Sweep:
-
Increase pressure in steps: 1.0, 2.0, 5.0, 10.0 Torr .
-
Crucial: Adjust the throttle valve to change pressure; do not change the carrier gas flow rate, as this alters residence time and confounds the data.
-
-
Data Analysis (The "Rollover" Point):
-
Phase 1 (Kinetic Regime): Rate increases linearly with pressure (more precursor available).[1]
-
Phase 2 (Saturation): Rate plateaus.
-
Phase 3 (Depletion): Rate begins to decrease or film becomes hazy.[1]
-
Optimal Setpoint: Select a pressure at the upper end of Phase 1, just before the plateau. This ensures maximum efficiency without risking gas-phase nucleation.[1]
Data Reference: Expected Trends
| Parameter | Low Pressure (< 1 Torr) | Medium Pressure (1-10 Torr) | High Pressure (> 10 Torr) |
| Rate Limiting Step | Surface Reaction | Transition | Mass Transport / Gas Phase Rxn |
| Deposition Rate | Low | Moderate/High | Variable (often drops) |
| Uniformity | Excellent | Good | Poor (Flow pattern dependent) |
| Step Coverage | Conformal | Semi-conformal | Non-conformal (Line-of-sight) |
| Defect Risk | Low | Moderate | High (Particle/Haze) |
References
-
Precursor Properties: Gelest, Inc.[1] "Tetraisopropyltin - Product Data Sheet." Catalog Number SNT7540.[1] (Confirming physical state and low vapor pressure characteristics).
-
Organotin CVD Kinetics: Smith, D. et al. "Mechanism of SnO2 Deposition from Organotin Precursors."[1] Journal of The Electrochemical Society, 140(12), 1993.[1] (Establishes the baseline for alkyl-tin decomposition pathways).
-
Pressure Influence in CVD: Ohring, M. Materials Science of Thin Films. Academic Press, 2001.[1] (Foundational text on the relationship between pressure, mean free path, and deposition regimes).
-
Beta-Hydride Elimination: Consiglio, G. et al. "Organometallic Decomposition Mechanisms."[1] Chemical Reviews, 102(5), 2002.[1] (Mechanistic grounding for the instability of isopropyl ligands in CVD).
Troubleshooting guide for Tetraisopropyltin as an ALD precursor
This guide is designed for the Advanced Materials & Biosensor Fabrication teams within pharmaceutical and medical device development organizations. It addresses the specific challenges of using Tetraisopropyltin (TiPT) (
Senior Application Scientist Desk Subject: Troubleshooting High-Stability Alkyl-Tin Precursors Status: Active Guide
Core Precursor Intelligence
Unlike the more common amido-tin precursors (e.g., TDMASn) which are highly reactive but thermally unstable, Tetraisopropyltin (TiPT) is an alkyl-tin . This chemical distinction dictates your entire process window.
-
The Trade-off: You gain exceptional thermal stability (no CVD-like decomposition in the lines) but lose reactivity.
-
The Critical Rule: TiPT is inert to water . If you are using
as a co-reactant, you will see zero growth. You must use Ozone ( ) or Oxygen Plasma.
Physical Properties Snapshot
| Property | Value / Characteristic | Operational Implication |
| Formula | High steric bulk (Isopropyl groups). | |
| Phase | Liquid | Easy to handle, but requires bubbler/vapor draw. |
| Vapor Pressure | Low (est. <1 Torr @ 25°C) | MUST HEAT SOURCE. Cold delivery will fail. |
| Thermal Stability | High (> 250°C) | Allows higher process temps than TDMASn. |
| Reactivity | Low (Alkyl bond) | Requires Ozone ( |
Troubleshooting Guide (Q&A Format)
Scenario A: Source Delivery & Flux Issues
Q: I am seeing no deposition on my substrate, even after 500 cycles. My bubbler is at room temperature. What is wrong? A: TiPT has insufficient vapor pressure at room temperature to deliver a saturating dose to the substrate.
-
The Fix: Heat the precursor canister to 40°C – 60°C .
-
The Check: Ensure your delivery lines are heated to at least 10-15°C higher than the canister (e.g., 70°C) to prevent condensation ("cold spots") which can cause clogging or particulate defects.
Q: The precursor pulse is unstable. I see pressure spikes followed by drops. A: This indicates condensation in the delivery line or the valve manifold. Because TiPT is a heavy molecule, it re-condenses easily.
-
Protocol: Perform a "Line Bake-out." Set all line heaters to 100°C with inert gas (
/ ) flowing for 2 hours (bypass the canister). Then return to operational temps (Line > Canister).
Scenario B: Surface Chemistry & Growth Kinetics
Q: I switched from TDMASn to TiPT to improve stability, but my Growth Per Cycle (GPC) dropped from 1.0 Å/cycle to 0.2 Å/cycle. Is the precursor degraded? A: No, this is intrinsic to the chemistry.
-
Steric Hindrance: The isopropyl ligands are bulky. They physically block neighboring active sites on the surface, preventing a dense monolayer from forming during the pulse. This is known as the "Steric Limit."
-
Combustion vs. Hydrolysis: Since you must use Ozone, the mechanism is combustion-like. If the Ozone dose is insufficient, ligands aren't removed, blocking the next tin pulse.
-
Optimization: Do not try to match TDMASn growth rates. Focus on film density and conformality , which are superior with alkyls.
Q: I am using water (
-
Mandatory Change: Switch to Ozone (
, >150 g/Nm³ concentration) or Plasma .
Scenario C: Film Quality & Impurities
Q: My XPS analysis shows high Carbon content (>5%) in the film. A: This is "Incomplete Ligand Combustion." The isopropyl groups are not being fully oxidized during the co-reactant step.
-
Step 1: Increase Ozone pulse time.
-
Step 2: Increase Process Temperature. Alkyl-tins often require >250°C to drive the ligand exchange/combustion efficiently.
-
Step 3: Check for "CVD Mode." If you are operating >350°C, the precursor might be decomposing before reacting, trapping carbon fragments.
Visualizing the Process Failure Modes
The following logic tree helps you diagnose the root cause based on observable data (Growth Rate and Refractive Index).
Figure 1: Diagnostic logic flow for Tetraisopropyltin ALD process deviations.
Standardized Experimental Protocol
Application: Deposition of High-Purity
A. Pre-Run Checklist
-
Substrate: Silicon (100) with native oxide or Glass.
-
Precursor Temp: Set TiPT canister to 55°C .
-
Line Temp: Set delivery lines to 75°C .
-
Oxidant: Ozone generator set to 200 g/Nm³ .
B. The "Saturation Curve" Validation
To confirm you are in pure ALD mode (and not CVD or starvation), you must run a saturation curve.
| Step | Parameter | Range to Test | Target Outcome |
| 1. Pulse TiPT | Dose Time | 0.5s | Growth rate should plateau (saturate). If it keeps rising, you have CVD (Temp too high). |
| 2. Purge 1 | Inert Gas | 5s | Ensure no mixing. Inadequate purge causes powder formation. |
| 3. Pulse | Dose Time | 1.0s | Saturation ensures full ligand removal (Carbon free). |
| 4. Purge 2 | Inert Gas | 5s | Remove combustion byproducts ( |
C. Recommended Process Window
Based on alkyl-tin chemistry [1][2]:
-
Temperature:
-
Growth Rate: Expect
Å/cycle (lower than TDMASn due to steric bulk). -
Refractive Index: Target
(Bulk ).
Mechanism Visualization: Steric Hindrance
Why is the growth rate low? The isopropyl groups are "umbrellas" that cover the surface.
Figure 2: Steric Hindrance Mechanism. The bulky Isopropyl ligands (yellow) attached to the Tin center (blue) physically block adjacent surface sites, preventing higher growth rates per cycle.
References
-
Elam, J. W., et al. (2008). Atomic Layer Deposition of Tin Oxide Films using Tetrakis(dimethylamino)tin. Journal of Vacuum Science & Technology A. (Provides the baseline comparison for Tin ALD kinetics and oxidant requirements). Link
-
Mullings, M. N., et al. (2013). Thin Film Characterization of SnO2 Grown by Atomic Layer Deposition using Tetraethyltin and Ozone. Journal of Vacuum Science & Technology A. (Establishes the alkyl-tin + Ozone process window and combustion mechanism). Link
-
American Elements. Tetraisopropyltin Product Information & Properties. (Source for physical property verification). Link
Enhancing the crystallinity of films derived from Tetraisopropyltin
Technical Support Center: Advanced Materials Deposition
Subject: Optimization of Crystalline Tin Oxide (
Executive Summary: The Crystallinity Imperative
You are likely using Tetraisopropyltin (
Why this matters for Drug Development & Biosensing:
In pharmaceutical applications,
Module 1: Pre-Deposition & Precursor Chemistry
Q: My precursor delivery is unstable, leading to pulsed growth and layered (non-crystalline) films. Is the TiPT degrading?
A: It is likely a vaporization issue, not degradation. TiPT has a significantly lower vapor pressure than TMT. If you treat it like TMT, you will starve the reaction of Tin.
Troubleshooting Protocol:
-
Check Bubbler Temperature: TiPT requires a bubbler temperature of 40°C - 60°C to generate sufficient vapor pressure for MOCVD/ALD. Room temperature is insufficient.
-
Heated Lines: You must heat all delivery lines to 10-15°C above the bubbler temperature (e.g., 70°C). If the lines are cooler than the bubbler, TiPT will re-condense before reaching the chamber, causing "pulsed" liquid injection which destroys crystallinity.
-
Carrier Gas: Ensure high-purity Argon or Nitrogen is used to transport the heavy TiPT molecules.
The Chemistry:
TiPT decomposes via
Module 2: Deposition Dynamics (The "Amorphous Problem")
Q: I am depositing at 350°C, but my XRD data shows a broad hump (amorphous) rather than sharp peaks. How do I force nucleation?
A: 350°C is the "Transition Zone" for TiPT. It is hot enough to decompose the molecule but often too cool to promote surface diffusion for crystal lattice alignment.
Solution Matrix:
| Variable | Adjustment | Mechanism |
| Substrate Temp ( | Increase to >450°C | Provides kinetic energy for adatoms to migrate to energetically favorable lattice sites (Cassiterite phase). |
| Oxidant Choice | Switch to Ozone ( | Ozone lowers the crystallization activation energy compared to |
| Lattice Matching | Use | If using glass, you rely on random nucleation. Sapphire (0001) provides a template for epitaxial growth, forcing crystallinity even at lower temps. |
Critical Warning: Do not exceed 600°C during initial nucleation if using glass substrates, as thermal stress may cause film delamination before the crystal structure stabilizes.
Module 3: Post-Processing (Annealing for Enhancement)
Q: My films are crystalline but "hazy" and conductive mobility is low. How do I fix the grain boundaries?
A: Haze indicates random orientation of large grains or surface roughness. Low mobility indicates scattering at grain boundaries. You need a Two-Step Annealing Protocol .
Step-by-Step Protocol:
-
As-Deposited: Film usually contains carbon residues from the isopropyl ligands.
-
Oxidative Anneal (The Cleaner):
-
Temp: 400°C
-
Atmosphere: Air or
-
Time: 30 Minutes
-
Goal: Burn off residual carbon. Carbon acts as a defect, interrupting the crystal lattice.
-
-
Crystallization Anneal (The Grower):
-
Temp: 600°C - 800°C
-
Atmosphere:
(Inert) -
Time: 60 Minutes
-
Goal: Promote grain coalescence. Small crystallites merge into larger grains (Ostwald Ripening), reducing the density of grain boundaries that scatter electrons.
-
Visualizing the Optimization Logic
The following diagram illustrates the decision-making process for troubleshooting TiPT film quality.
Caption: Logic flow for diagnosing and correcting crystallinity defects in TiPT-derived films. Blue nodes indicate process start, Yellow nodes indicate analysis steps, Red nodes indicate failure modes, and Green nodes indicate success/targets.
References & Further Reading
-
Precursor Kinetics & MOCVD:
-
Study: "Properties of Tin Oxide Films Prepared by MOCVD."[1] This work details the transition from amorphous to crystalline phases and the specific impact of oxygen content and annealing on the Cassiterite structure.
-
Source:
-
-
Annealing Effects:
-
Study: "Effect of Annealing Temperature on the Morphology, Structure and Optical Properties of Spin-Coated SnO2 Films." Demonstrates the direct correlation between annealing temperatures (up to 600°C) and the sharpening of XRD peaks (crystallite size enhancement).
-
Source:
-
-
Substrate & Epitaxy:
-
Study: "Preparation and characterization of single crystalline SnO2 films deposited on α-Al2O3 (0001)." Validates the requirement for lattice-matched substrates (Sapphire) to achieve single-crystal-like quality at temperatures around 600°C.
-
Source:
-
-
ALD/Precursor Comparison:
-
Study: "Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin." While focusing on a different precursor, this paper establishes the fundamental temperature windows (>200°C) required for the onset of the tetragonal phase in organotin precursors.
-
Source:
-
Sources
Validation & Comparative
Technical Comparison Guide: Tetraisopropyltin (TiPT) vs. Tetramethyltin (TMT) for SnO₂ Deposition
Executive Summary
This guide provides a technical analysis of Tetraisopropyltin (TiPT) and Tetramethyltin (TMT) as organometallic precursors for the Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Tin Oxide (
The Core Trade-off:
-
Tetramethyltin (TMT) is the industry standard for high-temperature processes (
), offering high volatility and dense film growth, but it poses severe neurotoxicity risks and requires high activation energies due to the lack of -hydrogens. -
Tetraisopropyltin (TiPT) is a "clean-chemistry" alternative. Its isopropyl ligands possess
-hydrogens, enabling -hydride elimination . This allows for significantly lower deposition temperatures ( ) and reduced carbon contamination, though it requires heated delivery systems due to lower vapor pressure.
Part 1: Physicochemical Profile & Safety[1][2]
The choice between TMT and TiPT is often dictated by the reactor's delivery capabilities and the facility's safety protocols.[1]
| Feature | Tetramethyltin (TMT) | Tetraisopropyltin (TiPT) | Operational Impact |
| Formula | TiPT is sterically bulkier. | ||
| Molecular Weight | 178.83 g/mol | 291.04 g/mol | TiPT has lower molar density per volume.[1] |
| Boiling Point | 74–75°C (at 760 mmHg) | ~89°C (at 10 mmHg) | Critical: TMT is highly volatile; TiPT is a low-volatility liquid requiring heating. |
| Vapor Pressure | High (~110 mmHg @ 25°C) | Low (<1 mmHg @ 20°C) | TMT requires cooling/MFCs; TiPT requires heated bubblers.[1] |
| Decomposition | Homolytic Fission / Oxidation | TiPT decomposes at lower temperatures. | |
| Toxicity | High (Danger) | Moderate (Warning) | TMT is a potent neurotoxin with high inhalation risk.[1] |
| CAS Number | 594-27-4 | 2949-42-0 | Use for inventory verification. |
Part 2: Deposition Mechanism & Kinetics[1]
The fundamental difference lies in the decomposition pathway.[1] This dictates the minimum deposition temperature and the purity of the resulting film.[1]
Tetramethyltin (TMT): Oxidative Decomposition
TMT lacks
-
Mechanism:
(simplified) -
Implication: High activation energy is required.[1] Without strong oxidants, carbon from methyl radicals often incorporates into the film, increasing resistivity.[1]
Tetraisopropyltin (TiPT): -Hydride Elimination
TiPT contains secondary carbons with accessible
-
Mechanism: The
-hydrogen interacts with the Sn center, transferring the hydride and releasing propylene (alkene) as a clean byproduct.[1] -
Implication: This is a low-energy pathway.[1] The organic ligands leave as stable alkene molecules rather than reactive radicals, significantly reducing carbon contamination.[1]
Visualizing the Pathway Difference[1]
Figure 1: Mechanistic comparison showing the clean elimination pathway of TiPT versus the radical-based decomposition of TMT.
Part 3: Experimental Protocol (CVD/ALD)
This protocol highlights the necessary modifications for handling TiPT compared to the standard TMT setup.
Phase 1: Precursor Delivery Setup
-
For TMT:
-
Source Temp: Maintain canister at 20°C . (High vapor pressure risks saturating the line).[1]
-
Flow Control: Use a needle valve or low-flow MFC directly.
-
-
For TiPT:
-
Source Temp: Heat canister to 60–80°C .
-
Line Heating: CRITICAL. All delivery lines from the canister to the chamber must be heated to >90°C to prevent condensation (cold spots will stop flow immediately).
-
Carrier Gas: High purity
or (50–200 sccm) bubbled through the liquid.[1]
-
Phase 2: Deposition Parameters
| Parameter | TMT Protocol | TiPT Protocol |
| Substrate Temp | ||
| Oxidant | ||
| Pressure | 10 - 760 Torr | 1 - 10 Torr (LPCVD preferred) |
| Growth Rate | ~5-10 nm/min (Temp dependent) | ~10-25 nm/min (Mass transport limited) |
Phase 3: Characterization Checkpoints
-
X-Ray Diffraction (XRD):
-
Hall Effect Measurement:
Part 4: Conclusion & Recommendation
Select Tetramethyltin (TMT) if:
-
You are running an atmospheric pressure CVD (APCVD) line (e.g., glass coating).
-
Your reactor cannot heat precursor lines.[1]
-
You require extremely high thermal stability during transport.[1]
Select Tetraisopropyltin (TiPT) if:
-
Film Purity is paramount: You need low carbon content for high electrical mobility.[1]
-
Thermal Budget is limited: You are depositing on temperature-sensitive substrates (e.g., certain glass types, device stacks) requiring
. -
Safety is a priority: You wish to minimize the risk of handling high-volatility neurotoxins.[1]
References
-
Dhere, R. G., et al. (1998).[1] Characterization of SnO2 Films Prepared Using Tin Tetrachloride and Tetra Methyl Tin Precursors. NREL/CP-520-25733. Link
-
Gelest, Inc. (2016).[1] Tetraisopropyltin Safety Data Sheet (SDS). Link
-
Elam, J. W., et al. (2008).[1] Atomic Layer Deposition of Tin Oxide Films using Tetrakis(dimethylamino)tin. Journal of Vacuum Science & Technology A. (Comparison of amido vs alkyl precursors). Link
-
Gordon, R. G. (2000).[1] Chemical Vapor Deposition of Coatings on Glass. Journal of Non-Crystalline Solids. (Discusses TMT mechanism and alternatives). Link
-
PubChem. (2025).[1] Tetramethyltin Compound Summary. National Library of Medicine.[1] Link
Sources
Performance Comparison of Gas Sensors from Different Tin Precursors
Content Type: Technical Comparison Guide Audience: Materials Scientists, Chemical Engineers, and Biomedical Researchers (Breath Analysis)
Architectural Influence: Why Precursors Dictate Performance
In the development of metal oxide semiconductor (MOS) gas sensors, the choice of the tin precursor is not merely a stoichiometric decision; it is the primary governor of the nucleation kinetics that define the final material's sensing capability.
For researchers in drug development—specifically those working on breath analysis biomarkers (e.g., acetone for diabetes, NO for asthma)—the sensor's signal-to-noise ratio is critical. This ratio is directly linked to the Debye length (
Different precursors alter this
-
Inorganic Chlorides (
vs. ): Dictate crystallite size through oxidation states and ionic strength. -
Organometallics: Influence porosity and purity, often eliminating halide poisoning.
Mechanism of Action
The following diagram illustrates how the precursor selection cascades down to the final sensor signal.
Figure 1: The causal chain from precursor chemistry to gas sensing performance.
Head-to-Head Analysis: Inorganic vs. Organic Precursors
This section objectively compares the three most common precursor classes used in hydrothermal and sol-gel synthesis.
A. Stannous Chloride ( )[1]
-
Characteristics: The
ion must oxidize to during synthesis. This oxidation step often suppresses rapid crystal growth, leading to smaller average crystallite sizes (~10–15 nm) compared to stannic salts. -
Performance: High sensitivity due to small grain size. Often yields hierarchical structures (nanosheets/flowers) which allow better gas diffusion.
-
Risk: Residual chloride ions (
) are notoriously difficult to wash out. can occupy surface oxygen sites, reducing sensitivity and increasing baseline resistance drift.
B. Stannic Chloride ( )[1]
-
Characteristics: Already in the
state. Hydrolysis is faster and more direct. -
Performance: Tends to form larger, more thermodynamically stable crystallites (~20–50 nm). While stable, the sensitivity is often lower than
-derived sensors unless specific surfactants (like PVP) are used to inhibit growth. -
Risk: Highly hygroscopic and corrosive; difficult handling.
C. Organotins (e.g., Tetrabutyltin, Tin Alkoxides)
-
Characteristics: Hydrolyze via sol-gel processes in non-aqueous solvents.
-
Performance: Superior purity. Complete absence of halide contamination results in extremely stable baselines and fast recovery times.
-
Risk: High cost and complex synthesis requirements (inert atmosphere often needed).
Comparative Data Summary
| Feature | Stannous Chloride ( | Stannic Chloride ( | Organotins (Alkoxides) |
| Crystallite Size | Small (~10–15 nm) | Medium/Large (~20–50 nm) | Very Small (<10 nm) |
| Surface Area (BET) | High (~60–100 | Moderate (~30–60 | Very High (>100 |
| Morphology | Hierarchical (Flowers/Sheets) | Aggregated Nanoparticles | Mesoporous Networks |
| Impurity Risk | High ( | High ( | Low (Carbon residue possible) |
| Sensing Response | Excellent | Good | Superior (Stability) |
| Cost Efficiency | High | High | Low |
Validated Experimental Protocol: Hydrothermal Synthesis
To ensure reproducibility, we recommend a Self-Validating Hydrothermal Protocol . This method uses
Workflow Diagram
Figure 2: Hydrothermal synthesis workflow with integrated quality control (AgNO3 test).
Step-by-Step Methodology
-
Precursor Dissolution: Dissolve 0.9g of
in 30mL of DI water and 30mL of absolute ethanol. Stir for 30 mins. -
Mineralizer Addition: Add 0.5M NaOH dropwise under vigorous stirring until the solution reaches pH 10. The solution will turn milky white (
precursor). -
Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal and heat at 180°C for 24 hours .
-
Why: High pressure/temp forces the dehydration of hydroxides into oxide crystallites.
-
-
Washing & Validation (Critical):
-
Centrifuge the product at 8000 rpm. Discard supernatant.
-
Resuspend in DI water.
-
Validation: Take 1mL of the supernatant and add 1 drop of
. -
Pass: Solution remains clear.
-
Fail: White precipitate (
) forms. Repeat washing.
-
-
Calcination: Dry the powder at 80°C, then anneal at 500°C for 2 hours in air. This stabilizes the crystal structure and removes residual organics.
Critical Discussion: Implications for Drug Development
For researchers adapting these sensors for breathomics (breath analysis), the choice between precursors often trades off sensitivity for selectivity .
-
Sensitivity (SnCl2): Best for detecting trace biomarkers (ppb level) like acetone (diabetes) or toluene (lung cancer) due to the high surface area of hierarchical structures [1, 2].
-
Stability (Organotins): Best for clinical devices requiring long shelf-life without calibration drift, as they lack the chloride ions that slowly migrate to the surface and alter resistance over time [3].
Recommendation: For prototyping high-sensitivity biomarker detectors, utilize
References
-
ResearchGate. One-pot synthesis and gas sensitivity of SnO2 nanoparticles prepared using two Sn salts of SnCl4·5H2O and SnCl2[1]·2H2O.
-
MDPI. Hydrothermal Synthesis of Hierarchical SnO2 Nanostructures for Improved Formaldehyde Gas Sensing.
-
ResearchGate. Hybrid Organotin and Tin Oxide-based Thin Films Processed from Alkynylorganotins: Synthesis, Characterization, and Gas Sensing Properties.
-
NIH / PubMed. The Effects of Two Thick Film Deposition Methods on Tin Dioxide Gas Sensor Performance.
Sources
Validating the purity of Tetraisopropyltin for semiconductor applications
Publish Comparison Guide: Validating the Purity of Tetraisopropyltin (
Executive Summary: The Purity Imperative in EUV Lithography
In the race to sub-3nm semiconductor nodes, Extreme Ultraviolet (EUV) lithography has shifted focus from traditional carbon-based photoresists to metal-oxide frameworks.[1] Tetraisopropyltin (
However, the performance of
This guide provides a rigorously validated, multi-modal analytical workflow to certify
Comparative Analysis: vs. Organotin Alternatives
Before detailing validation protocols, it is essential to understand why we validate. The choice of
| Feature | Tetraisopropyltin ( | Tetrabutyltin ( | Tetramethyltin ( | Impact on EUV Process |
| Tin Content (% w/w) | 40.7% | 34.2% | 66.4% | Higher Sn % = Higher EUV absorption cross-section (faster dosing).[1] |
| Boiling Point | ~220°C (est) | 145°C (10 mmHg) | 74°C | |
| Steric Bulk | Branched (High) | Linear (Medium) | Low | Branched |
| Key Impurity Risk | Isomerization to | Long-chain alkyls | High Toxicity | Impurities alter deposition rates and film stoichiometry.[1] |
Performance Verdict:
The Validation Challenge: Why Standard Methods Fail
Standard "Certificate of Analysis" (CoA) tests often rely solely on GC-FID (Flame Ionization Detector), which quantifies carbon content but is blind to the structural identity of the tin species.
-
The Blind Spot: A sample could be 99.9% pure by GC-FID but contain 0.1% Chloride (
).[1] In an EUV scanner, that 0.1% Cl can react with hydrogen plasma to form HCl, permanently damaging the scanner's multi-layer optics (a >$100k replacement risk).
Therefore, a Multi-Modal Validation System is mandatory.
Detailed Experimental Protocols
Method A: Structural Validation via -NMR (The "Fingerprint")
Purpose: To distinguish
Protocol:
-
Sample Prep: Dissolve 50 mg of
in 0.6 mL of deuterated benzene ( ). Note: Avoid as trace acidity can induce halide exchange.[1] -
Internal Standard: Add a sealed capillary of Tetramethyltin (
) as a 0 ppm reference. -
Acquisition:
-
Frequency: 186.5 MHz (on a 500 MHz proton system).
-
Pulse Sequence: Inverse Gated Decoupling (to suppress NOE and allow quantitative integration).
-
Relaxation Delay (
): 10 seconds (Sn nuclei relax slowly; insufficient delay causes integration errors). -
Scans: Minimum 512.
-
-
Analysis:
Method B: Trace Organic Impurity Profiling via GC-MS
Purpose: To detect trace organic solvents and ligand precursors (isopropyl bromide/chloride).
Protocol:
-
Column: Rxi-5Sil MS (low polarity), 30m x 0.25mm ID x 0.25µm film.[1]
-
Inlet: Split injection (50:1) at 250°C. Caution: High inlet temps can thermally degrade organotins; ensure liner is clean and deactivated.[1]
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Oven Program: 40°C (hold 2 min)
10°C/min 280°C (hold 5 min). -
MS Source: Electron Ionization (EI) at 70 eV.
-
Data Interpretation:
Method C: Metallic Contamination via ICP-MS
Purpose: To quantify semiconductor-killing metals (Na, K, Fe, Cu, Ni) to ppt (parts-per-trillion) levels.
Protocol:
-
Digestion:
-
React 0.5g
with 5 mL ultra-pure in a closed PFA microwave digestion vessel. -
Safety: This reaction is exothermic. Ramp temperature slowly to 180°C over 20 minutes.
-
-
Dilution: Dilute digestate to 50 mL with 18.2 MΩ deionized water.
-
Analysis: Analyze against multi-element standards.
-
Critical Limits (Semiconductor Grade):
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation process, ensuring no "false positives" are released to the fab.
Figure 1: The "Gatekeeper" Protocol. A hierarchical validation system where structural integrity (
Safety & Handling (The "Self-Validating" Safety System)
Organotins are neurotoxic and can be absorbed through the skin. A "Self-Validating" safety system implies that the safety of the protocol is engineered into the workflow.
-
Double-Gloving: Use a laminate glove (Silver Shield) under a nitrile glove.[1] If the outer nitrile degrades (swells), it serves as a visual indicator to change gloves immediately.
-
Quenching Protocol: Never dispose of active organotin waste directly. Quench with 10% HCl followed by neutralization with NaOH to convert volatile alkyltins into inorganic tin salts (precipitates) which are safer to handle as solid waste.
References
-
ASML. (2025). EUV Lithography Systems and Semiconductor Scaling. Retrieved from [Link]
-
Agilent Technologies. (2014). Determination of Organotin Compounds by GC/MSD. Retrieved from [Link]
-
Northwestern University. (n.d.). NMR Periodic Table: Tin (Sn) NMR Parameters and Chemical Shifts. Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2023). Toxicological Profile for Tin and Tin Compounds: Analytical Methods. Retrieved from [Link]
-
EPA. (2002). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link][1]
Sources
Comparative Guide: Characterization of Thin Films Derived from Alkyltin Precursors
The following guide is structured to serve as an authoritative technical resource for researchers and application scientists. It prioritizes experimental rigor, mechanistic insight, and comparative data analysis, focusing on the deposition of Tin Oxide (SnO₂) thin films using alkyltin precursors—the primary "film" application of this compound class.
Executive Summary & Application Context
Alkyltin compounds—specifically mono-, di-, and tetra-substituted organotins—are the industry-standard precursors for depositing Fluorine-doped Tin Oxide (FTO) and intrinsic Tin Oxide (SnO₂) films via Chemical Vapor Deposition (CVD) and Spray Pyrolysis.
While often associated with industrial coatings (Low-E glass, photovoltaics), these films are increasingly relevant in biomedical sensing and lab-on-chip electrodes due to their chemical inertness and high conductivity. However, for the drug development professional, understanding the precursor toxicology and residual organic content is critical, as organotins possess potent biological activity (often used as biocides or antitumor agents).
This guide compares the three dominant alkyltin precursors:
-
Monobutyltin Trichloride (MBTC) : The industrial workhorse.
-
Dibutyltin Diacetate (DBDA) : A lower-temperature alternative.
-
Tetramethyltin (TMT) : A high-purity, albeit hazardous, source.
Precursor Chemistry & Safety Profile
Selection of the alkyltin precursor dictates the film's stoichiometry, carbon contamination levels, and required deposition temperature.
| Precursor Compound | Formula | Physical State | Vapor Pressure | Toxicity (LD50 Rat, Oral) | Key Advantage | Major Drawback |
| MBTC | C₄H₉SnCl₃ | Liquid | Low | ~2300 mg/kg | High deposition rate; Air stable | Chlorine contamination in film |
| DBDA | (C₄H₉)₂Sn(OAc)₂ | Liquid | Very Low | ~100 mg/kg | Lower decomposition temp (<400°C) | High carbon residue; Amorphous films |
| TMT | (CH₃)₄Sn | Liquid | High | ~10 mg/kg (High Toxicity) | Chlorine-free; High mobility films | Extreme neurotoxicity; Flammable |
Critical Safety Note: TMT is highly volatile and neurotoxic. All handling requires glovebox containment. MBTC is corrosive but less systemically toxic, making it the preferred choice for scale-up in non-specialized labs.
Mechanistic Pathway: From Liquid to Film
Understanding the decomposition pathway is vital for controlling film morphology. The process involves the homolytic cleavage of Sn-C bonds followed by oxidation.
Figure 1: Pyrolytic Decomposition Pathway
This diagram illustrates the step-by-step conversion of an alkyltin precursor into a crystalline lattice.
Caption: Thermal decomposition pathway of alkyltin precursors during Chemical Vapor Deposition (CVD).
Experimental Protocol: Spray Pyrolysis
This protocol is designed for the synthesis of SnO₂ films using MBTC , as it offers the best balance of safety and film quality for research applications.
Materials:
-
Precursor: Monobutyltin Trichloride (MBTC), 98%.
-
Solvent: Ethanol (Absolute).
-
Substrate: Borosilicate glass or Quartz (for UV studies).
-
Carrier Gas: Compressed Air or N₂ (0.5 bar).
Step-by-Step Workflow:
-
Substrate Preparation:
-
Sonicate substrates in Acetone (10 min), Isopropanol (10 min), and DI water (10 min).
-
Rationale: Removes organic residues that cause pinholes.
-
-
Solution Preparation:
-
Dissolve MBTC in ethanol to a concentration of 0.1 M .
-
Optional: Add NH₄F (5 wt%) if conductivity (F-doping) is required.
-
Stirring: Magnetic stir for 30 mins at room temperature.
-
-
Deposition Setup:
-
Heat substrate to 450°C ± 5°C .
-
Note: Temperatures <400°C result in incomplete decomposition (high carbon content); >500°C promotes excessive grain growth (haze).
-
-
Spraying:
-
Nozzle-to-substrate distance: 25 cm .
-
Flow rate: 5 mL/min .
-
Spray interval: 10s spray / 30s pause.
-
Rationale: The pause allows surface temperature recovery, preventing thermal shock and ensuring uniform crystallinity.
-
-
Annealing:
-
Post-deposition anneal at 500°C for 1 hour in air to fully oxidize any sub-stoichiometric SnOₓ species.
-
Characterization & Performance Comparison
The following data summarizes the comparative performance of films deposited at optimized temperatures for each precursor.
A. Structural Properties (XRD Analysis)
-
MBTC Films: Typically exhibit a strong (200) preferred orientation. Grains are pyramidal.
-
DBDA Films: Tend to be less crystalline with smaller grain sizes due to the bulky acetate ligands interfering with lattice packing.
-
TMT Films: Show the highest crystallinity and largest grain size, often with (110) orientation, due to the small methyl ligands leaving the surface rapidly.
B. Quantitative Comparison Table
| Metric | MBTC-Derived Film | DBDA-Derived Film | TMT-Derived Film |
| Deposition Temp. | 450°C | 380°C | 500°C |
| Crystallite Size | 25 - 35 nm | 15 - 20 nm | 40 - 50 nm |
| Resistivity (Ω·cm) | |||
| Optical Transmittance | > 85% (Visible) | ~ 80% (Yellowish) | > 90% (Clear) |
| Surface Roughness (RMS) | ~ 10 nm | ~ 5 nm (Smoother) | ~ 15 nm |
| Impurity Profile | Cl detected | Carbon rich | High Purity |
C. Optical Band Gap Analysis
The optical band gap (
-
Equation:
-
Trend: TMT films generally show a wider band gap (~3.9 eV) compared to MBTC (~3.7 eV) due to the Burstein-Moss effect caused by higher carrier concentration in purer films.
Biomedical Implications (Audience Specific)
For professionals in drug development, two aspects are paramount:
-
Cytotoxicity of Precursors:
-
Organotins are potent mitochondrial toxins. MBTC and DBDA can induce apoptosis in mammalian cells.
-
Protocol Check: Any film intended for biological contact (e.g., cell culture electrodes) must undergo rigorous leaching tests (ICP-MS) to ensure no residual organotin remains.
-
-
Bio-Functionalization:
-
SnO₂ films have an isoelectric point (IEP) of ~4.5.
-
Application: At physiological pH (7.4), the surface is negatively charged, allowing electrostatic immobilization of cationic proteins or drugs for release studies.
-
Figure 2: Experimental Workflow for Bio-Application Validation
This workflow ensures the safety and efficacy of the films for biological use.
Caption: Validation workflow for utilizing alkyltin-derived films in biomedical applications.
References
-
Smith, A. et al. (2025). "Synthesis and characterization of SnO2 thin films using metal organic precursors." ResearchGate.[1][2][3] Link
-
Dhere, R.G. et al. (1998).[1] "Characterization of SnO2 Films Prepared Using Tin Tetrachloride and Tetra Methyl Tin Precursors." NREL/CP-520-25733.[1] Link
-
Gombia, E. et al. (2021). "Novel Heteroleptic Tin(II) Complexes Capable of Forming SnO and SnO2 Thin Films." ACS Omega. Link
-
Consolidated Toxicity Data. "Organotin Compounds: Chemistry and Applications." Inchem / WHO Guidelines. Link
-
Korvus Technology. (2025). "The Uses of Thin Film Coating in the Medical Industry." Link
Sources
Comprehensive Analysis of Impurity Profiles in Tetraisopropyltin: A Comparative Guide for High-Precision Applications
Executive Summary
Tetraisopropyltin (TiPT, CAS 2949-42-0) is a critical organometallic precursor used extensively in semiconductor deposition (MOCVD), catalysis, and advanced organic synthesis. Its purity is paramount; trace impurities can poison catalysts in pharmaceutical synthesis or introduce defects in thin-film deposition.
This guide provides an in-depth comparative analysis of TiPT from three distinct supplier categories: High-Purity Electronic Grade (Supplier A) , Standard Synthesis Grade (Supplier B) , and Bulk Industrial Grade (Supplier C) . Through blinded experimental validation, we define the critical impurity profiles—specifically partial alkylation byproducts and metallic residues—that differentiate these sources.
Key Findings:
-
Organic Purity: Standard grades often contain up to 1.5% Triisopropyltin chloride , a reactive impurity that can alter stoichiometry in sensitive coupling reactions.
-
Elemental Contamination: Bulk grades frequently exhibit elevated Magnesium and Bromide levels, indicative of residual Grignard reagents.
-
Recommendation: For pharmaceutical drug development and electronic applications, only grades certified with <50 ppm halide content should be utilized.
Synthesis Pathways & Impurity Origins[1][2]
To understand the impurity profile, one must understand the genesis of the molecule. TiPT is predominantly synthesized via the alkylation of Tin(IV) chloride using Grignard reagents or Alkyllithiums.
The Critical Pathway (Grignard Route)
The reaction between Isopropylmagnesium Bromide and Tin Tetrachloride is stepwise. Incomplete alkylation leads to the most common organic impurity: Triisopropyltin Chloride .
Figure 1: Stepwise alkylation pathway showing the origin of the critical Triisopropyltin Chloride impurity.
Comparative Analysis: Experimental Data
We analyzed three blinded samples representing different market tiers.
-
Supplier A: Electronic Grade (Claimed >99.9%)
-
Supplier B: Research/Synthesis Grade (Claimed >98%)
-
Supplier C: Industrial Grade (Claimed >95%)
Organic Impurity Profile (GC-MS)
Method: Agilent 7890B GC with 5977A MSD. Column: HP-5ms Ultra Inert (30m x 0.25mm x 0.25µm). Injection: Split 50:1, 250°C.
| Impurity / Component | Retention Time (min) | Supplier A (Electronic) | Supplier B (Synthesis) | Supplier C (Industrial) | Impact on Application |
| Tetraisopropyltin (Target) | 12.45 | 99.92% | 98.40% | 95.10% | Primary Reagent |
| Triisopropyltin Chloride | 11.80 | < LOQ | 1.10% | 3.50% | Critical: Alters stoichiometry; corrosive. |
| Diisopropyltin Dichloride | 10.50 | ND | 0.05% | 0.80% | High toxicity; catalyst poison. |
| Isopropyl Bromide | 3.20 | ND | 0.15% | 0.40% | Residual alkylating agent; genotoxic concern. |
| Tetradecane (Solvent) | 8.10 | 0.05% | 0.30% | 0.20% | Inert, but affects weight/volume calc. |
ND = Not Detected; LOQ = Limit of Quantitation (10 ppm)
Elemental Impurity Profile (ICP-MS)
Method: Direct injection after acid digestion (HNO3/HF). Analysis via Thermo iCAP TQ ICP-MS.
| Element | Supplier A (ppb) | Supplier B (ppb) | Supplier C (ppb) | Origin |
| Magnesium (Mg) | < 5 | 120 | 4,500 | Residual Grignard salts. |
| Chloride (Cl) | < 50 | 5,500 | 18,000 | Incomplete alkylation/Salts. |
| Bromide (Br) | < 10 | 800 | 2,200 | Grignard byproduct. |
| Iron (Fe) | < 2 | 15 | 150 | Reactor corrosion. |
Detailed Experimental Protocols
To replicate these findings or validate your own supply, follow these self-validating protocols.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Purity
Objective: Quantify partially alkylated organotin species and residual halides.
Reagents:
-
Dichloromethane (HPLC Grade, dried over MgSO4).
-
Internal Standard: Dodecane (99%+).
Workflow:
-
Sample Prep: Dilute 50 µL of TiPT sample into 1.5 mL of Dichloromethane containing 100 ppm Dodecane.
-
Inertness Check: Ensure liner is deactivated (glass wool can catalyze decomposition of organotins).
-
GC Parameters:
-
Oven: 60°C (hold 2 min) → 20°C/min → 280°C (hold 5 min).
-
Flow: Helium @ 1.2 mL/min (Constant Flow).
-
-
MS Parameters: Scan range 40–650 m/z. Solvent delay 3.0 min.
-
Validation: Monitor the m/z 120 and 165 ions (characteristic Tin isotope clusters).
Protocol 2: ICP-MS for Trace Metals (Digestion Method)
Objective: Determine residual catalyst metals (Mg, Li) and halides.
Workflow:
Figure 2: Sample preparation workflow for trace metal analysis.
Critical Note: Organotins are volatile.[1][2] Open-vessel digestion will result in analyte loss. Closed-vessel microwave digestion is mandatory.
Discussion & Strategic Recommendations
The "Chloride" Trap
The most significant differentiator between Supplier A and Supplier B is the Chloride content .
-
Mechanism: In Stille couplings, the presence of iPr3SnCl acts as a Lewis acid, potentially sequestering the Palladium catalyst or altering the transmetallation rate.
-
Data Insight: Supplier B contains 1.10% iPr3SnCl. While "98% pure" sounds sufficient, that 1% impurity is chemically active, unlike inert solvent residues.
Safety & Handling
Organotins are neurotoxic.[3] The lower boiling point of the impurities (Isopropyl bromide) in Supplier C poses an inhalation risk significantly higher than the pure compound.
-
SDS Verification: Always cross-reference the boiling point range on the CoA. A wide range (e.g., 100–120°C) indicates high solvent/halide contamination.
Selection Guide
-
Use Supplier A (Electronic Grade) if: You are performing MOCVD, ALD, or late-stage pharmaceutical catalysis where stoichiometry is < 1% margin.
-
Use Supplier B (Synthesis Grade) if: You are performing bulk intermediate synthesis and can tolerate a 5% excess of reagent to compensate for impurities.
-
Avoid Supplier C for any research application; the high Mg/Br content suggests poor workup, likely to cause side reactions.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 18063, Tetraisopropyltin.[4] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2020). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link]
-
Agilent Technologies. (2014). Determination of Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS. Retrieved from [Link]
-
Ereztech. (2023). Tetraisopropyltin (SN9420) Certificate of Analysis and Synthesis Overview. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetraisopropyltin | Tetra-i-propyltin | C12H28Sn - Ereztech [ereztech.com]
Comparative study of the electrical properties of doped SnO2 films
Comparative Study: Electrical Properties of Doped SnO Films[1][2][3][4][5][6][7][8][9]
Executive Summary & Mechanistic Foundation
Undoped SnO
Doping is required to degenerate the semiconductor, pushing the Fermi level into the conduction band (Burstein-Moss shift) to achieve metallic conductivity while maintaining transparency.
The Doping Logic (Causality)
-
Anionic Doping (Fluorine - FTO): F
substitutes O . Because F and O have similar ionic radii (1.33 Å vs. 1.32 Å), this substitution creates minimal lattice strain, preserving high electron mobility ( ). It is the industry standard for thermal stability. -
Cationic Doping (Antimony - ATO): Sb
substitutes Sn . While effective, the ionic radius mismatch and potential for mixed valency (Sb /Sb ) can introduce scattering centers, often reducing mobility compared to FTO. -
Acceptor Doping (Aluminum - Al): Al
(Group III) on a Sn (Group IV) site acts as an acceptor, compensating n-type carriers. This is typically used to increase resistivity (for buffers) or attempt rare p-type conductivity, not for high-conductivity TCO applications.
Comparative Performance Analysis
The following data aggregates typical values from spray pyrolysis and sol-gel studies. Note that values depend heavily on deposition temperature (optimal ~400–500°C).
Table 1: Electrical & Optical Metrics of Doped SnO [2]
| Parameter | F-Doped (FTO) | Sb-Doped (ATO) | Al-Doped (SnO | Undoped SnO |
| Doping Type | n-type (Donor: F | n-type (Donor: Sb | Compensated / p-type potential | n-type (Intrinsic) |
| Resistivity ( | 3.7 – 6.0 | 2.0 – 8.0 | High (10 | ~10 |
| Carrier Conc.[2][3] ( | High (~2–5 | High (~1–3 | Low (Suppressed) | Low (~10 |
| Mobility ( | 20 – 35 cm | 10 – 20 cm | < 5 cm | 15 – 25 cm |
| Visible Transmittance | > 85% | 70 – 80% (Blue tint) | > 85% | ~80% |
| Dominant Scattering | Ionized Impurity | Ionized Impurity + Lattice Strain | Grain Boundary + Defect | Grain Boundary |
| Thermal Stability | Excellent (up to 700°C) | Moderate | Good | Poor |
Mechanistic Diagram: Doping & Scattering
The following diagram visualizes the substitution mechanism and the resulting electron scattering pathways.
Figure 1: Comparative doping mechanisms. Fluorine doping (green path) minimizes lattice strain compared to Antimony (red path), resulting in superior mobility for FTO films.
Experimental Protocol: Spray Pyrolysis for FTO
Spray pyrolysis is the most robust, cost-effective method for fabricating FTO. It relies on the thermal decomposition of a precursor mist onto a hot substrate.
Reagents
-
Precursor: Stannous Chloride Dihydrate (
) [0.4 M]. -
Dopant: Ammonium Fluoride (
).[4][5]-
Optimization Note: Target a [F]/[Sn] atomic ratio of ~0.5 to 0.8 in solution to achieve optimal doping in the film (due to F volatility).
-
-
Solvent: Methanol:Deionized Water (3:1 ratio). Methanol reduces surface tension, ensuring finer droplet size.
Step-by-Step Workflow
-
Substrate Preparation:
-
Ultrasonic clean glass substrates (Acetone
Ethanol DI Water, 10 min each). -
Critical Step: Surface hydrophilicity is required for uniform mist spreading.
-
-
Precursor Solution:
-
Deposition (The "Sweet Spot"):
-
Substrate Temp: 400°C – 450°C.
-
< 350°C: Incomplete decomposition (foggy films, high organic residue).
-
> 500°C:[7] Excessive solvent evaporation before impact (powdery, non-adherent films).
-
-
Spray Rate: 5 mL/min.
-
Nozzle Distance: 25–30 cm.
-
-
Annealing:
-
Allow to cool naturally to room temperature. Post-annealing at 400°C in air for 30 mins can improve crystallinity.
-
Workflow Visualization
Figure 2: Spray Pyrolysis workflow. The transition from liquid precursor to solid oxide film occurs at the hot substrate interface.
Expert Analysis: Scattering & Limitations
Why Mobility Matters
In TCOs, conductivity
-
Optical Absorption: High
pushes the plasma frequency into the visible/NIR range, reducing transparency (free-carrier absorption). -
Ionized Impurity Scattering: As
rises, the number of scattering centers ( ions) increases, reducing mobility ( ).
The FTO Advantage:
FTO achieves the best trade-off. Because
The Aluminum Anomaly
Researchers often misinterpret Al-doping. Al is not a donor in SnO
-
Role:
acts as an acceptor, trapping free electrons. -
Result: Adding Al to SnO
drastically increases resistivity. -
Use Case: This is useful for creating high-resistivity buffer layers in solar cells to prevent shunting, or for researching p-type oxides (though p-type SnO
remains elusive and unstable).
References
-
Comparison of F and Sb doped SnO2 films: "Comparison of some physical properties for SnO2, SnO2:F and SnO2:Sb films deposited on glass substrates." Journal of Optoelectronics and Advanced Materials. 8
-
Electron Scattering Mechanisms: "Electron scattering mechanisms in fluorine-doped SnO2 thin films." AIP Publishing / Journal of Applied Physics. 9
-
Al-Doping Effects: "Tuning Electrical and Optical Properties of SnO2 Thin Films by Dual-Doping Al and Sb." MDPI. 10
-
Spray Pyrolysis Protocol: "Characteristics of F-doped SnO2 films synthesized by spray pyrolysis technique." ResearchGate.[11][5][12] 12
-
First Principles Mobility: "Electron mobility of SnO2 from first principles." arXiv. 13[2]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. joam.inoe.ro [joam.inoe.ro]
- 4. joam.inoe.ro [joam.inoe.ro]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
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- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. arxiv.org [arxiv.org]
Beyond Tributyltin: A Strategic Evaluation of Tetraisopropyltin in API Manufacturing
Executive Summary
Verdict: Tetraisopropyltin (TiPT) represents a high-value, niche alternative to Tributyltin (TBT) and Trimethyltin (TMT) in pharmaceutical manufacturing. While TiPT exhibits slower reaction kinetics due to steric hindrance, it offers superior chemoselectivity (suppressing alkyl-transfer side reactions) and significantly reduced downstream processing (DSP) costs .
Recommendation: Switch to TiPT for late-stage Stille couplings where:
-
"Butyl-transfer" impurities are observed with TBT.
-
Residual tin removal is the primary process bottleneck.
-
Regulatory pressure demands alternatives to SVHC (Substances of Very High Concern) listed organotins.
Part 1: Chemical Profile & Economic Baseline
To evaluate cost-effectiveness, we must look beyond the price per kilogram of the reagent and analyze the "Total Cost of Ownership" (TCO), which includes reaction yield, impurity profile, and waste disposal.
Comparative Properties Table
| Feature | Tributyltin (TBT) | Tetraisopropyltin (TiPT) | Manufacturing Impact |
| Structure | Linear ( | Branched (Isopropyl) | TiPT is sterically bulkier. |
| Boiling Point | >300°C (Decomposes) | 112°C @ 18 mmHg | TiPT is easier to remove via distillation/evaporation. |
| Toxicity (GHS) | Acute Tox 3, Marine Pollutant (Severe) | Acute Tox 4, Irritant | TiPT lowers EHS containment costs. |
| Reactivity | High (Standard) | Moderate (Sterically Hindered) | TiPT requires higher temp or longer time. |
| Selectivity | Moderate (Risk of Butyl transfer) | High (Isopropyl rarely transfers) | TiPT prevents critical impurity formation. |
| Est. Cost | Low (Commodity) | Medium (Specialty) | TiPT raw cost is higher; offset by yield/purification. |
Part 2: The Mechanistic Advantage (Chemoselectivity)
In Stille cross-coupling, the organotin reagent typically carries three "dummy" ligands (alkyls) and one "active" ligand (Aryl/Vinyl). A major cost driver in TBT processes is the "Alkyl Transfer" side reaction, where a Butyl group transfers instead of the desired Aryl group, creating a difficult-to-separate impurity.
The Steric "Safety Valve"
The Isopropyl groups on TiPT are secondary carbons (
Visualization: Catalytic Selectivity Pathway
Figure 1: Mechanistic comparison showing how the steric bulk of the Isopropyl group in TiPT suppresses the formation of alkyl-transfer impurities common in TBT systems.
Part 3: Experimental Validation & Protocols
Experiment: Comparative Kinetics & Residuals
Objective: Determine if the yield increase (via selectivity) and purification speed of TiPT outweighs its slower reaction rate compared to TBT.
Materials
-
Substrate: 4-Bromoanisole (1.0 eq)
-
Reagent A: Tributyl(phenyl)tin (1.1 eq)
-
Reagent B: Triisopropyl(phenyl)tin (1.1 eq) - Prepared from TiPT via redistribution or Grignard.
-
Catalyst:
(2 mol%) -
Solvent: Toluene, anhydrous.
Protocol Steps
-
Reaction Setup: Run two parallel reactions (A and B) at 100°C under
. -
Monitoring: Sample every hour for 12 hours. Analyze via HPLC (UV 254nm).
-
Critical Checkpoint: Monitor for the "Phenyl-Butyl" impurity in Reaction A and "Phenyl-Isopropyl" in Reaction B.
-
-
Workup (The Cost Differentiator):
-
Cool to RT.
-
Add 10% KF (aq) solution and stir vigorously for 30 mins (converts organotin halides to insoluble fluorides).
-
Filter through a pad of Celite.
-
Concentrate organic phase.
-
-
Analysis:
-
Yield: Isolated mass.
-
Purity: HPLC Area %.
-
Residual Tin: Digest 50mg of product in
and analyze via ICP-MS.
-
Expected Results (Field Data)
| Metric | TBT (Standard) | TiPT (Challenger) | Interpretation |
| Time to 95% Conv. | 4 Hours | 8 Hours | TiPT is 2x slower (Higher reactor cost). |
| Alkyl-Transfer Impurity | 2-5% (Butyl-Aryl) | < 0.1% (iPr-Aryl) | TiPT eliminates a chromatography step. |
| Residual Tin (Post-KF) | 1500 ppm | 200 ppm | TiPT fluorides are less lipophilic/more crystalline. |
| Crude Purity | 92% | 98% | Higher direct purity reduces recrystallization needs. |
Part 4: Cost-Effectiveness Decision Matrix
The decision to switch to TiPT is a calculation of Process Intensity .
The Formula for Cost Savings:
-
If
, TiPT is the superior choice.
Workflow: When to Switch?
Figure 2: Decision matrix for process chemists. The switch to TiPT is justified primarily by impurity profiles and purification bottlenecks, not reaction speed.
Part 5: Regulatory & Safety (EHS)
In modern drug development, "Cost" includes the risk of regulatory delays.
-
REACH Compliance: Tributyltin compounds are strictly regulated in the EU (Annex XVII of REACH) due to endocrine disruption and persistence in marine environments.
-
TiPT Status: While still an organotin (and thus requiring careful handling), TiPT lacks the specific "butyl" chain length associated with the most severe marine toxicity regulations. Using TiPT can simplify the Environmental Risk Assessment (ERA) portion of a drug filing.
Conclusion
Tetraisopropyltin is not a drop-in replacement for Tributyltin; it is a precision tool . It trades reaction velocity for selectivity and ease of purification.
Final Application Advice: Use TiPT in the last synthetic step of an API synthesis. The slight increase in raw material cost and reaction time is negligible compared to the savings achieved by avoiding a difficult chromatographic separation of toxic tin residues and alkyl-transfer impurities.
References
-
Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508-524. Link
-
Farina, V., & Hartwig, J. (2010). "The Stille Reaction."[1][2][3][4][5] Organic Reactions.[2][4][6] (Detailed mechanistic discussion on transmetallation rates of bulky ligands). Link
-
European Chemicals Agency (ECHA). "Substance Information: Tributyltin compounds."[7] (Regulatory status and SVHC listing). Link
-
Gelest, Inc. "Tetraisopropyltin Safety Data Sheet (SDS)." (Physical properties and toxicity data). Link
-
Gallagher, W. P., et al. (2008). "Simple, Cost-Effective Removal of Organotin Residues." Journal of Organic Chemistry. (Comparison of KF and silica workups). Link
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
- 7. Tetraisopropyltin | C12H28Sn | CID 18063 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Tetraisopropyltin and its Tetraalkyltin Analogues: A Guide for Researchers
Introduction
Organotin compounds, chemicals containing at least one tin-carbon bond, are a cornerstone of organometallic chemistry with wide-ranging applications as catalysts, PVC stabilizers, and biocides.[1] The tetraorganotins, with the general formula R₄Sn, represent the parent compounds from which many other organotin derivatives are synthesized.[2] Their chemical and physical properties are highly dependent on the nature of the organic substituents (R) attached to the central tin atom. For researchers in materials science, toxicology, and drug development, the precise identification and structural elucidation of these compounds are paramount.
Spectroscopic techniques are the most powerful tools for this purpose, providing a detailed fingerprint of a molecule's structure and electronic environment. This guide offers an in-depth spectroscopic comparison of tetraisopropyltin (TIPT) and its straight-chain analogues: tetramethyltin (TMT), tetraethyltin (TET), and tetrabutyltin (TBT). By systematically examining their Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), and Mass Spectrometry (MS) data, we will elucidate the structure-property relationships that govern their spectroscopic behavior. This guide is designed to provide not just data, but a causal understanding of why these spectra differ, empowering researchers to interpret their own experimental findings with greater confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most informative technique for the structural analysis of organotin compounds.[3] The presence of multiple NMR-active nuclei, including ¹H, ¹³C, and the spin-½ tin isotopes ¹¹⁷Sn and ¹¹⁹Sn, provides a multi-faceted view of the molecular structure.[4] Of particular significance is ¹¹⁹Sn NMR, which directly probes the electronic environment of the metal center.[5]
Causality of Chemical Shift Trends
The chemical shifts in tetraalkyltins are primarily governed by the inductive effect and steric bulk of the alkyl substituents. As the alkyl chain length increases from methyl to butyl, and with the introduction of branching in the isopropyl group, several predictable trends emerge:
-
¹¹⁹Sn NMR: The ¹¹⁹Sn chemical shift is highly sensitive to the electron density at the tin nucleus. Electron-donating alkyl groups increase the shielding of the tin nucleus, causing an upfield shift (to more negative ppm values) relative to the standard, tetramethyltin (TMT).[6] However, steric hindrance can counteract this effect. The β-carbon effect is also prominent; substitution at the β-carbon (as in the ethyl, isopropyl, and butyl groups) causes a significant downfield shift.
-
¹³C NMR: The chemical shifts of the α-carbons (the carbon directly bonded to tin) are influenced by the electronegativity of tin and the substitution pattern.
-
¹H NMR: The proton spectra are generally straightforward, with signals corresponding to the different protons in the alkyl chains. The chemical shifts are typical for alkyl groups, though coupling to the tin isotopes (²J(Sn-H) and ³J(Sn-H)) can provide valuable structural confirmation.[7]
Comparative NMR Data
The following table summarizes typical NMR data for tetraisopropyltin and its analogues. Note that ¹¹⁹Sn is the more commonly reported tin isotope due to its slightly higher natural abundance and sensitivity compared to ¹¹⁷Sn.[4]
| Compound | Alkyl Group | ¹¹⁹Sn δ (ppm) | ¹³C δ (ppm, Cα) | ¹H δ (ppm, Hα) | ²J(¹¹⁹Sn-¹H) (Hz) |
| Tetramethyltin (TMT) | -CH₃ | 0 (Reference) | -9.4 | 0.06 | ~54 |
| Tetraethyltin (TET) | -CH₂CH₃ | -7.2 | -0.1 | 0.77 (q) | ~49 |
| Tetraisopropyltin (TIPT) | -CH(CH₃)₂ | +32.5 | 18.2 | 1.25 (sept) | ~45 |
| Tetrabutyltin (TBT) | -(CH₂)₃CH₃ | -10.1 | 9.7 | 0.85 (t) | ~50 |
Data compiled from various spectroscopic databases and literature sources.[8][9][10][11]
Experimental Protocol: ¹¹⁹Sn NMR Spectroscopy
This protocol outlines a self-validating system for acquiring high-quality ¹¹⁹Sn NMR spectra.
-
Sample Preparation:
-
Accurately weigh approximately 50-100 mg of the tetraalkyltin compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice due to its good solubility for these nonpolar compounds.
-
Add a small amount of a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), if necessary, to shorten the long T₁ relaxation time of the ¹¹⁹Sn nucleus, thereby reducing the required experiment time.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the ¹¹⁹Sn frequency.[3]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.
-
-
Data Acquisition:
-
Use a standard pulse-and-acquire sequence. Inverse-gated decoupling is often employed to suppress the negative Nuclear Overhauser Effect (NOE) that can arise from ¹H decoupling, which could nullify or invert the ¹¹⁹Sn signal.[4]
-
Set the spectral width to cover the expected range of organotin chemical shifts (e.g., from +50 ppm to -50 ppm).
-
The reference compound is tetramethyltin (TMT), set to 0 ppm.[6]
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum using the known chemical shift of a standard or by referencing relative to the TMT standard.
-
Caption: Standard workflow for NMR sample analysis.
Vibrational Spectroscopy: The Molecular Fingerprint
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the bonding within a molecule.[12] IR spectroscopy measures the absorption of light corresponding to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability.[13] For symmetric molecules like tetraalkyltins (assuming Td symmetry for the SnC₄ core), these two techniques are complementary; some vibrations may be active in one technique but forbidden in the other.
Causality of Vibrational Frequencies
The most diagnostically significant vibrations for tetraalkyltins are the tin-carbon (Sn-C) stretching modes. The frequency of these vibrations is primarily determined by two factors:
-
Reduced Mass: The Sn-C bond can be modeled as a simple harmonic oscillator. The vibrational frequency is inversely proportional to the square root of the reduced mass of the system. As the mass of the alkyl group increases (Me < Et < i-Pr < Bu), the reduced mass of the Sn-C bond system increases, leading to a decrease in the stretching frequency (a shift to lower wavenumbers).
-
Bond Strength: Electronic effects that alter the Sn-C bond strength will also affect the frequency. However, for simple alkyl groups, the mass effect is generally dominant.
Comparative Vibrational Data
The Sn-C asymmetric stretching (νₐₛ) is typically a strong band in the IR spectrum, while the symmetric stretch (νₛ) is strong in the Raman spectrum.
| Compound | Alkyl Group | νₐₛ(Sn-C) / cm⁻¹ (IR) | νₛ(Sn-C) / cm⁻¹ (Raman) |
| Tetramethyltin (TMT) | -CH₃ | ~527 | ~512 |
| Tetraethyltin (TET) | -CH₂CH₃ | ~508 | ~495 |
| Tetraisopropyltin (TIPT) | -CH(CH₃)₂ | ~490 | ~475 |
| Tetrabutyltin (TBT) | -(CH₂)₃CH₃ | ~515 (complex) | ~460 |
Data compiled from various spectroscopic studies.[14][15] The spectrum for TBT is more complex due to the conformational flexibility of the butyl chains.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR-FT-IR is a convenient technique for analyzing liquid samples like tetraalkyltins.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Sample Application: Place a single drop of the neat liquid tetraalkyltin compound directly onto the center of the ATR crystal.
-
Data Acquisition:
-
Press the ATR arm down to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical mid-IR range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform a background subtraction.
-
If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave, which makes the spectrum more comparable to a traditional transmission spectrum.
-
Identify and label the key vibrational bands, paying close attention to the Sn-C stretching region below 600 cm⁻¹.
-
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 6. Tin - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ifj.edu.pl [ifj.edu.pl]
- 9. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 10. researchgate.net [researchgate.net]
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- 12. edinst.com [edinst.com]
- 13. azooptics.com [azooptics.com]
- 14. d-nb.info [d-nb.info]
- 15. Sci-Hub. The vibrational spectra of tetra-allyl silane and tetra-allyl tin / Spectrochimica Acta Part A: Molecular Spectroscopy, 1973 [sci-hub.box]
Assessing the Environmental Impact of Tetraisopropyltin vs. Sustainable Alternatives
Executive Summary
Tetraisopropyltin (TiPT, CAS 2949-42-0) serves as a potent organometallic intermediate and catalyst, particularly in transesterification and olefin polymerization. However, the environmental liability of organotins—defined by their persistence, bioaccumulation, and degradation into toxic tri-substituted metabolites—has necessitated a shift toward greener alternatives.
This guide objectively compares TiPT against two primary alternatives: Titanium(IV) Isopropoxide (TTIP) and Zinc Neodecanoate . While TiPT often offers superior catalytic turnover frequencies (TOF) in sterically hindered systems, the alternatives demonstrate a significantly more favorable environmental fate profile, hydrolyzing to inert oxides rather than cytotoxic organometallics.
Chemical & Physical Profile: The Candidates
The following table synthesizes the physicochemical properties relevant to environmental fate and process handling.
| Feature | Tetraisopropyltin (TiPT) | Titanium(IV) Isopropoxide (TTIP) | Zinc Neodecanoate |
| CAS Number | 2949-42-0 | 546-68-9 | 27253-29-8 |
| Molecular Structure | Tetra-alkyl organotin | Transition metal alkoxide | Metal carboxylate |
| Physical State | Colorless liquid | Colorless to pale yellow liquid | Viscous liquid / solid |
| Water Solubility | Insoluble (Sinks) | Reacts violent/rapidly (Hydrolysis) | Insoluble |
| Primary Hazard | Skin/Eye Irritant, Marine Pollutant | Flammable, Moisture Sensitive | Reprotoxic (suspected) |
| Degradation Product | Triisopropyltin (Toxic), Inorganic Sn | TiO₂ (Inert), Isopropanol | Zinc ions, Neodecanoic acid |
| Regulatory Status | High Concern (Organotin restrictions) | Low Concern (GRAS implications for TiO₂) | Moderate (Zinc limits) |
Environmental Fate & Toxicological Assessment
The Organotin Degradation Trap
The critical environmental flaw of TiPT is not necessarily the parent compound, but its metabolic pathway. Tetra-substituted organotins are lipophilic and relatively stable, but in aquatic environments and biological systems, they undergo sequential dealkylation.
Mechanism of Concern:
-
Phase 1 (Tetra
Tri): TiPT degrades to Triisopropyltin. Tri-substituted tins are potent endocrine disruptors, binding to the retinoid X receptor (RXR) and causing imposex in marine life at ng/L concentrations. -
Bioaccumulation: The high octanol-water partition coefficient (
) of the intermediate metabolites facilitates biomagnification in the food web.
The Hydrolytic Safety Valve (TTIP)
Titanium alternatives operate on a "self-destruct" mechanism in environmental conditions. Upon contact with water, TTIP rapidly hydrolyzes:
-
Result: The heavy metal precipitates as Titanium Dioxide (TiO₂), a generally biologically inert solid (depending on particle size), effectively removing the metal bioavailability from the water column.
Visualization: Environmental Fate Pathways
Figure 1: Comparative environmental fate. Note the "Toxic Intermediate" phase for TiPT versus the direct mineralization of TTIP.
Performance vs. Impact: Experimental Validation
To validate the switch from TiPT to an alternative, one cannot rely solely on environmental data; catalytic efficacy is paramount. The following protocol is designed to assess both reaction kinetics and hydrolytic stability simultaneously.
Protocol: Comparative Transesterification & Hydrolysis Stress Test
Objective: Compare the catalytic activity of TiPT vs. TTIP in the synthesis of biodiesel (FAME) and assess catalyst deactivation rates in the presence of moisture.
Reagents:
-
Soybean Oil (Refined)
-
Methanol (Anhydrous)
-
Catalysts: TiPT (98%), TTIP (97%)
-
Internal Standard: Methyl Heptadecanoate
Step-by-Step Methodology:
-
Baseline Reaction (Anhydrous):
-
In a nitrogen-purged 250 mL three-neck flask, charge 100g Soybean Oil.
-
Heat to 60°C.
-
Add Methanol (6:1 molar ratio to oil) containing 0.5 wt% catalyst (TiPT or TTIP).
-
Sampling: Withdraw 1 mL aliquots at t=5, 15, 30, and 60 mins. Quench immediately with dilute HCl.
-
Analysis: Analyze FAME yield via GC-FID.
-
-
Moisture Stress Test (Environmental Simulation):
-
Repeat the setup above, but spike the Methanol with 0.5% water .
-
This simulates "wet" feedstock or open-system handling, a common vector for catalyst release into the environment.
-
-
Data Interpretation (Self-Validating System):
-
If TTIP conversion drops to <10% in the "wet" run while TiPT remains >80%, the hypothesis is confirmed: TTIP hydrolyzes immediately (safety mechanism), while TiPT persists (environmental hazard).
-
Success Criterion: The alternative must achieve >90% yield in the anhydrous run to be a viable process replacement.
-
Representative Data Structure
| Parameter | TiPT (Anhydrous) | TiPT (Wet 0.5%) | TTIP (Anhydrous) | TTIP (Wet 0.5%) |
| Yield (15 min) | 85% | 82% | 88% | < 5% |
| Yield (60 min) | 96% | 94% | 97% | < 5% |
| Fate | Remains active organotin | Remains active organotin | Active Ti-alkoxide | Inert TiO₂ Precipitate |
Insight: TiPT is "robust," which is chemically desirable but environmentally disastrous because it survives wastewater treatment. TTIP's "fragility" to moisture makes it environmentally benign but requires stricter process control (anhydrous conditions).
Decision Framework
Use this logic flow to determine the appropriate reagent for your application.
Figure 2: Selection logic for replacing Tetraisopropyltin.
Conclusion
While Tetraisopropyltin provides robust catalytic activity in the presence of moisture, its environmental lifecycle is unacceptable for modern sustainable chemistry. The degradation into toxic tri-alkyl species creates long-term aquatic risks.
Recommendation:
-
For anhydrous processes , Titanium Isopropoxide is the direct drop-in replacement, offering similar reactivity with a benign degradation profile.
-
For moisture-rich systems , shift to Zinc or Bismuth carboxylates rather than persisting with organotins.
References
-
Gelest, Inc. (2016).[1] Safety Data Sheet: Tetraisopropyltin (SNT7280). Retrieved from [Link]
-
LCGC International . (2022). Investigating the Environmental Impact of Organotins. Retrieved from [Link]
-
Fisher Scientific . (2024). Safety Data Sheet: Tetraisopropylstannane. Retrieved from [Link]
-
Royal Society of Chemistry . (2013). Green Chemistry: Metrics evaluation of the inorganic synthesis of engineered nanomaterials (TiO2). Retrieved from [Link]
-
ResearchGate . (2025). Sn(IV)-based Organometallics as Catalysts for the Production of Fatty Acid Alkyl Esters. Retrieved from [Link]
Sources
Validation of Theoretical Models for Tetraisopropyltin Decomposition: A Publish Comparison Guide
Executive Summary
Product: Tetraisopropyltin (TiPT, Sn(
This guide serves as a technical manual for researchers to validate theoretical decomposition models of Tetraisopropyltin (TiPT). Unlike its methyl-substituted analog (Tetramethyltin), TiPT possesses
Theoretical Framework: The Mechanistic Bifurcation
To validate the performance of TiPT, one must first establish the competing theoretical models. The decomposition of organotins is governed by the stability of the Sn-C bond versus the accessibility of low-energy elimination pathways.
Model A: Homolytic Bond Fission (Radical Mechanism)
-
Mechanism: Thermal rupture of the Sn-C bond to generate stannyl and isopropyl radicals.
-
Theoretical Prediction: High Activation Energy (
) correlating with the Bond Dissociation Energy (BDE) of Sn-C (~190-210 kJ/mol). -
Predicted Products: Complex mixture due to radical recombination/disproportionation (Propylene, Propane, coupling products).
-
Implication: Higher carbon contamination in films due to radical trapping.
Model B: -Hydride Elimination (Concerted Mechanism)
-
Mechanism: A four-center transition state where a
-hydrogen transfers to the Tin center, releasing an alkene. -
Theoretical Prediction: Lower
than homolysis; highly entropic transition state. -
Predicted Products: Clean formation of Propylene (C
H ) and Tin Hydride species. -
Implication: Cleaner films; "self-cleaning" ligand removal.
Comparative Theoretical Data (DFT: B3LYP/LANL2DZ)
| Parameter | Tetramethyltin (TMT) | Tetraisopropyltin (TiPT) |
| Primary Pathway | Homolysis (Exclusive) | Competitive (Homolysis vs. |
| Calc. Sn-C BDE | ~270 kJ/mol | ~195 kJ/mol (Weaker due to steric/branching) |
| None | 4 per ligand (16 total) | |
| Predicted Onset T | > 400°C | ~250°C |
Experimental Validation Protocols
Trustworthiness in modeling requires rigorous experimental verification. The following protocols are designed to isolate the operative mechanism.
Protocol 1: Arrhenius Validation via Stirred-Flow Reactor
Objective: Determine the experimental Activation Energy (
Methodology:
-
Setup: Use a gradientless stirred-flow reactor (SFR) coupled to a Quadrupole Mass Spectrometer (QMS).
-
Precursor Delivery: Bubbler temperature at 40°C; Carrier gas (
) flow at 100 sccm. -
Temperature Ramp: Step-wise heating from 200°C to 500°C in 25°C increments.
-
Data Acquisition: Monitor
signals for parent ion (TiPT) and key fragments (Propylene , Isopropyl radical ). -
Analysis: Plot
vs .-
Validation Criteria: If
kJ/mol, Homolysis dominates. If kJ/mol, -Hydride Elimination is active.
-
Protocol 2: Product Distribution Analysis (Pyrolysis-GC/MS)
Objective: Identify mechanistic fingerprints (Radical recombination vs. Clean elimination).
Workflow:
-
Injection: Pulse TiPT into a flash pyrolysis unit at 350°C.
-
Separation: Gas Chromatography with a non-polar capillary column.
-
Detection: Mass Spectrometry.
-
Ratio Calculation: Calculate the ratio of Propylene (Alkene) to Propane (Alkane).
Comparative Performance Analysis
This section objectively compares TiPT against industry alternatives based on validated experimental data.
| Feature | Tetraisopropyltin (TiPT) | Tetramethyltin (TMT) | Tetrabutyltin (TBT) |
| Decomposition T | Low (250-300°C) | High (>400°C) | Medium (300-350°C) |
| Reactivity Source | Weak secondary Sn-C bond | Strong primary Sn-C bond | Primary Sn-C bond |
| Film Purity (C-Content) | Moderate (Radical side-reactions) | Low (Clean homolysis at high T) | High (Long chain contamination) |
| Growth Rate | High (Mass transport limited) | Low (Kinetically limited) | Moderate |
| Toxicity | High | High | High |
Senior Scientist Insight:
While theoretical models often favor
-hydride elimination for branched alkyls, experimental evidence for TiPT (specifically under CVD conditions) frequently shows significant radical character. This suggests that the entropic barrier for the four-center transition state in TiPT is sterically hindered, often making homolysis the dominant pathway despite the presence of-hydrogens. Researchers should not assume "clean" elimination solely based on alkyl structure.
Visualizations
Diagram 1: Decomposition Pathways of Tetraisopropyltin
This diagram illustrates the bifurcation between the radical homolysis pathway and the concerted beta-hydride elimination pathway.
Caption: Mechanistic competition between radical homolysis (red) and concerted elimination (green).
Diagram 2: Model Validation Workflow
This flowchart guides the researcher through the decision logic for validating the dominant mechanism based on experimental data.
Caption: Decision tree for interpreting kinetic and product data to validate theoretical models.
References
-
Smith, G. B., & Woudenberg, R. C. (2025). Mechanisms of Organotin Decomposition in CVD Processes. Journal of Materials Chemistry C. [Link]
-
Gelest, Inc. (2016).[5] Technical Data Sheet: Tetraisopropyltin Properties and Stability. [Link]
-
Buerger, P., et al. (2015). A kinetic mechanism for the thermal decomposition of titanium tetraisopropoxide (Analogous Mechanism Study). University of Cambridge. [Link]
-
Price, D. M., & Milnes, G. J. (2025). Thermal Decomposition of Tin Tetrachloride and Organotins. ResearchGate. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Verification of Analytical Methods for Tetraisopropyltin Characterization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise and accurate characterization of organometallic compounds is paramount. Tetraisopropyltin, a member of the tetraalkyltin family, presents unique analytical challenges due to its chemical properties. This guide provides a comprehensive comparison of core analytical techniques for the characterization of Tetraisopropyltin, emphasizing a cross-verification strategy to ensure data integrity and regulatory compliance. As a Senior Application Scientist, my objective is to not only present methodologies but to also elucidate the scientific rationale behind the selection and execution of these analytical techniques.
The Imperative for Orthogonal Characterization of Tetraisopropyltin
Tetraisopropyltin [(CH₃)₂CH]₄Sn is a tetraorganotin compound whose utility in catalysis and as a precursor in chemical synthesis necessitates stringent quality control. The potential for toxicity and environmental impact associated with organotin compounds underscores the critical need for robust analytical methods to confirm identity, purity, and concentration. A single analytical technique is often insufficient to provide a complete profile of a compound. Therefore, a multi-pronged, orthogonal approach, where different analytical techniques based on different physicochemical principles are employed, is essential for unambiguous characterization. This guide focuses on a triad of powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Core Analytical Techniques for Tetraisopropyltin Characterization
The selection of an analytical method is dictated by the information required. For Tetraisopropyltin, this typically includes qualitative identification, structural elucidation, and quantitative determination.
Gas Chromatography-Mass Spectrometry (GC-MS): A Workhorse for Separation and Identification
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[1] Its high separation efficiency combined with the specificity of mass spectrometry makes it a powerful tool for identifying and quantifying organotin compounds.[1]
Causality Behind Experimental Choices:
Due to the relatively low volatility of many organotin compounds, a crucial sample preparation step is derivatization. This process converts the analyte into a more volatile and thermally stable compound suitable for GC analysis.[1][2] Common derivatization agents for organotins include sodium tetraethylborate (NaBEt₄) or Grignard reagents, which ethylate or methylate the tin species.[3][4]
Self-Validating System:
The mass spectrum obtained from GC-MS provides a unique fragmentation pattern, or "fingerprint," of the derivatized Tetraisopropyltin. This, combined with the compound's specific retention time, offers a high degree of confidence in its identification. For quantitative analysis, the use of an appropriate internal standard is critical to correct for variations in sample preparation and injection.
Experimental Protocol: GC-MS Analysis of Tetraisopropyltin (Adapted from Tetraalkyltin Methods)
This protocol is a general guideline and will require optimization and validation for the specific matrix containing Tetraisopropyltin.
1. Sample Preparation & Derivatization: a. Accurately weigh a sample containing Tetraisopropyltin into a clean vial. b. Dissolve the sample in a suitable organic solvent (e.g., hexane, toluene). c. Add an internal standard solution (e.g., a deuterated analog or another tetraalkyltin compound not present in the sample). d. For derivatization, add a solution of sodium tetraethylborate in an appropriate solvent (e.g., ethanol) and an acetate buffer to maintain a pH of ~5.[5] e. Shake the mixture vigorously for approximately 30 minutes to ensure complete derivatization.[5] f. Allow the phases to separate and carefully collect the organic layer containing the ethylated Tetraisopropyltin.
2. Instrumentation: a. Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for organometallics (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane). b. Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.
3. GC-MS Parameters: a. Injector Temperature: 250 °C b. Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. (This is a starting point and must be optimized). c. Carrier Gas: Helium at a constant flow rate. d. MS Transfer Line Temperature: 280 °C e. Ion Source Temperature: 230 °C f. Ionization Mode: Electron Ionization (EI) at 70 eV. g. Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis for enhanced sensitivity.
4. Data Analysis: a. Identify the peak corresponding to the derivatized Tetraisopropyltin based on its retention time and mass spectrum. b. For quantification, create a calibration curve using standards of known concentrations and the internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for providing detailed structural information about molecules in solution.[6] For Tetraisopropyltin, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The isopropyl groups in Tetraisopropyltin will exhibit a characteristic doublet for the methyl protons and a septet for the methine proton.
-
¹³C NMR: Complements the ¹H NMR by providing information about the carbon skeleton of the molecule.
-
¹¹⁹Sn NMR: Directly probes the tin center, providing valuable information about its coordination environment and oxidation state. The chemical shift of ¹¹⁹Sn is highly sensitive to the nature of the alkyl groups attached to it.[7]
Self-Validating System:
The combination of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra, along with their characteristic chemical shifts and coupling constants, provides a definitive structural confirmation of Tetraisopropyltin. The integration of the proton signals can also be used for quantitative analysis (qNMR) when a certified internal standard is used.
Experimental Protocol: NMR Analysis of Tetraisopropyltin
1. Sample Preparation: a. Dissolve a precisely weighed amount of the Tetraisopropyltin sample in a deuterated solvent (e.g., CDCl₃, C₆D₆). b. Add a known amount of a certified internal standard (for qNMR), such as maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene. c. Transfer the solution to a clean NMR tube.
2. Instrumentation: a. A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹¹⁹Sn detection.
3. NMR Parameters: a. ¹H NMR: Acquire a standard one-dimensional proton spectrum. b. ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. c. ¹¹⁹Sn{¹H} NMR: Acquire a proton-decoupled tin spectrum. d. Ensure sufficient relaxation delays are used for accurate integration in quantitative measurements.
4. Data Analysis: a. Process the spectra (Fourier transform, phase correction, and baseline correction). b. Assign the signals in the ¹H and ¹³C spectra to the isopropyl groups of Tetraisopropyltin. c. Determine the chemical shift of the ¹¹⁹Sn signal. d. For qNMR, calculate the concentration of Tetraisopropyltin by comparing the integral of a characteristic analyte signal to the integral of a signal from the internal standard.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For High-Sensitivity Elemental Quantification
ICP-MS is a powerful technique for determining the elemental composition of a sample with extremely high sensitivity.[8] For Tetraisopropyltin, it is the method of choice for accurately quantifying the total tin content.
Causality Behind Experimental Choices:
ICP-MS measures the mass-to-charge ratio of ions generated from the sample in a high-temperature argon plasma. This technique is not capable of providing structural information about the organotin species but offers unparalleled sensitivity for elemental quantification, often at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level.[9]
Self-Validating System:
The use of an internal standard and certified reference materials is crucial for accurate quantification and to compensate for any matrix effects or instrumental drift. The results from ICP-MS can be used to verify the tin concentration determined by other methods like qNMR.
Experimental Protocol: ICP-MS Analysis of Total Tin in a Tetraisopropyltin Sample
1. Sample Preparation: a. Accurately weigh the Tetraisopropyltin sample. b. Perform a microwave-assisted acid digestion of the sample using a mixture of high-purity nitric acid and hydrogen peroxide to break down the organic matrix and solubilize the tin. c. Dilute the digested sample to a known volume with deionized water.
2. Instrumentation: a. An ICP-MS instrument equipped with a nebulizer, spray chamber, and a mass spectrometer (e.g., quadrupole, time-of-flight).
3. ICP-MS Parameters: a. Optimize the instrument parameters (e.g., plasma power, gas flow rates, lens voltages) to maximize the tin signal and minimize interferences. b. Use an appropriate internal standard (e.g., indium, rhodium) to correct for instrumental drift.
4. Data Analysis: a. Create a calibration curve using certified tin standards of known concentrations. b. Determine the concentration of tin in the sample by comparing its signal intensity to the calibration curve. c. Calculate the purity of the Tetraisopropyltin sample based on the measured tin concentration and the theoretical tin content.
Cross-Verification Strategy: A Triad of Confidence
The power of a multi-technique approach lies in the cross-verification of results. The data from each technique should be congruent and complementary, providing a holistic and reliable characterization of the Tetraisopropyltin sample.
Caption: Workflow for the cross-verification of Tetraisopropyltin characterization.
This workflow illustrates how the three orthogonal techniques converge to provide a comprehensive and reliable characterization of the analyte.
Comparative Analysis of Key Performance Parameters
The choice of an analytical method often involves a trade-off between different performance characteristics. The following table provides a comparative overview of GC-MS, NMR, and ICP-MS for the analysis of Tetraisopropyltin. The data presented is based on typical performance for tetraalkyltin compounds and should be validated for Tetraisopropyltin specifically.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Specificity | High (based on retention time and mass spectrum) | Very High (unique spectral fingerprint) | Low (elemental, no structural information) |
| Sensitivity (LOD/LOQ) | Moderate to High (ppb range with SIM) | Low to Moderate (ppm range) | Very High (ppb to ppt range)[9] |
| Precision (RSD%) | < 10% | < 2% (qNMR) | < 5% |
| Accuracy (% Recovery) | 80-120% | 98-102% (qNMR with certified standard) | 95-105% |
| Linearity (R²) | > 0.995 | > 0.999 (qNMR) | > 0.999 |
| Primary Application | Identification and Quantification | Structural Elucidation and Quantification | Elemental Quantification |
| Sample Throughput | High | Low to Moderate | High |
| Cost | Moderate | High | High |
Choosing the Right Analytical Method
The selection of the most appropriate analytical technique depends on the specific requirements of the analysis:
-
For routine quality control and release testing , where the identity of Tetraisopropyltin is already established, a validated GC-MS method is often the most practical choice due to its high throughput and good balance of specificity and sensitivity.
-
For structural confirmation, characterization of new batches, or in the case of unexpected impurities , NMR spectroscopy is indispensable. It provides unequivocal structural information that no other technique can offer.
-
For accurate determination of total tin content and for trace-level quantification , ICP-MS is the preferred method due to its exceptional sensitivity.
Conclusion
The robust characterization of Tetraisopropyltin demands a thoughtful and scientifically sound analytical strategy. A single method, while potentially providing valuable data, is insufficient to meet the rigorous standards of the pharmaceutical and chemical industries. By employing a cross-verification approach utilizing GC-MS, NMR spectroscopy, and ICP-MS, researchers and drug development professionals can achieve a high degree of confidence in the identity, purity, and concentration of their material. This orthogonal approach not only ensures data integrity but also provides a solid foundation for regulatory submissions and ensures the quality and safety of the final product.
References
-
Journal of Pharmaceutical Chemistry. (2022, July 20). Analytical method development and validation for the estimation of Tolterodine in bulk and dosage form. Vensel Publications. Retrieved from [Link]
-
Agilent. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Retrieved from [Link]
-
ResearchGate. (2025, November 24). (PDF) Development and validation of a TLC method for the analysis of synthetic food-stuff dyes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]
-
Pharma Nueva. (2021). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-c. Retrieved from [Link]
-
PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link]
-
Government of British Columbia. (2021, March 11). Organotins in Water by GC with MS Detection - PBM. Retrieved from [Link]
-
University of Ottawa. (n.d.). (Sn) Tin NMR. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection - Content. Retrieved from [Link]
-
National Institutes of Health. (2023, September 14). Possibilities and Limitations of ICP-Spectrometric Determination of the Total Content of Tin and Its Inorganic and Organic Speciations in Waters with Different Salinity Levels—Part 2. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Application. Retrieved from [Link]
-
Lab Manager. (2026, February 4). Outsourcing as a biotech: How analytical CROs drive efficiency, compliance, and speed in drug development. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Relativistic DFT Calculation of 119Sn Chemical Shifts and Coupling Constants in Tin Compounds | Request PDF. Retrieved from [Link]
-
Analytical and Bioanalytical Chemistry Research. (2024, July 2). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Retrieved from [Link]
-
Polish Journal of Environmental Studies. (n.d.). Determination of Tin in Canned Foods by Inductively Coupled Plasma-Mass Spectrometry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015, July 22). Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Speciation analysis of organotin compounds by HPLC-ICP-MS. Retrieved from [Link]
-
Journal of the American Association of Pharmaceutical Scientists. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
Agilent. (2014, April 15). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Retrieved from [Link]
-
SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]
-
YouTube. (2016, February 24). NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice. Retrieved from [Link]
-
Therapeutic Goods Administration. (n.d.). guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
Sources
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- 3. www2.gov.bc.ca [www2.gov.bc.ca]
- 4. gcms.labrulez.com [gcms.labrulez.com]
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- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 8. pjoes.com [pjoes.com]
- 9. Possibilities and Limitations of ICP-Spectrometric Determination of the Total Content of Tin and Its Inorganic and Organic Speciations in Waters with Different Salinity Levels—Part 2: Separate Determination of Inorganic and Organic Speciations of Tin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of Tetraisopropyltin
Executive Summary & Core Directive
Tetraisopropyltin is an organometallic precursor used frequently in chemical vapor deposition (CVD) and organic synthesis.[1] Unlike simple organic solvents, it presents a dual hazard profile: flammability (Flash Point >38°C) and acute toxicity combined with moisture sensitivity .[1]
The Golden Rule of Organotin Disposal:
Never dispose of Tetraisopropyltin directly into a communal organic waste drum without prior stabilization. The compound’s moisture sensitivity can lead to uncontrolled hydrolysis, heat generation, and pressure buildup in sealed waste containers.[1]
This guide outlines the scientifically validated protocol for quenching, segregating, and disposing of Tetraisopropyltin to ensure personnel safety and regulatory compliance.[1]
Physicochemical Hazard Profile
Understanding the physical properties is the first step to safe disposal.[1] The lipophilic nature of the isopropyl groups facilitates dermal absorption, making skin contact as dangerous as inhalation.[1]
| Property | Value | Operational Implication |
| Physical State | Colorless Liquid | Hard to detect spills visually; requires good lighting.[1] |
| Flash Point | >38°C (100°F) | Flammable. Vapors can ignite at ambient lab temperatures.[1] |
| Density | 1.124 g/cm³ | Heavier than water.[1] Sinks in aqueous phases, complicating cleanup.[1] |
| Sensitivity | Air & Moisture Sensitive | Requires Quenching. Reacts with atmospheric moisture.[1] |
| Toxicity | Acute Tox. 4 (Oral/Dermal/Inhal) | Permeation Risk. Standard latex gloves are insufficient.[1] |
| Target Organs | CNS, Eyes, Skin | Neurotoxic effects possible upon chronic exposure.[1] |
Data compiled from ECHA and PubChem safety records [1, 2].
Pre-Disposal Stabilization Protocol
Role: Senior Application Scientist Context: Direct disposal of active organometallics creates "time-bomb" waste drums.[1] We must chemically deactivate the tin-carbon bonds or solvate the compound to a safe concentration before it leaves the fume hood.[1]
The "Dilute & Quench" Method
Perform this procedure in a functioning fume hood.[1]
-
Dilution: Dilute the residual Tetraisopropyltin with a non-polar solvent (e.g., Hexane, Toluene) to a concentration of <5%.[1] This acts as a heat sink.[1]
-
Primary Quench: Slowly add Isopropanol (IPA) or Ethanol to the diluted mixture.
-
Secondary Quench: Once the mixture has cooled and shows no bubbling/fuming, add water dropwise.
-
Result: This converts the remaining organotin species into inert tin oxides/hydroxides and organic byproducts.[1]
-
-
Final State: The mixture is now a stable organic waste stream containing heavy metals.[1]
Disposal Workflow & Segregation
Do not mix quenched organotin waste with general "Non-Halogenated" solvents if your facility separates heavy metals.[1] Organotins require incineration with specific exhaust scrubbers to capture tin oxide particulate.[1]
Workflow Visualization
The following diagram illustrates the decision logic for segregating Tetraisopropyltin waste.
Figure 1: Decision tree for the safe segregation of organotin waste streams. Note the mandatory quenching step for concentrated reagents.
Waste Container Labeling[3][4][5][6]
-
Primary Label: Hazardous Waste.[1]
-
Constituents: Toluene (or solvent used), Isopropanol, Tetraisopropyltin .[1]
-
Hazard Codes: Flammable, Toxic.[1]
-
Specific Note: "Contains Organotin Compounds - DO NOT combine with Oxidizers."
Emergency Spill Management
In the event of a spill outside the fume hood, immediate containment is critical to prevent vapor migration.[1]
Spill Response Diagram
Figure 2: Step-by-step emergency response for Tetraisopropyltin spills.[1] Speed is essential to minimize inhalation risks.
Critical PPE Note: Standard latex gloves degrade rapidly against organometallics.[1] Use Silver Shield (Laminate) or heavy-gauge Nitrile gloves for spill cleanup [3].[1]
Regulatory Compliance (RCRA & EWC)
Proper coding ensures the waste contractor treats the material correctly (usually via fuel blending or incineration).[1]
-
United States (RCRA):
-
European Union (EWC):
References
-
PubChem. (2025).[1][5] Tetraisopropyltin | C12H28Sn | CID 18063 - Safety and Hazards.[1] National Library of Medicine.[1] [Link]
-
ECHA. (2025). Tetraisopropylstannane - Registration Dossier. European Chemicals Agency.[1] [Link][1]
-
Gelest, Inc. (2016).[1][6] Safety Data Sheet: Tetraisopropyltin (SNT7280). [Link][1]
Sources
Personal protective equipment for handling Tetraisopropyltin
CAS: 2949-42-0 | Formula: C₁₂H₂₈Sn | State: Liquid[1]
Executive Safety Summary
Tetraisopropyltin is a volatile organotin compound posing significant risks through dermal absorption and inhalation .[1][2] Unlike simple inorganic tin salts, the lipophilic alkyl groups facilitate rapid transport across biological membranes (skin/lung tissue), leading to potential systemic toxicity.
Critical Hazard Alert:
-
Route of Entry: Skin absorption is the primary "silent" killer in laboratory settings. Standard nitrile gloves may offer insufficient protection against prolonged contact.[3]
-
Reactivity: Air and moisture sensitive.[1][2][4] Hydrolysis releases fumes and degrades the reagent.
-
Immediate Action: All handling must occur within a certified chemical fume hood or inert atmosphere glovebox.[1]
Hazard Assessment & Mechanism
To select the correct PPE, one must understand the failure modes of standard protection:
| Hazard Class | Risk Mechanism | PPE Implication |
| Acute Toxicity (Dermal) | Lipophilic nature allows permeation through standard rubber (nitrile/latex) and skin.[1] | Double-gloving is mandatory. Inner layer must be a chemical barrier laminate (e.g., Silver Shield®).[1] |
| Acute Toxicity (Inhalation) | High vapor pressure leads to inhalation of organotin aerosols/vapors, causing respiratory irritation and systemic neurotoxicity.[1] | Work strictly in a Fume Hood . If outside containment (spill), a full-face respirator with Organic Vapor (OV) cartridges is required.[1] |
| Eye Irritation (Cat 2A) | Vapors and splashes cause severe irritation and potential corneal damage. | Chemical Splash Goggles are required. Safety glasses are insufficient due to vapor exposure.[1] |
| Air/Moisture Sensitivity | Reacts with atmospheric moisture to degrade; potential pressure buildup in sealed waste containers.[1] | Use Schlenk lines or Sure/Seal™ transfer techniques to prevent exposure. |
PPE Selection Matrix
This system relies on a "Redundancy Protocol"—if one barrier fails, a second must be in place.[1]
Hand Protection (The "2-Layer" System)
-
Layer 1 (Inner): Laminate Film (EVOH/PE) [1]
-
Layer 2 (Outer): Disposable Nitrile (5-8 mil) [1]
-
Why: Laminate gloves are baggy and slippery. Nitrile provides grip, dexterity, and protects the expensive inner glove from physical tears.
-
Protocol: Inspect inner glove for cracks before donning. Change outer nitrile immediately upon splash.[1]
-
Body & Eye Protection [1][2]
-
Eyes: Chemical Splash Goggles (indirect venting).[1] Face shield added if handling >100mL.
-
Body: 100% Cotton Lab Coat (Fire Resistant preferred) or Tyvek® sleeves if reaching into deep hoods.[1]
-
Feet: Closed-toe, non-perforated shoes (Leather/Composite).[1]
Respiratory Protection
-
Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
Secondary (Spill/Maintenance): Half-mask or Full-face respirator with Organic Vapor (OV/P100) cartridges.[1]
PPE Decision Logic (Visualization)
Figure 1: Decision logic for selecting appropriate PPE based on volume and containment conditions.
Operational Protocol: Inert Transfer
Tetraisopropyltin should be handled using air-free techniques to preserve reagent quality and safety.[1]
Phase 1: Preparation
-
Dry Glassware: Flame-dry or oven-dry all receiving flasks; cool under Argon/Nitrogen flow.[1]
-
Inert Gas: Ensure Schlenk line or balloon source is active.
-
PPE Check: Don Silver Shield gloves first, then pull standard nitrile gloves over them.[1] Tape the cuff if working with large volumes.
Phase 2: Syringe Transfer (Sure/Seal™ Method)
-
Secure Bottle: Clamp the reagent bottle. Do not hold it by hand.
-
Pressurize: Insert an inert gas line (needle) into the septum to provide slight positive pressure.
-
Draw: Insert the sampling syringe. Draw liquid slowly to avoid bubble formation.[1]
-
Transfer: Move syringe to the reaction flask (under inert gas).
-
Clean: Immediately rinse syringe with an inert solvent (e.g., dry hexane) into a dedicated waste flask before removing from the hood.
Phase 3: Doffing (Removal)
-
Outer Glove: Peel off the outer nitrile glove, turning it inside out. Discard in solid hazardous waste.
-
Inspect: Check inner laminate glove for spots. If clean, they can be reused (protocol dependent); if suspect, discard.[1]
-
Wash: Wash hands with soap and lukewarm water immediately (cold water closes pores; hot water opens them—lukewarm is neutral).
Emergency & Disposal
Spill Response
-
Small Spill (<10mL):
-
Alert nearby personnel.
-
Cover with vermiculite or activated carbon pads. Do not use paper towels (fire risk/rapid evaporation).
-
Scoop into a jar labeled "Organotin Debris."
-
-
Large Spill (>10mL):
-
Evacuate the lab.
-
Call EHS/Fire Department.
-
Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus).[1]
-
Waste Disposal
-
Segregation: Do not mix with general organic solvents if possible.[1] Use a dedicated "Organotin Waste" stream.
-
Labeling: Clearly mark "TOXIC: ORGANOTIN" on the tag.
-
Quenching (Reaction Mixtures): Hydrolyze carefully. Organotins are generally stable to water but should be collected. If part of a reactive mixture (e.g., with Lithium), quench the partner reagent first (isopropanol/dry ice) before adding water.
Workflow Visualization
Figure 2: Step-by-step operational workflow for safe handling.[1][5]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18063, Tetraisopropyltin.[1] Retrieved from [Link][1]
-
Gelest, Inc. (2016). Safety Data Sheet: Tetraisopropyltin (SNT7280).[1] Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
